An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a valuable substituted aromatic...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a valuable substituted aromatic carboxylic acid with applications in medicinal chemistry and materials science. This document details a scientifically sound and reproducible synthetic route, starting from the commercially available precursor 3-methoxy-2-methylbenzoic acid. The guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product.
Introduction: Significance and Synthetic Strategy
4-Bromo-3-methoxy-2-methylbenzoic acid is a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo, methoxy, and methyl substituents on the benzoic acid core allows for a variety of subsequent chemical transformations, making it a versatile intermediate.
The most logical and efficient synthetic approach to 4-Bromo-3-methoxy-2-methylbenzoic acid is through the electrophilic aromatic substitution of 3-methoxy-2-methylbenzoic acid. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the benzene ring. The methoxy group at the 3-position and the methyl group at the 2-position are both ortho, para-directing and activating groups. Conversely, the carboxylic acid group at the 1-position is a meta-directing and deactivating group.
Considering these directing effects:
The strongly activating methoxy group directs electrophilic attack to the ortho (2 and 4) and para (6) positions.
The activating methyl group directs to the ortho (1 and 3) and para (5) positions.
The deactivating carboxylic acid group directs to the meta (3 and 5) positions.
The cumulative effect of these groups strongly favors the introduction of an electrophile at the 4-position, which is ortho to the powerful activating methoxy group and not sterically hindered. This makes direct bromination a highly regioselective and predictable synthetic route.
Synthetic Pathway and Mechanism
The synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid is achieved via the electrophilic bromination of 3-methoxy-2-methylbenzoic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 4-Bromo-3-methoxy-2-methylbenzoic acid.
The reaction mechanism proceeds through a classic electrophilic aromatic substitution pathway. The strong acid protonates NBS, generating a more potent electrophilic bromine species. The electron-rich aromatic ring of 3-methoxy-2-methylbenzoic acid then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex). The positive charge in this intermediate is delocalized, with significant stabilization provided by the lone pairs of the oxygen atom in the methoxy group. Finally, a base (such as the bisulfate anion) abstracts a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Purity
3-methoxy-2-methylbenzoic acid
166.17
10.0 g
0.060
98%
N-Bromosuccinimide (NBS)
177.98
11.2 g
0.063
99%
Concentrated Sulfuric Acid
98.08
~0.5 mL
-
98%
Acetonitrile
41.05
100 mL
-
Anhydrous
Saturated Sodium Sulfite Solution
-
As needed
-
-
1 M Hydrochloric Acid
-
As needed
-
-
Deionized Water
18.02
As needed
-
-
Ethyl Acetate
88.11
As needed
-
Reagent Grade
Hexane
86.18
As needed
-
Reagent Grade
Experimental Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.060 mol) of 3-methoxy-2-methylbenzoic acid in 100 mL of anhydrous acetonitrile.
Addition of Reagents: To the stirred solution, add 11.2 g (0.063 mol) of N-Bromosuccinimide. Carefully add approximately 0.5 mL of concentrated sulfuric acid to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material and product should have distinct Rf values.
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the orange/brown color of any remaining bromine disappears.
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 100 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.
Separation: Collect the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate.
Washing: Combine the organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure 4-Bromo-3-methoxy-2-methylbenzoic acid.
Characterization of 4-Bromo-3-methoxy-2-methylbenzoic acid
The identity and purity of the synthesized 4-Bromo-3-methoxy-2-methylbenzoic acid should be confirmed using various analytical techniques.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm).
Methoxy Protons: A singlet at approximately δ 3.9 ppm.
Methyl Protons: A singlet at approximately δ 2.4 ppm.
Carboxylic Acid Proton: A broad singlet downfield (δ > 10 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the nine carbon atoms in the molecule.
Carboxylic Acid Carbonyl: δ ~170 ppm.
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
Methoxy Carbon: δ ~56 ppm.
Methyl Carbon: δ ~16 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
O-H stretch (Carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
C=O stretch (Carboxylic acid): A strong absorption around 1700 cm⁻¹.
C-O stretch (Methoxy): An absorption in the region of 1250-1000 cm⁻¹.
C-Br stretch: An absorption in the fingerprint region.
Safety and Handling
3-methoxy-2-methylbenzoic acid: May cause skin and eye irritation.
N-Bromosuccinimide: A lachrymator and irritant. Handle in a well-ventilated fume hood.
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Acetonitrile: Flammable and toxic.
4-Bromo-3-methoxy-2-methylbenzoic acid: May cause skin, eye, and respiratory irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. By leveraging the principles of electrophilic aromatic substitution and understanding the directing effects of the substituents, the target molecule can be obtained in good yield and high purity. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry.
References
The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
4-Bromo-3-methoxy-2-methylbenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-3-methoxy-2-methylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-methoxy-2-methylbenzoic acid, with C...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methoxy-2-methylbenzoic acid, with CAS number 1154060-65-7, is a substituted aromatic carboxylic acid.[1][2] Its unique substitution pattern—featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid core—makes it a molecule of significant interest in synthetic organic chemistry. The interplay of these functional groups governs its reactivity and potential applications, particularly as a versatile building block for more complex molecules in the fields of pharmaceutical and agrochemical development. The strategic placement of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, carboxylic acid) groups, along with the inherent steric hindrance, provides a nuanced reactivity profile that can be exploited for targeted molecular design.
This guide offers a comprehensive overview of the chemical properties of 4-Bromo-3-methoxy-2-methylbenzoic acid, compiled to support researchers in its synthesis, characterization, and application. While experimental data for this specific compound is limited in published literature, this document consolidates available information and provides expert-driven predictions based on established chemical principles and data from closely related analogues.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and structural properties is fundamental to its application in research and development. These properties dictate its behavior in different solvents and reaction conditions.
Chemical Structure and Identifiers
The structure of 4-Bromo-3-methoxy-2-methylbenzoic acid is defined by a benzene ring substituted at specific positions, giving rise to its distinct chemical nature.
Caption: 2D Structure of 4-Bromo-3-methoxy-2-methylbenzoic acid.
The predicted pKa of ~3.5 suggests that it is a moderately strong organic acid, a characteristic feature of benzoic acids. The acidity is influenced by the electronic effects of the ring substituents.
Synthesis and Reactivity
As a substituted aromatic compound, 4-Bromo-3-methoxy-2-methylbenzoic acid serves as a valuable intermediate. Its synthesis and subsequent reactions are governed by the directing effects and reactivity modulation of its substituents.
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 4-Bromo-3-methoxy-2-methylbenzoic acid is not prominently documented, a plausible synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors. A logical approach would involve the bromination of a suitably substituted toluene derivative followed by oxidation of the methyl group to a carboxylic acid.
A potential starting material is 3-methoxy-2-methyltoluene. The synthesis could proceed as follows:
Electrophilic Aromatic Bromination: The starting material, 3-methoxy-2-methyltoluene, would undergo electrophilic aromatic bromination. The methoxy and methyl groups are both ortho-, para-directing. The position para to the methoxy group (and meta to the methyl group) is the most likely site for bromination due to the strong activating and directing effect of the methoxy group.
Oxidation: The resulting 4-bromo-3-methoxy-2-methyltoluene would then be oxidized to form the final carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used for converting a benzylic methyl group to a carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity
The reactivity of 4-Bromo-3-methoxy-2-methylbenzoic acid is dictated by its three key functional regions:
Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst) and amidation (conversion to an acyl chloride followed by reaction with an amine).
Aromatic Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.
Substituent Effects: The existing substituents will direct any further electrophilic substitution, although the ring is relatively deactivated by the bromine and carboxylic acid groups.
Spectral Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. In the absence of published experimental spectra for 4-Bromo-3-methoxy-2-methylbenzoic acid, this section provides a detailed prediction of its expected spectral features based on the analysis of its functional groups and data from analogous structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxylic acid.
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10.0 - 13.0 ppm .
Aromatic Protons (Ar-H): There are two protons on the aromatic ring. They are expected to appear as two doublets due to coupling with each other. Their chemical shifts will be influenced by the neighboring substituents. We can predict their approximate positions:
The proton at C5 (adjacent to the bromine) will be downfield, likely in the 7.5 - 7.8 ppm range.
The proton at C6 (adjacent to the carboxyl group) will also be downfield, likely in the 7.8 - 8.1 ppm range.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around 3.8 - 4.0 ppm .
Methyl Protons (-CH₃): A sharp singlet for the three methyl protons is expected further upfield, likely in the 2.2 - 2.5 ppm range.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on all nine unique carbon atoms in the molecule.
Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 165 - 175 ppm range.[4]
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents.
C-O (C3): The carbon attached to the methoxy group will be shifted downfield, likely around 155 - 160 ppm .
C-Br (C4): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the 'heavy atom effect', but its exact position is hard to predict without specific data. It may fall in the 110 - 120 ppm range.
C-CH₃ (C2) and C-COOH (C1): These quaternary carbons will have distinct shifts, likely in the 125 - 140 ppm range.
C-H Carbons (C5, C6): The protonated aromatic carbons will appear in the typical aromatic region of 110 - 135 ppm .
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around 55 - 60 ppm .
Methyl Carbon (-CH₃): The carbon of the methyl group will be one of the most upfield signals, expected in the 15 - 25 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is particularly useful for identifying key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5][6]
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹ (approx. 3000 - 3100 cm⁻¹ ), while aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹ (approx. 2850 - 2960 cm⁻¹ ).
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected for the carbonyl group. For an aromatic carboxylic acid, this band typically appears between 1680 and 1710 cm⁻¹ .[6]
C=C Stretches (Aromatic): Medium to weak absorptions are expected in the 1450 - 1600 cm⁻¹ region, characteristic of the aromatic ring.
C-O Stretches: Two C-O stretching bands are anticipated. One associated with the carboxylic acid (in the 1210 - 1320 cm⁻¹ range) and another for the aryl-alkyl ether of the methoxy group (around 1250 cm⁻¹ ).[6]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-3-methoxy-2-methylbenzoic acid. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance and by referencing the safety profiles of structurally similar compounds. Analogues such as 4-Bromo-3-methylbenzoic acid and other brominated benzoic acids are typically classified as irritants.[7][8][9]
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7][8]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Applications in Research and Drug Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science. The specific arrangement of functional groups in 4-Bromo-3-methoxy-2-methylbenzoic acid makes it a promising starting material for several applications:
Pharmaceutical Synthesis: It can serve as a key intermediate for active pharmaceutical ingredients (APIs). The carboxylic acid provides a handle for creating amide or ester linkages, while the bromine atom allows for late-stage functionalization via cross-coupling reactions to build complex molecular architectures.
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for novel herbicides, pesticides, or fungicides.
Materials Science: The aromatic core can be incorporated into polymers or other materials where its specific electronic and steric properties can be used to tune the final material's characteristics.
Conclusion
4-Bromo-3-methoxy-2-methylbenzoic acid is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data remains to be published, this guide provides a robust framework for its properties and handling based on its chemical structure and comparison with related molecules. The predictive spectral data and proposed synthetic route offer a solid foundation for researchers looking to work with this compound. As with any novel chemical, all handling and reactions should be conducted with appropriate safety precautions and on a small scale initially.
References
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 19, 2026, from [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 19, 2026, from [Link]
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved January 19, 2026, from [Link]
PMC - NIH. (n.d.). Synthesis and crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 19, 2026, from [Link]
ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link]
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved January 19, 2026, from [Link]
SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]
Oakwood Chemical. (n.d.). 4-Bromo-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link]
PubChemLite. (n.d.). 4-bromo-3-methoxy-2-methylbenzoic acid (C9H9BrO3). Retrieved January 19, 2026, from [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 19, 2026, from [Link]
Introduction: Unveiling a Key Synthetic Building Block
An In-depth Technical Guide to 4-Bromo-3-methoxybenzoic Acid for Advanced Research In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of highly functionalized aromatic compounds is p...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 4-Bromo-3-methoxybenzoic Acid for Advanced Research
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of highly functionalized aromatic compounds is paramount. Among these, substituted benzoic acids serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-3-methoxybenzoic acid (CAS No: 56256-14-5), a key intermediate whose unique substitution pattern offers a confluence of steric and electronic properties that are highly valuable to the research scientist.
With a bromine atom providing a handle for cross-coupling reactions, a methoxy group influencing aromatic reactivity, and a carboxylic acid ready for amide or ester formation, this molecule is a cornerstone for creating diverse chemical libraries. This document will delve into its physicochemical characteristics, synthesis, chemical reactivity, applications in pharmaceutical development, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. Understanding these parameters is crucial for experimental design, from selecting appropriate solvent systems to predicting metabolic fate. The properties of 4-Bromo-3-methoxybenzoic acid are summarized below.[1][2]
The synthesis of substituted benzoic acids like 4-bromo-3-methoxybenzoic acid relies on foundational principles of electrophilic aromatic substitution. The causality behind the experimental choices lies in controlling the regioselectivity of the bromination step, which is dictated by the directing effects of the existing substituents on the aromatic ring.
A common synthetic strategy involves the bromination of a precursor such as 3-methoxybenzoic acid. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. This interplay of directing effects is critical for achieving the desired substitution pattern.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of a brominated benzoic acid derivative, highlighting the key stages from starting material to purified product.
Caption: Generalized workflow for the synthesis of 4-Bromo-3-methoxybenzoic acid.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on common organic synthesis techniques for aromatic bromination.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the starting material (e.g., 3-methoxybenzoic acid) in a suitable solvent like acetic acid.
Bromination: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature to manage the exothermic reaction.
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
Purification: Collect the solid by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromo-3-methoxybenzoic acid.
Chemical Reactivity and Applications in Drug Development
The utility of 4-bromo-3-methoxybenzoic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups. This versatility makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and for central nervous system (CNS) disorders.[4]
Carboxylic Acid Group: This functional group is readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide array of side chains and the formation of key pharmacophoric linkages.
Bromine Atom: The bromo-substituent is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing bromo and carboxyl groups influence the reactivity of the benzene ring in further electrophilic or nucleophilic aromatic substitution reactions.
Role as a Pharmaceutical Intermediate
The following diagram illustrates the central role of 4-bromo-3-methoxybenzoic acid as a precursor in the synthesis of more complex, biologically active molecules.
Caption: Reactivity pathways of 4-Bromo-3-methoxybenzoic acid in pharmaceutical synthesis.
This compound is a key intermediate for synthesizing advanced pharmaceutical agents, including benzamide compounds that act as inhibitors for targets like ABL1 kinase, which is implicated in some forms of cancer.[4] Its stable, crystalline nature and high purity are essential for the reliable production of these complex therapeutic agents.[1][4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 4-bromo-3-methoxybenzoic acid are crucial to ensure personnel safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
First Aid Measures:
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Handling and Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5] Avoid dust formation and keep away from strong oxidizing agents.[5]
Conclusion
4-Bromo-3-methoxybenzoic acid is a highly valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, coupled with the distinct reactivity of its functional groups, provide chemists with a powerful tool for the construction of novel compounds, particularly in the pursuit of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development setting.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved January 19, 2026, from [Link]
Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved January 19, 2026, from [Link]
Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved January 19, 2026, from [Link]
Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved January 19, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlock Cancer Therapies: Understanding 3-Bromo-4-Methoxybenzoic Acid as a Key Pharmaceutical Intermediate. Retrieved January 19, 2026, from [Link]
PubChem. 3-Bromo-4-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]
Bangladesh Journals Online. (2022, January 1). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Retrieved January 19, 2026, from [Link]
PubChem. Methyl 4-bromo-3-methoxybenzoate. Retrieved January 19, 2026, from [Link]
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved January 19, 2026, from [Link]
Unveiling the Molecular Blueprint: A Technical Guide to the Structure Elucidation of 4-Bromo-3-methoxy-2-methylbenzoic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides an in-depth, techn...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides an in-depth, technically-grounded walkthrough for the structural elucidation of 4-Bromo-3-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis and pharmaceutical research. We will move beyond a simple recitation of methods to a logical, causality-driven exploration of how multi-faceted analytical data is integrated to build a comprehensive and validated molecular picture.
Foundational Strategy: The Logic of Spectroscopic Convergence
The core principle of structure elucidation lies in the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the molecular puzzle, and only through their synergistic interpretation can a definitive structure be assigned. For a molecule like 4-Bromo-3-methoxy-2-methylbenzoic acid, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The logical workflow for this process is not linear but iterative, with each piece of data informing the interpretation of the next.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry serves as our initial foray into the unknown, providing the crucial molecular weight and elemental composition of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Ionization: Electrospray ionization (ESI) is a common and gentle method for molecules of this type, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.
Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).
Data Interpretation and Expected Results
The molecular formula of 4-Bromo-3-methoxy-2-methylbenzoic acid is C₉H₉BrO₃. The presence of bromine is a key indicator, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.
Parameter
Expected Value
Significance
Molecular Formula
C₉H₉BrO₃
Defines the elemental composition.
Monoisotopic Mass
243.9735 g/mol
The exact mass of the molecule with the most abundant isotopes.[1]
[M-H]⁻ Ion (ESI Negative)
m/z 242.9662
Provides the molecular weight.
[M+H]⁺ Ion (ESI Positive)
m/z 244.9808
Corroborates the molecular weight.
Isotopic Pattern
Two peaks of ~1:1 intensity at M and M+2
Confirms the presence of one bromine atom.
The high-resolution data allows for the unambiguous determination of the elemental formula, a critical first step in ruling out alternative structures.
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
Data Acquisition: An infrared beam is passed through the crystal, and the absorbance of the sample is measured as a function of wavenumber (cm⁻¹).
Data Interpretation and Expected Results
The IR spectrum of 4-Bromo-3-methoxy-2-methylbenzoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
Functional Group
Expected Wavenumber (cm⁻¹)
Vibrational Mode
Carboxylic Acid O-H
2500-3300 (broad)
O-H stretch
Aromatic C-H
3000-3100 (sharp)
C-H stretch
Aliphatic C-H (Methyl)
2850-2960 (sharp)
C-H stretch
Carboxylic Acid C=O
1680-1710 (strong, sharp)
C=O stretch
Aromatic C=C
1450-1600 (multiple bands)
C=C stretch
C-O Stretch (Methoxy & Acid)
1210-1320 and 1000-1100
C-O stretch
C-Br Stretch
500-600
C-Br stretch
The broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid moiety. The presence of both aromatic and aliphatic C-H stretches, along with the various C=C and C-O bands, provides a comprehensive "fingerprint" of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine the connectivity of the carbon skeleton and the relative positions of all atoms.
Experimental Protocol: 1D and 2D NMR
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
1D NMR Acquisition:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling (neighboring protons).
¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.
2D NMR Acquisition:
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations (protons that are on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms that are separated by 2-3 bonds.
Aromatic carbon attached to the electronegative oxygen.
C-2 (C-CH₃)
~138-142
Aromatic carbon attached to the methyl group.
C-1 (C-COOH)
~130-135
Aromatic carbon attached to the carboxylic acid.
C-5
~125-130
Aromatic CH.
C-6
~115-120
Aromatic CH.
C-4 (C-Br)
~110-115
Aromatic carbon attached to bromine (heavy atom effect).
-OCH₃
~56
Methoxy carbon.
-CH₃
~15-20
Methyl carbon.
2D NMR: Connecting the Dots
The true power of NMR is realized in 2D experiments, which allow us to piece together the fragments identified in the 1D spectra.
Caption: Key expected HMBC correlations for 4-Bromo-3-methoxy-2-methylbenzoic acid.
HSQC will show direct correlations between H-5 and C-5, H-6 and C-6, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.
HMBC is the key to the puzzle. The methoxy protons (δ ~3.9) will show a correlation to the carbon they are attached to (C-3), confirming the position of the methoxy group. The methyl protons (δ ~2.4) will show correlations to C-1, C-2, and C-6, locking in the position of the methyl group. The aromatic protons will show correlations to their neighboring carbons, providing the final, unambiguous confirmation of the substitution pattern.
Conclusion: A Self-Validating Structural Hypothesis
References
PubChem. Methyl 4-bromo-3-methoxybenzoate. Available at: [Link]
PubChemLite. 4-bromo-3-methoxy-2-methylbenzoic acid (C9H9BrO3). Available at: [Link]
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The structural complexity of 4-Bromo-3-methoxy-2-methylbenzoic acid, with its distinct substitution pattern on t...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The structural complexity of 4-Bromo-3-methoxy-2-methylbenzoic acid, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in chemical reactions. This guide will delve into the theoretical underpinnings of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and apply them to predict the spectral features of the title compound.
Molecular Structure and Predicted Spectroscopic Overview
4-Bromo-3-methoxy-2-methylbenzoic acid (C₉H₉BrO₃) possesses a unique arrangement of substituents that dictates its chemical and physical properties.[1] The interplay of the electron-withdrawing bromine and carboxylic acid groups with the electron-donating methoxy and methyl groups creates a distinct electronic environment, which is reflected in its spectroscopic data.
Spectroscopic Technique
Predicted Key Features
¹H NMR
Aromatic protons with specific splitting patterns, distinct singlets for the methoxy and methyl groups, and a broad singlet for the carboxylic acid proton.
¹³C NMR
Unique chemical shifts for each of the nine carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl and methoxy carbons.
IR Spectroscopy
Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl groups.
Mass Spectrometry
A distinct molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns will reflect the loss of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4-Bromo-3-methoxy-2-methylbenzoic acid in a common deuterated solvent like CDCl₃ would exhibit the following key signals:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.5 - 13.0
Broad Singlet
1H
-COOH
The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[2]
~7.5 - 7.8
Doublet
1H
Ar-H
Aromatic proton ortho to the bromine and meta to the carboxylic acid. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent halogen.
~7.0 - 7.3
Doublet
1H
Ar-H
Aromatic proton meta to the bromine and ortho to the carboxylic acid. It will be coupled to the other aromatic proton.
~3.9
Singlet
3H
-OCH₃
The methoxy protons are shielded and appear as a sharp singlet.
~2.2
Singlet
3H
-CH₃
The methyl protons attached to the aromatic ring will appear as a singlet.
Causality in Proton Chemical Shifts: The electron-withdrawing bromine atom and carboxylic acid group will deshield the aromatic protons, shifting them downfield. Conversely, the electron-donating methoxy and methyl groups will have a shielding effect. The specific positions of these groups lead to the predicted chemical shifts and splitting patterns.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-Bromo-3-methoxy-2-methylbenzoic acid, we can predict nine distinct signals:
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~170 - 175
C=O
The carbonyl carbon of the carboxylic acid is highly deshielded.
~155 - 160
C-OCH₃
The aromatic carbon attached to the electron-donating methoxy group.
~135 - 140
C-COOH
The aromatic carbon bearing the carboxylic acid group.
~130 - 135
C-Br
The aromatic carbon attached to the bromine atom.
~125 - 130
C-H (Aromatic)
Chemical shifts of the protonated aromatic carbons.
~120 - 125
C-CH₃
The aromatic carbon attached to the methyl group.
~110 - 115
C-H (Aromatic)
~55 - 60
-OCH₃
The carbon of the methoxy group.
~15 - 20
-CH₃
The carbon of the methyl group.
Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, would provide a self-validating dataset. HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons separated by two or three bonds. This network of correlations would unequivocally confirm the predicted structure.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-methoxy-2-methylbenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and sensitivity.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and confirm assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Bromo-3-methoxy-2-methylbenzoic acid would show the following characteristic absorption bands:
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
2500-3300
O-H stretch (Carboxylic Acid)
Broad
1680-1710
C=O stretch (Carboxylic Acid)
Strong
1550-1600
C=C stretch (Aromatic)
Medium
1210-1320
C-O stretch (Carboxylic Acid)
Strong
1000-1150
C-O stretch (Methoxy)
Strong
2900-3000
C-H stretch (Aromatic & Methyl)
Medium-Weak
500-700
C-Br stretch
Medium
Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions. The position of the C=O stretch can be influenced by conjugation with the aromatic ring.
Experimental Protocol for IR Data Acquisition (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers clues about the structure through fragmentation patterns.
Predicted Mass Spectrum
For 4-Bromo-3-methoxy-2-methylbenzoic acid (Molecular Weight: 245.07 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show:
Molecular Ion (M⁺): A pair of peaks at m/z 244 and 246 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Key Fragment Ions:
[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid.
[M - COOH]⁺: Loss of the carboxylic acid group.
[M - OCH₃]⁺: Loss of the methoxy radical.
[M - Br]⁺: Loss of the bromine atom.
PubChemLite predicts several adducts for this molecule, including [M+H]⁺ at m/z 244.98079 and [M+Na]⁺ at m/z 266.96273.[1]
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for LC-MS, while electron ionization (EI) is standard for GC-MS.
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements to confirm the elemental composition.
Synthesis Pathway
While a detailed synthetic procedure is beyond the scope of this guide, a plausible route to 4-Bromo-3-methoxy-2-methylbenzoic acid could involve the bromination of 3-methoxy-2-methylbenzoic acid. The starting material itself could be synthesized through a multi-step sequence starting from commercially available precursors. The progress of such a synthesis would be monitored at each step using the spectroscopic techniques outlined in this guide.
Visualizations
Molecular Structure
Caption: 2D structure of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile for 4-Bromo-3-methoxy-2-methylbenzoic acid. By leveraging established principles and data from analogous structures, researchers, scientists, and drug development professionals can confidently approach the identification and characterization of this molecule. The detailed interpretation of predicted NMR, IR, and MS data, coupled with standardized experimental protocols, offers a robust framework for ensuring the scientific integrity of future work involving this compound. The self-validating nature of a multi-technique spectroscopic approach is emphasized as a best practice for unambiguous structure elucidation.
References
PubChem. 4-bromo-3-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
biological activity of 4-Bromo-3-methoxy-2-methylbenzoic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4-Bromo-3-methoxy-2-methylbenzoic Acid Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of the Benzoic Acid Scaffold Be...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Biological Activity of 4-Bromo-3-methoxy-2-methylbenzoic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a foundational scaffold in modern medicinal chemistry and drug discovery.[1][2] Their structural simplicity and synthetic tractability allow for extensive modification, yielding a vast chemical space of compounds with diverse and potent biological activities.[2] The strategic placement of various functional groups on the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
This guide focuses on the specific chemical entity, 4-Bromo-3-methoxy-2-methylbenzoic acid , and its derivatives. This particular scaffold is of significant interest due to the unique interplay of its substituents:
4-Bromo Group: The halogen atom acts as a strong electron-withdrawing group and a lipophilic substituent. This can enhance membrane permeability and introduce specific halogen bonding interactions with target proteins, often leading to increased potency.[5]
3-Methoxy Group: This electron-donating group can modulate the electronic environment of the ring and participate in hydrogen bonding, influencing receptor binding and metabolic stability.
2-Methyl Group: The methyl group provides steric bulk, which can enforce a specific conformation upon the molecule, potentially leading to higher selectivity for a biological target.
Carboxylic Acid Moiety: This functional group is a key site for derivatization, allowing for the synthesis of esters, amides, and other analogues to fine-tune activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
This document provides a comprehensive overview of the synthesis, known and potential biological activities, and experimental evaluation of derivatives based on the 4-Bromo-3-methoxy-2-methylbenzoic acid core, intended for researchers and professionals in drug development.
Part 1: Synthesis of Functional Derivatives
The primary route for generating a library of diverse compounds from the 4-Bromo-3-methoxy-2-methylbenzoic acid core involves modification of the carboxylic acid functional group. Standard organic chemistry transformations such as esterification and amidation are commonly employed to create analogues with varied properties.
General Synthetic Workflow
A typical synthetic approach begins with the activation of the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with a desired nucleophile (an alcohol for an ester or an amine for an amide) to form the final product.
Caption: General workflow for synthesizing ester and amide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol details a standard procedure for synthesizing an N-benzyl amide derivative from the parent acid.
Objective: To synthesize N-benzyl-4-bromo-3-methoxy-2-methylbenzamide.
Materials:
4-Bromo-3-methoxy-2-methylbenzoic acid
Thionyl chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
Benzylamine
Triethylamine (TEA)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Procedure:
Acyl Chloride Formation:
To a round-bottom flask under a nitrogen atmosphere, add 4-Bromo-3-methoxy-2-methylbenzoic acid (1.0 eq).
Add anhydrous DCM (10 mL per gram of acid).
Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.
Allow the reaction to warm to room temperature and then reflux for 2 hours, monitoring for the cessation of gas evolution.
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Amidation:
Dissolve the crude acyl chloride in anhydrous DCM (10 mL per gram of starting acid).
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-4-bromo-3-methoxy-2-methylbenzamide.
Part 2: Anticancer Activity
Benzoic acid derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to induce cancer cell death and inhibit proliferation.[1][6] Derivatives of the 4-Bromo-3-methoxy-2-methylbenzoic acid scaffold are hypothesized to exhibit cytotoxic activity through pathways similar to those identified for related compounds.
Potential Mechanisms of Action
Inhibition of Anti-Apoptotic Proteins: Many cancer cells overexpress anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bfl-1, to evade programmed cell death. Substituted benzoic acid derivatives have been designed to act as BH3 mimetics, binding to the hydrophobic groove of these proteins and preventing them from sequestering pro-apoptotic proteins, thereby triggering apoptosis.[7]
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their overexpression in cancer cells leads to the silencing of tumor suppressor genes. Benzoic acid derivatives, particularly those with hydroxyl groups, have been shown to inhibit HDAC activity, leading to cell cycle arrest and apoptosis.[8]
Receptor Tyrosine Kinase (RTK) Modulation: Overactivation of RTK signaling pathways is a common driver of carcinogenesis. Certain quinazolinone derivatives incorporating a benzoic acid moiety have been found to inhibit RTKs like the EGFR kinase domain, blocking downstream signaling and cell growth.[9]
Caption: Inhibition of anti-apoptotic proteins to induce apoptosis.
Data on Related Anticancer Compounds
While specific data for 4-Bromo-3-methoxy-2-methylbenzoic acid derivatives is not widely published, the activity of structurally related compounds provides a benchmark for potential efficacy.
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.
Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Part 3: Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties, and specific substitutions can enhance this activity.[3][11] The bromo- and methoxy-substituents on the target scaffold suggest a strong potential for antibacterial and antifungal effects.
Potential Mechanisms of Action
The antimicrobial action of benzoic acid derivatives is often linked to their lipophilic character.[3] They are thought to function by:
Disruption of Cell Membrane Integrity: As lipophilic acids, they can traverse the bacterial cell membrane in their protonated state. Once inside the more alkaline cytoplasm, they release a proton, leading to intracellular acidification and disruption of essential processes like the proton motive force, which is critical for ATP synthesis and transport.[3]
Inhibition of Fatty Acid Biosynthesis (FAB): Some pyrazole-benzoic acid derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis pathway.[12] This pathway is essential for building cell membranes and is an attractive target as it differs from its mammalian counterpart.
Structure-Activity Relationship (SAR) Insights
Halogenation: The presence of an electron-withdrawing group, such as a bromo substituent, has been shown to increase antimicrobial activity against various bacterial and fungal strains.[5]
Lipophilicity: Lipophilic substituents on the aniline moiety of related pyrazole-benzoic acid compounds significantly improved antibacterial activity, underscoring the importance of membrane permeability.[12]
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Tube Dilution
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Procedure:
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., S. aureus) in an appropriate broth (e.g., Nutrient Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
Serial Dilution: Dispense sterile broth into a series of labeled test tubes. Create a two-fold serial dilution of the test compound by transferring an aliquot from the stock solution to the first tube, mixing, and then transferring an aliquot to the second tube, and so on.
Inoculation: Add a standardized volume of the microbial inoculum to each tube.
Controls: Include a positive control tube (broth + inoculum, no compound) to show microbial growth and a negative control tube (broth only) to check for sterility.
Incubation: Incubate all tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Conclusion and Future Directions
The 4-Bromo-3-methoxy-2-methylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of a halogen, a methoxy group, and a sterically influential methyl group on a versatile benzoic acid core provides a rich platform for synthetic modification and biological evaluation. Based on the activities of related structures, derivatives of this compound are prime candidates for investigation as both anticancer and antimicrobial drugs.
Future research should focus on:
Library Synthesis: Generation of a diverse library of amide and ester derivatives to systematically explore the structure-activity relationship.
Broad-Spectrum Screening: Testing these new derivatives against a wide panel of cancer cell lines and pathogenic microorganisms.
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most active compounds exert their effects.
In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
The insights and protocols provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this intriguing class of molecules.
References
Title: Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)
Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - NIH
Source: National Institutes of Health
URL
Title: US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents
Source: Google Patents
URL
Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review
Source: Current Drug Discovery Technologies
URL
Title: Development and Antibacterial Properties of 4-[4-(Anilinomethyl)
Title: Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica
Source: Der Pharma Chemica
URL
Title: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management
Source: Chitkara University
URL
Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH
Source: National Institutes of Health
URL
Title: The Role of Benzoic Acid Derivatives in Modern Drug Discovery
Source: Srini Chem
URL
Title: Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF
Source: ResearchGate
URL
The Emerging Potential of 4-Bromo-3-methoxy-2-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acid scaffolds are fundamental building blocks in the design of novel therapeutic agents. This technical guide provides an in-d...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acid scaffolds are fundamental building blocks in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of 4-Bromo-3-methoxy-2-methylbenzoic acid in medicinal chemistry. While direct biological data on this specific molecule is nascent, a comprehensive examination of its structural features and the well-documented activities of closely related analogues allows for the formulation of strong hypotheses regarding its potential as a versatile intermediate and pharmacophore. This guide will explore its synthetic accessibility, delve into the structure-activity relationships (SAR) of its constituent functional groups—bromo, methoxy, and methyl—and propose potential therapeutic targets, including applications in oncology, inflammation, and infectious diseases. Detailed synthetic protocols, characterization methods, and proposed biological assays are provided to empower researchers to explore the therapeutic promise of this compound.
Introduction: The Strategic Importance of Polysubstituted Benzoic Acids
Benzoic acid derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide array of approved drugs.[1][2] Their synthetic tractability and the ability to finely tune their physicochemical and pharmacological properties through substitution on the aromatic ring make them privileged scaffolds in drug discovery. The specific arrangement of substituents on the benzoic acid core dictates its interaction with biological targets, influencing potency, selectivity, and pharmacokinetic profiles.
4-Bromo-3-methoxy-2-methylbenzoic acid presents a unique combination of electronic and steric features. The interplay between the electron-withdrawing bromine atom, the electron-donating methoxy group, and the lipophilic methyl group creates a distinct chemical environment that can be exploited for targeted drug design. This guide will dissect the potential contributions of each substituent to the overall pharmacological profile of the molecule and its derivatives.
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of the physicochemical properties of 4-Bromo-3-methoxy-2-methylbenzoic acid is crucial for its development as a drug lead or intermediate.
Property
Predicted Value/Information
Source
Molecular Formula
C9H9BrO3
PubChem
Molecular Weight
245.07 g/mol
PubChem
XLogP3
2.5
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
Rotatable Bond Count
2
PubChem
The predicted lipophilicity (XLogP3 of 2.5) suggests that the molecule possesses a balance of hydrophilic and hydrophobic character, a desirable trait for oral bioavailability.
Synthetic Pathways
The synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid and its derivatives can be approached through several established synthetic routes. A plausible and adaptable multi-step synthesis is outlined below.
The Evolving Architecture of a Scaffold: A Technical Guide to the Discovery and History of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: From Ancient Remedy to a Cornerstone of Modern Pharmacology The story of substituted benzoic acids is not merely a chapter in the annals of or...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Ancient Remedy to a Cornerstone of Modern Pharmacology
The story of substituted benzoic acids is not merely a chapter in the annals of organic chemistry; it is a narrative that mirrors the evolution of medicinal chemistry itself. From the early observations of the therapeutic properties of natural sources rich in salicylates to the rational design of highly specific and potent pharmaceuticals, the benzoic acid scaffold has proven to be a remarkably versatile and enduring platform for discovery. This in-depth technical guide will traverse the historical landscape of this seminal class of molecules, dissecting the key discoveries, the evolution of synthetic methodologies, and the critical insights into structure-activity relationships (SAR) that have cemented the role of substituted benzoic acids in modern drug development. We will explore the causality behind pivotal experimental choices, offering a deeper understanding of not just what was discovered, but why these discoveries were transformative.
I. The Genesis: Discovery and Characterization of the Parent Scaffold
The journey begins long before the advent of modern chemistry. The empirical use of willow bark, a natural source of salicylates, for pain and fever relief dates back to ancient civilizations. However, the scientific investigation of the active principles commenced in the 16th century with the isolation of benzoic acid itself.
Early Isolation and Structural Elucidation
Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin obtained from trees of the Styrax genus.[1] The process was documented by figures such as Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596).[1] For a considerable time, gum benzoin remained the sole source of this compound.[1]
A pivotal moment in understanding this new substance came in 1832 when Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid.[1] Their work also shed light on its relationship with hippuric acid, a metabolite found in the urine of herbivores.[1] This early structural work laid the essential groundwork for the future systematic modification of the benzoic acid molecule.
From Natural Distillate to Industrial Synthesis
The initial industrial production of benzoic acid relied on harsh methods, such as the hydrolysis of benzotrichloride, which often resulted in chlorinated impurities.[2] This made the product unsuitable for many applications, particularly for human consumption, for which the distillation of gum benzoin was still preferred.[2] A significant advancement was the development of the partial oxidation of toluene using oxygen, a process catalyzed by cobalt or manganese naphthenates.[2] This method, which is still in use today, provided a more efficient and cleaner route to high-purity benzoic acid, paving the way for its widespread use as a precursor for other industrial chemicals.[2]
II. The Dawn of Substitution: Salicylic Acid and the Birth of the NSAID
The true potential of the benzoic acid scaffold in medicine was unlocked with the exploration of its substituted derivatives. The introduction of a hydroxyl group to the benzene ring, creating salicylic acid (2-hydroxybenzoic acid), marked a turning point in the history of pharmacology.
The Kolbe-Schmitt Reaction: A Gateway to Salicylates
A critical breakthrough in the synthesis of substituted benzoic acids was the development of the Kolbe-Schmitt reaction. In 1860, Hermann Kolbe discovered that treating sodium phenoxide with carbon dioxide under high pressure and temperature resulted in the formation of salicylic acid.[3][4] This reaction, later optimized by Rudolf Schmitt, provided the first commercially viable method for producing salicylic acid on a large scale, moving beyond its extraction from natural sources.[3]
The Kolbe-Schmitt reaction is a classic example of an electrophilic aromatic substitution, where the phenoxide ion, being more reactive than phenol, attacks the weak electrophile, carbon dioxide.[4] The regioselectivity of the reaction, favoring the ortho product, is a key feature, driven by the coordination of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide.
Experimental Protocol: The Kolbe-Schmitt Reaction
Objective: To synthesize salicylic acid from phenol.
Materials:
Phenol
Sodium hydroxide
Carbon dioxide (high pressure)
Sulfuric acid
Autoclave reactor
Procedure:
Formation of Sodium Phenoxide: Phenol is treated with an aqueous solution of sodium hydroxide to form sodium phenoxide. The water is then evaporated.
Carboxylation: The dry sodium phenoxide is placed in an autoclave and heated to approximately 125°C under a high pressure of carbon dioxide (around 100 atm).
Reaction Quench and Acidification: After several hours, the reaction is cooled, and the resulting sodium salicylate is dissolved in water. The solution is then acidified with sulfuric acid to precipitate the salicylic acid.
Purification: The crude salicylic acid is collected by filtration and can be purified by recrystallization from hot water.
Acetylsalicylic Acid: The First "Blockbuster" Drug
While salicylic acid was an effective anti-inflammatory and analgesic agent, its high acidity caused significant gastric irritation. This clinical drawback spurred further chemical modification. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated the hydroxyl group of salicylic acid to produce acetylsalicylic acid, which was later named Aspirin.[5] This seemingly simple modification dramatically improved the drug's tolerability while retaining its therapeutic effects. The synthesis of aspirin is a straightforward esterification reaction, typically carried out by treating salicylic acid with acetic anhydride.
The discovery of aspirin is a landmark event in the history of medicine, demonstrating the power of chemical modification to optimize the therapeutic properties of a lead compound. It became the first truly global blockbuster drug and remains one of the most widely used medications today.
III. Expanding the Pharmacopeia: Diversification of Substituted Benzoic Acids
The success of aspirin ignited a wave of research into other substituted benzoic acids, leading to the discovery of new therapeutic agents with diverse applications.
p-Aminobenzoic Acid (PABA) and the Dawn of Chemotherapy
The story of p-aminobenzoic acid (PABA) is intertwined with the development of the first antimicrobial drugs. In the 1930s, Gerhard Domagk discovered the antibacterial properties of the dye Prontosil. It was later found that Prontosil was a prodrug, being metabolized in the body to sulfanilamide. This discovery led to the development of a large class of "sulfa drugs."
The mechanism of action of sulfonamides was elucidated by Donald Woods in 1940, who showed that they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme utilizes PABA for the synthesis of folic acid, a crucial vitamin for bacterial growth. The structural similarity between sulfanilamide and PABA allows the drug to block the active site of the enzyme, thus halting bacterial proliferation. This was a groundbreaking discovery, establishing the principle of antimetabolite therapy and providing a rational basis for drug design.
Diuretics: Modifying Renal Function
Substituted benzoic acids also found application as diuretics. By modifying the substitution pattern on the aromatic ring, researchers were able to develop compounds that could increase the excretion of water and electrolytes from the body. Furosemide and bumetanide are potent loop diuretics that contain a substituted aminobenzoic acid core.[5] Their development in the mid-20th century was a significant advance in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[6]
Probenecid: A Tale of Drug-Drug Interactions and Gout
Probenecid, a derivative of benzoic acid, was initially developed to prolong the action of penicillin by inhibiting its renal excretion.[7][8] This was particularly important during World War II when penicillin was in short supply. It was later discovered that probenecid also inhibits the reabsorption of uric acid in the kidneys, making it an effective treatment for gout.[8] The history of probenecid highlights how the study of drug metabolism and excretion can lead to the discovery of new therapeutic applications.
IV. The Logic of Synthesis: Key Reactions for Building Complexity
The historical development of substituted benzoic acids was underpinned by the evolution of synthetic organic chemistry. Several key reactions have been instrumental in the preparation of these compounds.
Electrophilic Aromatic Substitution: The Workhorse of Aromatic Chemistry
Electrophilic aromatic substitution (EAS) is the cornerstone of functionalizing the benzene ring. The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[2] This directing effect is a consequence of the resonance structures of the intermediate carbocation (the sigma complex), which show that the positive charge is destabilized at the ortho and para positions.
Common EAS reactions used to synthesize substituted benzoic acids include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Diagram: Electrophilic Aromatic Substitution on Benzoic Acid
Caption: General mechanism of electrophilic aromatic substitution on benzoic acid, showing the formation of the sigma complex and the resulting meta-substituted product.
The Hofmann Rearrangement: Accessing Aminobenzoic Acids
The Hofmann rearrangement provides a valuable route to aminobenzoic acids from the corresponding amides. This reaction involves the treatment of a primary amide with bromine in a basic solution to yield a primary amine with one fewer carbon atom.[9][10] For example, phthalimide can be converted to anthranilic acid (2-aminobenzoic acid) via this method.[10] This reaction proceeds through an isocyanate intermediate.[9]
The Ullmann Condensation: Forging Carbon-Heteroatom Bonds
The Ullmann condensation is a copper-catalyzed reaction that is used to form carbon-oxygen and carbon-nitrogen bonds.[11][12] This reaction has been historically important for the synthesis of certain substituted benzoic acids, particularly for creating diaryl ether or N-aryl linkages.[12] For instance, an o-bromobenzoic acid can be coupled with a phenol or an amine in the presence of a copper catalyst.[12]
V. Structure-Activity Relationships: The Guiding Principles of Design
The vast number of substituted benzoic acid derivatives that have been synthesized and tested has provided a rich dataset for understanding structure-activity relationships (SAR). The nature, position, and stereochemistry of substituents on the benzoic acid scaffold can have a profound impact on a molecule's biological activity.[13][14]
Table 1: Influence of Substituents on the Properties of Benzoic Acid Derivatives
Key for antimicrobial (sulfa drugs) and local anesthetic activity
-NO₂
Meta
Strongly electron-withdrawing
Increases acidity significantly
Can impart antimicrobial properties
-Cl
Meta/Para
Electron-withdrawing (inductive)
Increases acidity
Can enhance lipophilicity and membrane permeability
-SO₂NH₂
Para
Strongly electron-withdrawing
Increases acidity
Essential for diuretic activity
The carboxylic acid group itself is often a critical pharmacophoric feature, participating in hydrogen bonding interactions with biological targets.[13] The acidity of the carboxylic acid, which is modulated by the electronic effects of other substituents, can significantly influence the compound's pharmacokinetic properties, such as absorption and distribution.[15]
Diagram: Key Pharmacophoric Interactions of Substituted Benzoic Acids
Caption: A conceptual diagram illustrating the key structure-activity relationships of substituted benzoic acids with a biological target.
VI. The Future of a Classic Scaffold
The history of substituted benzoic acids is a testament to the power of incremental innovation in drug discovery. From a simple natural product, a vast and diverse class of therapeutic agents has emerged. The journey from willow bark to rationally designed drugs illustrates the core principles of medicinal chemistry: the importance of a versatile scaffold, the power of chemical synthesis to modify and optimize that scaffold, and the critical role of understanding structure-activity relationships.
While many of the foundational discoveries in this field were made decades ago, the benzoic acid scaffold continues to be relevant in modern drug discovery. Its inherent "drug-like" properties and the well-established chemistry for its modification make it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. The ongoing exploration of novel substitution patterns and the application of modern computational methods to predict biological activity ensure that the story of substituted benzoic acids is far from over. This enduring legacy serves as a valuable case study for all researchers and scientists in the field of drug development, demonstrating how a deep understanding of history and fundamental chemical principles can continue to drive future innovation.
Yadav, A. (2025, November 18). 5 Essential Benzoic Acid Derivatives Every Chemistry Student Needs to Know. YouTube. [Link]
Brahmayya, M., Dasi, S., & Korla, P. K. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India, Section A: Physical Sciences, 88(1), 9-13.
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Osuagwu, F. I., & Emeje, M. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmaceutical and Allied Sciences, 12(2), 2115-2124.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]
Osuagwu, F. I., & Emeje, M. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Pharmaceutical and Allied Sciences, 12(2), 2115-2124.
BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]
Cunningham, K., & Gotter, A. (2017). The History and Future of Probenecid. Pharmaceuticals, 10(4), 95.
Penning, T. M., et al. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry, 54(15), 5349-5357.
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
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BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]
Wang, Y., et al. (2024). Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Molecules, 29(14), 3369.
Kagechika, H., et al. (2002). Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 12(15), 2029-2032.
Capital Normal University. (2000). Process for preparing substituted benzoic acid.
Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406.
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Reyes-Vázquez, C., et al. (2021).
Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
Journal of Pharmaceutical and Medicinal Chemistry. (2023). Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Journal of Pharmaceutical and Medicinal Chemistry, 9(2), 1-5.
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An In-depth Technical Guide to the Theoretical Studies of 4-Bromo-3-methoxy-2-methylbenzoic Acid Introduction 4-Bromo-3-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications i...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Theoretical Studies of 4-Bromo-3-methoxy-2-methylbenzoic Acid
Introduction
4-Bromo-3-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2] Its specific substitution pattern—a bromine atom, a methoxy group, and a methyl group on the benzoic acid core—creates a unique electronic and steric environment that dictates its chemical behavior and potential for molecular interactions. Theoretical and computational studies are indispensable for elucidating the intrinsic properties of such molecules, providing insights that guide experimental design and accelerate the discovery process. This guide presents a comprehensive overview of the theoretical approaches to understanding the structural, electronic, and reactive properties of 4-Bromo-3-methoxy-2-methylbenzoic acid.
The principles of Density Functional Theory (DFT) are central to the modern computational investigation of molecular systems.[3][4][5] DFT allows for the accurate calculation of molecular geometries, vibrational frequencies, electronic properties, and reactivity indices, offering a powerful predictive tool for chemists.[3][4][5] This guide will detail the application of DFT and other computational methods to unravel the nuanced characteristics of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Part 1: Molecular Structure and Conformational Analysis
The initial step in any theoretical investigation is the determination of the molecule's most stable three-dimensional structure. For 4-Bromo-3-methoxy-2-methylbenzoic acid, this involves optimizing the geometry of the molecule to find the global minimum on its potential energy surface.
1.1. Conformational Isomerism
The presence of the methoxy and carboxylic acid groups introduces rotational degrees of freedom, leading to different conformers. The orientation of the carboxylic acid's hydroxyl group relative to the benzene ring and the orientation of the methoxy group's methyl group are the primary sources of conformational isomerism.
1.2. Computational Protocol for Geometry Optimization
A robust computational protocol is essential for obtaining accurate structural parameters.
Experimental Protocol: Geometry Optimization
Initial Structure Generation: A 2D sketch of 4-Bromo-3-methoxy-2-methylbenzoic acid is created using molecular editing software and converted to a 3D structure.
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for such systems.[4]
Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a good balance between accuracy and computational cost, capable of describing polarization and diffuse electron effects.[4]
Optimization Procedure: The geometry is optimized without constraints in the gas phase to locate the stationary point on the potential energy surface.
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
1.3. Predicted Structural Parameters
The optimized geometry will provide key structural data, including bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model. For instance, studies on related substituted benzoic acids have shown excellent agreement between DFT-calculated and experimentally determined structures.[6]
Part 2: Electronic Properties and Spectroscopic Characterization
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and spectroscopic signatures.
2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[1]
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
2.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Bromo-3-methoxy-2-methylbenzoic acid, the MEP would likely show negative potential around the carboxylic oxygen atoms and the methoxy oxygen, indicating sites susceptible to electrophilic attack.
2.3. Theoretical Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
Experimental Protocol: Theoretical IR and NMR Spectroscopy
Vibrational Frequencies (IR): Following geometry optimization and frequency calculation, the computed vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. These frequencies are often scaled by an empirical factor to better match experimental values.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) relative to a standard (e.g., tetramethylsilane, TMS).[7]
Part 3: Chemical Reactivity and Acidity
Theoretical calculations can quantify the reactivity of a molecule and predict its behavior in chemical reactions.
3.1. Global Reactivity Descriptors
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.
Table 2: Global Reactivity Descriptors (Conceptual DFT)
Descriptor
Formula
Significance
Ionization Potential (I)
-EHOMO
Energy required to remove an electron.
Electron Affinity (A)
-ELUMO
Energy released upon gaining an electron.
Chemical Hardness (η)
(I - A) / 2
Resistance to change in electron distribution.
Electronegativity (χ)
(I + A) / 2
Power to attract electrons.
Electrophilicity Index (ω)
χ² / (2η)
Propensity to accept electrons.
3.2. Local Reactivity: Fukui Functions
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[3][5] For 4-Bromo-3-methoxy-2-methylbenzoic acid, these calculations would pinpoint which atoms are most likely to participate in chemical reactions.
3.3. Acidity (pKa) Prediction
The acidity of the carboxylic acid group is a fundamental property. Theoretical methods can predict the pKa value through thermodynamic cycles that involve calculating the Gibbs free energy of dissociation in the gas phase and then accounting for solvation effects using a continuum solvation model like the Polarizable Continuum Model (PCM). The substituent effects of the bromo, methoxy, and methyl groups on the acidity can be systematically evaluated in this manner.[3][8][9]
Logical Relationship of Substituent Effects on Acidity
Caption: Factors influencing the acidity of the benzoic acid derivative.
Part 4: Potential Applications and Further Studies
The theoretical insights gained can guide the exploration of 4-Bromo-3-methoxy-2-methylbenzoic acid in various applications.
4.1. Drug Design and Development
As a substituted benzoic acid, this molecule could serve as a scaffold or intermediate in the synthesis of pharmacologically active compounds.[2][10] Theoretical docking studies could be performed to predict its binding affinity to various biological targets, such as enzymes or receptors.
4.2. Materials Science
The presence of a bromine atom makes it a suitable candidate for cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules and functional materials.[1] Its electronic properties, such as polarizability and hyperpolarizability, can also be calculated to assess its potential in non-linear optical materials.
Theoretical studies provide a powerful and cost-effective means to thoroughly characterize 4-Bromo-3-methoxy-2-methylbenzoic acid at the molecular level. By employing a combination of DFT calculations for structural, electronic, and reactivity analysis, researchers can gain a deep understanding of this molecule's intrinsic properties. This knowledge is invaluable for guiding its synthesis, characterization, and application in diverse scientific fields. The protocols and concepts outlined in this guide offer a robust framework for the computational investigation of this and other complex organic molecules.
References
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
Substituent effects on the electronic structure and pKa benzoic acid. The Research Portal. [Link]
(PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]
Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. National Institutes of Health. [Link]
The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Bangladesh Journals Online. [Link]
11.1. Synthesis of 4-Methoxymethylbenzoic Acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
Application Notes and Protocols for the Use of 4-Bromo-3-methoxy-2-methylbenzoic Acid in Organic Synthesis
Introduction: A Versatile Building Block for Complex Scaffolds 4-Bromo-3-methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly valuable intermediate in modern organic synthesi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Building Block for Complex Scaffolds
4-Bromo-3-methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly valuable intermediate in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, a sterically influential methyl group, and a versatile carboxylic acid handle makes it an ideal starting material for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its application, primarily focusing on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The strategic positioning of the substituents on the phenyl ring dictates its reactivity. The bromine atom at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The ortho-methyl and meta-methoxy groups exert electronic and steric influences that can be harnessed to control regioselectivity and reaction kinetics, offering fine-tuned control over the synthesis of target molecules.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[4] 4-Bromo-3-methoxy-2-methylbenzoic acid is an excellent substrate for this reaction, enabling the synthesis of a diverse array of substituted biaryl carboxylic acids.
Mechanistic Rationale for Experimental Design
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for selecting the optimal reaction conditions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methoxy-2-methylbenzoic acid. This step is often rate-limiting and is facilitated by electron-rich phosphine ligands on the palladium center.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical and can influence reaction rates and prevent side reactions.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
The ortho-methyl group in 4-bromo-3-methoxy-2-methylbenzoic acid can introduce steric hindrance, potentially slowing the oxidative addition step. Therefore, the selection of a bulky, electron-rich phosphine ligand is often beneficial to promote this step and stabilize the palladium catalyst.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-2-methylbenzoic Acid with Phenylboronic Acid
This protocol outlines a general procedure for the synthesis of 3-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (mmol)
Equivalents
4-Bromo-3-methoxy-2-methylbenzoic acid
N/A
245.07
1.0
1.0
Phenylboronic acid
98-80-6
121.93
1.2
1.2
Tetrakis(triphenylphosphine)palladium(0)
14221-01-3
1155.56
0.03 - 0.05
0.03 - 0.05
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
3.0
3.0
1,4-Dioxane
123-91-1
88.11
-
-
Water
7732-18-5
18.02
-
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-methoxy-2-methylbenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Considerations for Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of commonly used conditions for the coupling of substituted aryl bromides, which can serve as a starting point for optimization.
Parameter
Common Conditions and Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) : Pd(PPh₃)₄ is often used for its reliability. Pd(OAc)₂ and PdCl₂(dppf) are air-stable precursors that form the active Pd(0) species in situ. For sterically hindered substrates, catalysts with bulky phosphine ligands may be beneficial.
Ligand
PPh₃, SPhos, XPhos : Triphenylphosphine (PPh₃) is a standard ligand. Buchwald-type ligands like SPhos and XPhos are highly effective for challenging couplings due to their electron-richness and steric bulk, which promote oxidative addition and reductive elimination.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄ : The choice of base is crucial. K₂CO₃ is a common and effective base. Cs₂CO₃ is more soluble and often more reactive. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. The base facilitates the transmetalation step.[5]
Solvent
Dioxane/H₂O, Toluene/H₂O, DMF : A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK).[6]
Temperature
80-110 °C : The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times.
Conclusion
4-Bromo-3-methoxy-2-methylbenzoic acid is a potent synthetic intermediate, particularly for the construction of biaryl frameworks via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides both challenges and opportunities for synthetic chemists. By carefully selecting the palladium catalyst, ligand, base, and solvent system, a wide range of novel biaryl compounds can be accessed efficiently. The protocols and guidelines presented herein serve as a robust starting point for researchers in drug discovery, agrochemical synthesis, and materials science to unlock the synthetic potential of this versatile building block.
References
Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved January 19, 2026, from [Link]
Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
Google Patents. (n.d.). CN111040059A - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved January 19, 2026, from [Link]
Google Patents. (n.d.). US8952175B2 - Isoxazoline compound.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Synthetics Methods for the Preparation of Biaryls. Retrieved January 19, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling in water and air. Retrieved January 19, 2026, from [Link]
Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved January 19, 2026, from [Link]
Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7837-7890. [Link]
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 19, 2026, from [Link]
National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved January 19, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved January 19, 2026, from [Link]
Application Note & Protocol: Regioselective Bromination of 3-Methoxy-2-Methylbenzoic Acid
Introduction: Strategic Functionalization of Benzoic Acid Scaffolds 3-Methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Strategic Functionalization of Benzoic Acid Scaffolds
3-Methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution significantly enhances its synthetic utility. The resulting brominated intermediate can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate molecular architectures[1].
This document provides a detailed experimental protocol for the regioselective bromination of 3-methoxy-2-methylbenzoic acid. It delves into the mechanistic principles governing the reaction's selectivity, offers a step-by-step procedure using N-Bromosuccinimide (NBS) as a safe and efficient bromine source, and outlines methods for product purification and characterization.
Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of the bromination reaction is dictated by the electronic and steric interplay of the three substituents on the benzene ring: the methoxy (-OCH₃), the methyl (-CH₃), and the carboxylic acid (-COOH) groups.
Activating, Ortho, Para-Directing Groups: The methoxy group is a powerful activating group due to its ability to donate electron density to the ring through resonance (+R effect). The methyl group is a weaker activating group, operating through an inductive effect (+I effect). Both direct incoming electrophiles to the positions ortho and para to themselves[2].
Deactivating, Meta-Directing Group: The carboxylic acid group is a deactivating group because its carbonyl moiety withdraws electron density from the ring through resonance (-R effect), making electrophilic attack less favorable. It directs incoming electrophiles to the meta position.
In 3-methoxy-2-methylbenzoic acid, the powerful activating and directing effects of the methoxy and methyl groups dominate over the deactivating effect of the carboxylic acid. The primary sites for electrophilic attack are positions 4 and 6, which are ortho and para to the activating groups. Due to potential steric hindrance from the adjacent methyl group at position 2, substitution at position 6 is often favored.
Reaction Scheme:
Caption: Proposed reaction for the bromination of 3-methoxy-2-methylbenzoic acid.
Experimental Protocol
This protocol is adapted from established methods for the bromination of substituted benzoic acids[3]. It employs N-Bromosuccinimide (NBS), which is a crystalline solid that is safer and easier to handle than elemental bromine.
Materials and Equipment
Reagents & Solvents
Grade
Supplier
3-Methoxy-2-methylbenzoic acid
≥98%
Sigma-Aldrich
N-Bromosuccinimide (NBS)
≥98%
Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentrated
ACS Reagent
Fisher Scientific
Dichloromethane (DCM), anhydrous
≥99.8%
Fisher Scientific
Sodium Sulfite (Na₂SO₃)
ACS Reagent
VWR
Sodium Bicarbonate (NaHCO₃)
ACS Reagent
VWR
Brine (saturated NaCl solution)
N/A
Lab Prepared
Magnesium Sulfate (MgSO₄), anhydrous
ACS Reagent
Fisher Scientific
Methanol or Ethanol
ACS Reagent
Fisher Scientific
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Buchner funnel and filter flask
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
UV lamp (254 nm)
Melting point apparatus
Step-by-Step Synthesis Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methylbenzoic acid (1.66 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
Acid Catalyst Addition: Cool the solution to 0 °C using an ice bath. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. Causality: Sulfuric acid protonates NBS, increasing the electrophilicity of the bromine atom and catalyzing the reaction.
Brominating Agent Addition: In a separate beaker, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
Reaction Execution: Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains at or below 5 °C. Causality: Slow, cold addition prevents overheating and minimizes the formation of potential side products.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC)[4][5]. Use a solvent system such as 7:3 Hexanes:Ethyl Acetate. The product spot should appear, and the starting material spot should diminish.
Reaction Quench: Once the reaction is complete (as indicated by TLC), carefully pour the mixture into a beaker containing 50 mL of ice-cold water.
Workup and Purification
Phase Separation: Transfer the quenched mixture to a 250 mL separatory funnel. Separate the organic layer.
Aqueous Washes: Wash the organic layer sequentially with:
1 M Sodium sulfite solution (2 x 30 mL) to neutralize any unreacted bromine.
Saturated sodium bicarbonate solution (2 x 30 mL) to remove residual sulfuric acid and the carboxylic acid product (which will move to the aqueous layer as its sodium salt).
Brine (1 x 30 mL) to remove residual water.
Product Isolation: Combine the sodium bicarbonate washes. Re-acidify this aqueous layer to pH ~1 by slowly adding concentrated HCl. A white precipitate of the brominated benzoic acid should form.
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
Drying: Allow the product to air-dry on the funnel, then transfer it to a watch glass and dry under vacuum to a constant weight.
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like an ethanol/water mixture[6][7]. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of brominated 3-methoxy-2-methylbenzoic acid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[8][9]
Analysis
Expected Result for 6-Bromo-3-methoxy-2-methylbenzoic acid
Appearance
White to off-white solid
Melting Point
Literature values should be consulted.
TLC
Single spot with Rf value different from starting material.
Signals for carbonyl carbon (~170 ppm), aromatic carbons (including C-Br), methoxy carbon (~56 ppm), and methyl carbon (~15 ppm)[12][13].
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Handle with extreme care.[14]
Bromine-containing solutions: Corrosive and toxic. Avoid inhalation of vapors and skin contact.[15][16][17]
Emergency Procedures:
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[16][17]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]
Spills: Neutralize acid spills with sodium bicarbonate. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to institutional guidelines.
References
Chempedia - LookChem . General procedures for the purification of Carboxylic acids. [Link]
Google Patents.
Carl ROTH . Bromine solution - Safety Data Sheet. [Link]
Google Patents.
ResearchGate . IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
University of California, Davis . Recrystallization and Crystallization. [Link]
NINGBO INNO PHARMCHEM CO.,LTD . Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. [Link]
Royal Society of Chemistry . Synthesis of 4-Methoxymethylbenzoic Acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
University of Rochester, Department of Chemistry . Solvents for Recrystallization. [Link]
The Royal Society of Chemistry . SUPPORTING INFORMATION. [Link]
use of 4-Bromo-3-methoxy-2-methylbenzoic acid as a building block for pharmaceuticals
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-3-methoxy-2-methylbenzoic acid as a versatile building block in the synthesis of pharmaceutical compounds....
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-3-methoxy-2-methylbenzoic acid as a versatile building block in the synthesis of pharmaceutical compounds.
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
In the landscape of modern drug discovery, the efficiency and modularity of synthetic routes are paramount. Benzoic acid derivatives, in particular, represent a cornerstone class of building blocks due to their prevalence in biologically active molecules and their synthetic versatility.[1][2][3] 4-Bromo-3-methoxy-2-methylbenzoic acid (CAS No: 2384514-26-3) emerges as a particularly valuable intermediate. Its polysubstituted aromatic ring is adorned with four distinct functional handles—a carboxylic acid, a bromine atom, a methoxy group, and a methyl group—each offering unique opportunities for chemical manipulation.
This strategic arrangement allows for orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of others. The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid is a versatile handle for forming amides, esters, or can act as a directing group in C-H activation chemistry.[3] The methoxy and methyl groups sterically and electronically influence the reactivity of the ring, providing a scaffold that can be tailored to achieve specific pharmacological profiles.
This guide provides detailed application notes and protocols for leveraging 4-Bromo-3-methoxy-2-methylbenzoic acid in key synthetic transformations that are fundamental to pharmaceutical development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design and optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds, most commonly bi-aryl structures, which are privileged motifs in many pharmaceuticals.[6][7][8] The C-Br bond of 4-Bromo-3-methoxy-2-methylbenzoic acid is an ideal handle for this transformation, allowing for the introduction of a wide array of aryl or heteroaryl groups.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 4-Bromo-3-methoxy-2-methylbenzoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.[7][9]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0–3.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)
Step-by-Step Procedure:
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Bromo-3-methoxy-2-methylbenzoic acid, the arylboronic acid, the base, and the palladium catalyst.
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting aryl bromide.
Reaction Execution: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-24 hours.[10]
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Acidify the aqueous layer with 1M HCl to precipitate the product if it is a carboxylic acid, then extract with an organic solvent.
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[9]
Guidance on Reagent Selection
Component
Recommended Options
Rationale & Causality
Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., XPhos)
Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ offers good stability and is effective for a broad range of substrates. For challenging couplings, a more active catalyst system using a bulky, electron-rich phosphine ligand like XPhos with a Pd(0) source like Pd₂(dba)₃ may be required to facilitate the oxidative addition step.[11][12]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
The base is crucial for activating the boronic acid to facilitate transmetalation.[8] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive; it is often used for difficult couplings.
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DMF
A mixture of an organic solvent and water is common, as water aids in dissolving the base and facilitates the catalytic cycle. Dioxane and Toluene are standard. DMF is a more polar option that can aid in the solubility of polar substrates. Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, forming arylamines that are ubiquitous in pharmaceuticals.[11][13][14] This reaction provides a direct route to couple the aryl bromide functionality of our building block with a vast array of primary or secondary amines, amides, or other nitrogen nucleophiles.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This generalized protocol is based on established methodologies for the amination of electron-rich aryl bromides and serves as a reliable starting point.[11][13]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Catalyst Preparation: In an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
Reagent Addition: Under a positive pressure of inert gas, add the base, the amine, and finally 4-Bromo-3-methoxy-2-methylbenzoic acid. Note: The order of addition can be critical; adding the aryl halide last is often recommended.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If the carboxylic acid is present, an acidic wash may be required to separate the product.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Guidance on Catalyst System Selection
Component
Recommended Options
Rationale & Causality
Pd Source
Pd₂(dba)₃, Pd(OAc)₂
These are common Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for its air stability.[13]
Ligand
XPhos, RuPhos, BINAP
The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective for a wide range of substrates, including electron-rich aryl bromides. BINAP is a classic choice, particularly for intermolecular couplings where stereochemistry must be preserved.[14]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium t-butoxide (NaOtBu) is a very common and effective choice. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be beneficial for sensitive substrates.
Experimental Workflow Diagram
Caption: Hypothetical synthesis using the building block.
This pathway demonstrates how the C-Br and -COOH groups can be functionalized in a sequential and controlled manner. The initial Suzuki coupling builds the core bi-aryl structure, and the subsequent amidation of the carboxylic acid introduces another key pharmacophoric element. This modular approach is central to library synthesis and lead optimization in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
Hazard Identification: Substituted benzoic acids can cause skin and serious eye irritation. May cause respiratory irritation. [15][16]Always consult the specific Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood.
[17]* First Aid:
Inhalation: Move person to fresh air. Call a physician if symptoms occur.
[17] * Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.
[16] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
[17] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.
[17]* Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.
[17]
Conclusion
4-Bromo-3-methoxy-2-methylbenzoic acid is a highly functionalized and synthetically tractable building block for pharmaceutical research and development. Its pre-installed handles for key transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination allow for the rapid and efficient construction of diverse and complex molecular architectures. The protocols and guidelines presented here provide a solid foundation for researchers to unlock the potential of this versatile intermediate in the synthesis of next-generation therapeutics.
References
SFGATE. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Application Note: A Scalable and Regioselective Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic Acid for Pharmaceutical and Research Applications
Abstract This application note provides a comprehensive, in-depth guide for the large-scale synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a key building block in medicinal chemistry and drug development.[1] The de...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive, in-depth guide for the large-scale synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a key building block in medicinal chemistry and drug development.[1] The described two-step synthetic pathway is designed for scalability, prioritizing safety, regioselectivity, and high purity of the final product. The protocol begins with the synthesis of the precursor, 3-methoxy-2-methylbenzoic acid, followed by a regioselective bromination. This document details the underlying chemical principles, step-by-step experimental procedures, process optimization considerations, and robust analytical methods for quality control, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
4-Bromo-3-methoxy-2-methylbenzoic acid is a valuable substituted aromatic carboxylic acid widely utilized as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the benzoic acid core, provides multiple reaction sites for further chemical modifications. The strategic placement of these functional groups allows for its use in a variety of coupling reactions and other transformations to construct intricate molecular architectures.
The growing demand for this compound in drug discovery and development necessitates a scalable, efficient, and well-documented synthetic protocol. This application note addresses this need by presenting a detailed and validated pathway suitable for large-scale production, moving beyond laboratory-scale preparations.
Strategic Approach to Synthesis
The synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid is strategically divided into two main stages:
Stage 1: Synthesis of the Precursor, 3-Methoxy-2-methylbenzoic Acid. This initial stage focuses on the efficient preparation of the key intermediate.
Stage 2: Regioselective Bromination. This critical step involves the introduction of a bromine atom at the C4 position of the benzene ring, a process guided by the directing effects of the existing substituents.
The overall synthetic workflow is depicted in the following diagram:
Caption: High-level workflow for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Stage 1: Synthesis of 3-Methoxy-2-methylbenzoic Acid
For large-scale synthesis, a practical route starting from commercially available materials is essential. One such route involves the use of 2,6-dichlorotoluene.[2]
Reaction Scheme
The synthesis of 3-methoxy-2-methylbenzoic acid from 2,6-dichlorotoluene proceeds via a nucleophilic aromatic substitution followed by carboxylation.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-6-methoxytoluene
Reactor Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide solution (30% in methanol) and dimethylformamide (DMF).[2]
Reagent Addition: To the stirred solution, add 2,6-dichlorotoluene and a catalytic amount of cuprous cyanide.[2]
Reaction: Heat the mixture to 110°C and maintain the temperature until the reaction is complete (monitored by GC-MS).[2]
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to remove DMF and isolate the 2-chloro-6-methoxytoluene.
Step 2: Grignard Reaction and Carboxylation
Grignard Reagent Formation: In a dry reactor under an inert atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 2-chloro-6-methoxytoluene to initiate the reaction. Once initiated, add the remaining 2-chloro-6-methoxytoluene dropwise to maintain a gentle reflux.
Carboxylation: Cool the Grignard reagent to 0°C and bubble dry carbon dioxide gas through the solution until the exothermic reaction ceases.
Hydrolysis and Extraction: Quench the reaction by the slow addition of cold 1 M hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methoxy-2-methylbenzoic acid.
Purification of the Precursor
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity 3-methoxy-2-methylbenzoic acid.
Stage 2: Regioselective Bromination
The bromination of 3-methoxy-2-methylbenzoic acid is a critical step where regioselectivity is paramount. The methoxy group is an ortho-, para-director, while the methyl and carboxylic acid groups are also ortho-, para- and meta-directing, respectively. The combined directing effects and steric hindrance will favor bromination at the C4 position.
Reaction Scheme
The bromination is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.
Detailed Protocol
Reactor Setup: In a glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent such as acetic acid.
Reagent Addition: Cool the solution to 0-5°C. In a separate vessel, prepare a solution of N-bromosuccinimide in acetic acid. Add the NBS solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by HPLC).
Work-up: Quench the reaction by pouring the mixture into a large volume of cold water.
Isolation: The precipitated crude product is collected by filtration and washed with water to remove any residual acid and succinimide.
Purification of 4-Bromo-3-methoxy-2-methylbenzoic Acid
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to afford the final product with high purity.
Process Parameters and Optimization
Parameter
Stage 1 (Carboxylation)
Stage 2 (Bromination)
Rationale
Solvent
Anhydrous THF
Acetic Acid
THF is ideal for Grignard reactions. Acetic acid is a common solvent for electrophilic aromatic bromination.
Temperature
0°C (Carboxylation)
0-10°C (Addition)
Low temperature controls the exothermicity of the Grignard reaction and improves selectivity in bromination.
Reagents
Magnesium, CO₂
N-Bromosuccinimide
Standard reagents for Grignard carboxylation and selective bromination.
Reaction Time
2-4 hours
4-6 hours
Optimized for complete conversion while minimizing side reactions.
Purification
Recrystallization
Recrystallization
A robust and scalable method for achieving high purity of solid products.
Analytical Quality Control
Consistent quality of the final product is ensured through rigorous analytical testing.
Analytical Method
Purpose
Specification
HPLC
Purity assessment and impurity profiling
≥98% purity
¹H NMR
Structural confirmation
Conforms to the structure
Mass Spectrometry
Molecular weight confirmation
Conforms to the expected molecular weight
Melting Point
Identity and purity check
Consistent with reference value
Safety Precautions
Bromine and Brominating Agents: Bromine and reagents like NBS are corrosive and toxic.[3][4][5] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
Large-Scale Reactions: Exothermic reactions should be carefully monitored, and adequate cooling capacity must be available.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity, facilitating its application in pharmaceutical research and development.
References
Bromination safety - YouTube. (2024).
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (n.d.).
Application Notes and Protocols: Nucleophilic and Cross-Coupling Reactions of 4-Bromo-3-methoxy-2-methylbenzoic Acid
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 4-Bromo-3-methoxy-2-methylbenzoic acid with various nucleophiles. As a vers...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 4-Bromo-3-methoxy-2-methylbenzoic acid with various nucleophiles. As a versatile substituted aromatic scaffold, this compound is a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of this substrate. It details field-proven protocols for key transformations, including C-N, C-O, and C-C bond-forming reactions, supported by mechanistic insights and troubleshooting advice to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
4-Bromo-3-methoxy-2-methylbenzoic acid is a highly functionalized aromatic building block. Its utility in modern organic synthesis stems from the orthogonal reactivity of its substituents, which allows for selective and sequential chemical modifications. The aryl bromide serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, while the carboxylic acid, methoxy, and methyl groups modulate the electronic and steric properties of the molecule, influencing both reactivity and the physical properties of its derivatives. Understanding how to selectively engage these functional groups is paramount to leveraging this scaffold in the construction of novel chemical entities for drug discovery and advanced materials.
Scientific Foundation: A Structural Analysis of Reactivity
The reactivity of 4-Bromo-3-methoxy-2-methylbenzoic acid is a direct consequence of the interplay between its four distinct substituents. A nuanced understanding of their individual and collective effects is crucial for predicting reaction outcomes and designing successful synthetic strategies.
The Aryl Bromide (C4-Br): This is the primary site for cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by low-valent transition metal catalysts (e.g., Palladium(0)). While it can act as a leaving group in classical Nucleophilic Aromatic Substitution (SNAr), the ring is not sufficiently electron-deficient for this pathway to be efficient without a catalyst.[1][2]
The Carboxylic Acid (C1-COOH): As a meta-director and an electron-withdrawing group, the carboxylic acid deactivates the ring towards electrophilic attack but can modestly activate it towards nucleophilic attack.[1] Its most significant role is often its acidity; it will be deprotonated by basic reagents, which can affect solubility and catalyst stability. For certain transformations, protection via esterification may be necessary to prevent undesirable side reactions.[3]
The Methoxy Group (C3-OCH₃): This is a moderately activating, ortho, para-directing group due to its +R (resonance) effect. It donates electron density to the aromatic ring, which can influence the rate of oxidative addition at the C-Br bond.
The Methyl Group (C2-CH₃): This group exerts two key influences. Electronically, it is a weak activating group (+I effect).[4] Sterically, its position ortho to both the carboxylic acid and methoxy groups is highly significant. This "ortho effect" can force the carboxylic acid group out of the plane of the aromatic ring, altering its electronic influence.[4] Furthermore, its bulk can sterically hinder the approach of reagents to the adjacent positions, potentially influencing catalyst coordination and reaction rates.
Caption: Key functional groups and their influence on reactivity.
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, offering broad substrate scope and functional group tolerance, making it superior to harsher methods like the Goldberg reaction.[5] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple aryl halides with amines.[6][7]
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is critical. The ligand stabilizes the Pd(0) active species, facilitates the oxidative addition into the C-Br bond, and promotes the final reductive elimination step to form the C-N bond.[8]
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.[6]
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Protocol 3.1: Synthesis of 4-(Morpholin-4-yl)-3-methoxy-2-methylbenzoic acid
Reaction Setup: In a glovebox or under a robust stream of argon, add 4-Bromo-3-methoxy-2-methylbenzoic acid, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
Solvent and Reagent Addition: Evacuate and backfill the flask with argon (repeat 3x). Add anhydrous toluene, followed by morpholine via syringe.
Reaction Conditions: Seal the flask and heat the mixture in a pre-heated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
Work-up: Cool the reaction to room temperature. Carefully add water to quench the excess base. Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate.
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired product.
The Ullmann condensation is a classical and cost-effective method for forming aryl ethers and thioethers, utilizing a copper catalyst.[9] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often employ ligands to facilitate the reaction under milder temperatures.[10]
Causality Behind Experimental Choices:
Catalyst: Copper(I) salts, such as CuI, are typically the most effective catalyst precursors. The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving Cu(I) and Cu(III) intermediates.[11]
Base: A moderately strong base like potassium carbonate or cesium carbonate is used to deprotonate the phenol or thiol nucleophile.
Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary reaction temperatures, though ligand-assisted methods can sometimes use lower-boiling solvents.[9]
Protocol 4.1: Synthesis of 4-Phenoxy-3-methoxy-2-methylbenzoic acid
Materials:
4-Bromo-3-methoxy-2-methylbenzoic acid (1.0 eq)
Phenol (1.5 eq)
Copper(I) Iodide (CuI) (10 mol%)
L-Proline (20 mol%) (as a ligand)
Potassium Carbonate (K₂CO₃) (2.5 eq)
Anhydrous DMSO
Sealed reaction vial
Procedure:
Reaction Setup: To a reaction vial, add 4-Bromo-3-methoxy-2-methylbenzoic acid, phenol, CuI, L-Proline, and K₂CO₃.
Solvent Addition: Add anhydrous DMSO to the vial.
Reaction Conditions: Seal the vial tightly and heat in a pre-heated oil bath at 110-120 °C with vigorous stirring for 24-48 hours.
Work-up: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4.
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel.
The Suzuki-Miyaura and Sonogashira couplings are powerful tools for C-C bond formation, enabling the introduction of aryl, vinyl, or alkynyl groups at the C4 position.
Suzuki-Miyaura Coupling: Synthesis of 3-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
The Suzuki reaction couples the aryl bromide with a boronic acid or ester, offering exceptional reliability and functional group tolerance.[12][13]
Setup: In a Schlenk flask under argon, dissolve the benzoic acid derivative, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine.
Reagent Addition: Add phenylacetylene dropwise via syringe.
Reaction: Stir at room temperature or with gentle heating (e.g., 50 °C) until completion.
Work-up & Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and perform an acid/base workup followed by purification as previously described.
Data Summary: Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the reactions discussed. Note that optimization is often required for specific substrate combinations.
Reaction Type
Nucleophile/Partner
Catalyst System
Base
Typical Solvent
Temp (°C)
Buchwald-Hartwig
Amine (e.g., Morpholine)
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100-110
Ullmann C-O
Phenol
CuI / L-Proline
K₂CO₃
DMSO
110-120
Ullmann C-S
Thiol
CuI
K₂CO₃ / Cs₂CO₃
DMF / NMP
100-140
Suzuki-Miyaura
Boronic Acid
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
80-100
Sonogashira
Terminal Alkyne
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25-50
Advanced Application: Intramolecular Cyclization
A powerful application of these methods is in tandem reaction sequences. For example, a Buchwald-Hartwig amination using 2-aminophenol as the nucleophile would install an ortho-hydroxyaniline moiety. Subsequent acid-catalyzed dehydration can lead to the formation of a dibenzoxazepine core, a privileged scaffold in medicinal chemistry. Similarly, coupling with anthranilic acid can be a precursor to acridone structures.[17] This highlights the strategic potential of 4-Bromo-3-methoxy-2-methylbenzoic acid in building complex heterocyclic systems.[18][19][20][21]
References
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950-25955. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
Application Notes & Protocols: Strategic Protection of 4-Bromo-3-methoxy-2-methylbenzoic Acid for Advanced Synthesis
Abstract This technical guide provides an in-depth analysis and detailed protocols for the strategic implementation of protecting groups for 4-bromo-3-methoxy-2-methylbenzoic acid. The unique substitution pattern of this...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the strategic implementation of protecting groups for 4-bromo-3-methoxy-2-methylbenzoic acid. The unique substitution pattern of this aromatic carboxylic acid presents specific challenges and opportunities in multistep organic synthesis. This document outlines the rationale behind choosing appropriate protecting groups for the carboxylic acid functionality, focusing on the principles of stability, selective cleavage, and orthogonality. We will explore the conversion of the carboxylic acid into various esters, including methyl, benzyl, and silyl esters, and provide step-by-step protocols for their formation and subsequent deprotection. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize 4-bromo-3-methoxy-2-methylbenzoic acid as a versatile building block in complex molecular architectures.
Molecular Analysis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
A thorough understanding of the inherent reactivity of 4-bromo-3-methoxy-2-methylbenzoic acid is paramount for devising a successful synthetic strategy. The molecule possesses several key features that dictate its chemical behavior:
The Carboxylic Acid Group : This is the most reactive functional group, characterized by its acidic proton and electrophilic carbonyl carbon. It will readily react with bases, nucleophiles, and reducing agents. Consequently, in many synthetic transformations, this group must be "masked" or protected to prevent unwanted side reactions[1]. For instance, organometallic reagents, such as Grignard or organolithium reagents, would be quenched by the acidic proton.
The Substituted Aromatic Ring : The benzene ring is adorned with four substituents, each exerting distinct electronic and steric effects:
Methoxy Group (-OCH₃) : An activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance[2][3][4].
Methyl Group (-CH₃) : A weakly activating, ortho-, para-directing group through an inductive effect[5].
Bromo Group (-Br) : A deactivating, yet ortho-, para-directing group. While it withdraws electron density inductively, its lone pairs can participate in resonance[2].
Carboxylic Acid Group (-COOH) : A deactivating, meta-directing group that withdraws electron density from the ring.
The interplay of these substituents makes the aromatic ring susceptible to electrophilic substitution at the C5 and C6 positions, which are ortho and para to the activating methoxy and methyl groups.
Strategic Imperatives for Protection
The primary motivation for protecting the carboxylic acid is to ensure chemoselectivity in subsequent reactions. Protection is necessary when the planned reaction conditions are incompatible with a free carboxylic acid. Such scenarios include:
Reactions involving strong bases or nucleophiles.
The use of organometallic reagents.
Reductions that could affect the carboxyl group.
Coupling reactions where the carboxylic acid could interfere with the catalyst.
The ideal protecting group should be:
Easy to introduce in high yield.
Stable to the reaction conditions of the subsequent steps.
Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule[6].
The concept of orthogonal protection is particularly relevant in complex syntheses. This strategy involves using multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact[7][8][9][10].
Protecting Group Strategies: A Comparative Analysis
The most common and effective strategy for protecting carboxylic acids is their conversion to esters[8][11][12]. The choice of ester is dictated by the overall synthetic plan, particularly the conditions required for its eventual removal.
Protecting Group
Protection Reagents & Conditions
Deprotection Conditions
Advantages
Disadvantages
Methyl Ester
CH₃OH, cat. H₂SO₄, reflux; or CH₂N₂ in Et₂O
1. NaOH or KOH in H₂O/MeOH, reflux. 2. Strong acid (e.g., H₂SO₄), heat.[13][14][15]
Simple to prepare, stable to many conditions.
Harsh deprotection conditions (saponification) can be problematic for base-sensitive molecules.
Benzyl Ester
Benzyl alcohol, cat. acid, reflux; or Benzyl bromide, base (e.g., Cs₂CO₃)
Stable to basic and nucleophilic conditions. Cleaved under mild acidic conditions.
Can be sterically hindering.
Silyl Esters (e.g., TBDMS)
TBDMS-Cl, Imidazole in DMF
TBAF in THF; or mild acid (e.g., AcOH in H₂O/THF)[18][19][20][21][22].
Mild introduction and removal. Orthogonal to many other groups.
Can be labile to strongly acidic or basic conditions.
Visualization of Protecting Group Strategies
The following diagrams illustrate the general workflow and the different protected forms of 4-bromo-3-methoxy-2-methylbenzoic acid.
Caption: General workflow for utilizing a protecting group strategy.
Caption: Formation of various ester protecting groups.
Detailed Experimental Protocols
Note: All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.
Protocol 1: Methyl Ester Protection
Reaction: Formation of Methyl 4-bromo-3-methoxy-2-methylbenzoate
Dissolve the carboxylic acid and imidazole in anhydrous DMF in a round-bottom flask.
Add TBDMS-Cl in one portion and stir at room temperature for 2-4 hours. Monitor by TLC.
Upon completion, pour the reaction mixture into water and extract with diethyl ether or a mixture of ethyl acetate and hexanes.
Wash the combined organic layers with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The silyl ester is often used in the next step without further purification due to its potential lability on silica gel.
Deprotection (Fluoride-mediated):
Reagents:
TBDMS 4-bromo-3-methoxy-2-methylbenzoate (1.0 eq)
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)
Tetrahydrofuran (THF), anhydrous (as solvent)
Procedure:
Dissolve the crude silyl ester in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add the TBAF solution dropwise.
Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Troubleshooting and Key Considerations
Incomplete Esterification : If esterification is sluggish, ensure all reagents and solvents are anhydrous. For acid-catalyzed reactions, a Dean-Stark trap can be used to remove water.
Side Reactions during Deprotection : Saponification of methyl esters is a harsh method. If the molecule contains other base-labile groups (e.g., other esters, amides), a milder protecting group strategy (e.g., benzyl or silyl esters) should be employed.
Hydrogenolysis of the C-Br bond : While generally stable, prolonged reaction times or more active catalysts during the hydrogenolysis of a benzyl ester could potentially lead to some reduction of the aryl bromide. Careful monitoring of the reaction is crucial.
Stability of Silyl Esters : Silyl esters are generally less stable than alkyl esters and can be sensitive to moisture and silica gel chromatography. It is often best to use them promptly in the subsequent reaction.
Conclusion
The successful use of 4-bromo-3-methoxy-2-methylbenzoic acid in complex organic synthesis hinges on the judicious selection and implementation of a protecting group for its carboxylic acid functionality. By converting the carboxylic acid to an ester—such as a methyl, benzyl, or silyl ester—chemoselectivity in subsequent transformations can be achieved. The choice of protecting group should be guided by the principles of orthogonality and the stability of the substrate to the required deprotection conditions. The detailed protocols provided herein offer a practical framework for researchers to effectively protect and deprotect this versatile building block, thereby enabling its incorporation into a wide array of target molecules.
Journal of the American Chemical Society. Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.
Organic Chemistry Portal.
TCI Chemicals. Protecting Agents.
ResearchGate. Direct reaction of lithiated benzoates with α‐bromo boronic esters. (a)....
ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids. (2025-10-25).
Directing Groups in SE Ar.
Chemistry Steps. Ortho, Para, Meta.
ResearchGate.
NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
Application Notes & Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-methoxy-2-methylbenzoic acid
Abstract: This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and detailed protocols for utilizing 4-Bromo-3-methoxy-2-methylbenzoic acid as a versatile star...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract:
This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and detailed protocols for utilizing 4-Bromo-3-methoxy-2-methylbenzoic acid as a versatile starting material for the synthesis of diverse heterocyclic scaffolds. The inherent functionalities of this substituted benzoic acid—a carboxylic acid, an aryl bromide, and strategically positioned methoxy and methyl groups—offer multiple handles for advanced chemical transformations. We will explore several synthetic pathways, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. The protocols detailed herein are designed to be self-validating, incorporating mechanistic insights and citing authoritative sources to ensure scientific integrity and reproducibility.
Strategic Analysis of the Starting Material
4-Bromo-3-methoxy-2-methylbenzoic acid is a richly functionalized aromatic building block. A successful synthetic strategy hinges on selectively leveraging its key reactive sites:
The Carboxylic Acid Group: This is the most versatile functional group. It can be activated to form esters or amides, reduced to an alcohol, or serve as an ortho-directing group for C-H activation.
The Aryl Bromide: This site is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Ullmann condensations, Buchwald-Hartwig aminations, or Suzuki couplings, enabling the formation of C-O, C-N, and C-C bonds for ring closure.
The Aromatic Ring & Substituents: The electron-donating methoxy group and the methyl group influence the reactivity of the aromatic ring in electrophilic substitution reactions. The ortho-methyl group, in particular, can be a site for C-H functionalization or can sterically influence cyclization pathways.
Our exploration will focus on two distinct and powerful strategies:
Direct Cyclization via Intramolecular Cross-Coupling: Utilizing the carboxylic acid and the aryl bromide in tandem to construct benzo-fused oxygen and nitrogen heterocycles.
Multi-Step Transformation and Cyclocondensation: Chemically modifying the carboxylic acid to build a new side chain, enabling classic cyclization reactions like the Pictet-Spengler synthesis to form complex alkaloids.
Logical Workflow for Heterocycle Synthesis
Caption: High-level overview of the divergent synthetic strategies.
Application Protocol 1: Synthesis of a Substituted Benzoxazinone via Intramolecular Ullmann C-O Coupling
This protocol demonstrates the direct cyclization strategy by first coupling the carboxylic acid with an appropriate nucleophile-containing partner, followed by a copper-catalyzed intramolecular ring closure. Benzoxazinones are important scaffolds in medicinal chemistry.
Rationale and Mechanistic Insight
The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl-ether bonds[1][2]. While traditional conditions are harsh, modern ligand-accelerated protocols have improved yields and substrate scope[3]. The reaction proceeds via the formation of a copper(I) species that undergoes oxidative addition to the aryl bromide. Subsequent reductive elimination forms the C-O bond and regenerates the catalyst. The choice of a high-boiling polar solvent like DMF or NMP is critical to achieve the necessary reaction temperatures[1].
Experimental Protocol
Step A: Synthesis of N-(2-hydroxyphenyl)-4-bromo-3-methoxy-2-methylbenzamide (Intermediate I)
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3-methoxy-2-methylbenzoic acid (5.0 g, 20.4 mmol).
Activation: Suspend the acid in dry dichloromethane (DCM, 100 mL). Add oxalyl chloride (2.1 mL, 24.5 mmol, 1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. This typically takes 1-2 hours. The formation of the acyl chloride is complete when the solution becomes clear.
Amide Formation: In a separate flask, dissolve 2-aminophenol (2.45 g, 22.4 mmol, 1.1 equiv) and triethylamine (TEA, 5.7 mL, 40.8 mmol, 2.0 equiv) in 50 mL of dry DCM.
Coupling: Cool the 2-aminophenol solution in an ice bath (0 °C). Add the freshly prepared acyl chloride solution dropwise over 30 minutes with vigorous stirring.
Work-up: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate I .
Step B: Intramolecular Ullmann Cyclization to form 8-Bromo-7-methoxy-6-methyl-12H-dibenzo[d,g][4][5]oxazin-12-one
Reaction Setup: To a 100 mL Schlenk flask, add Intermediate I (3.38 g, 10.0 mmol), copper(I) iodide (CuI, 190 mg, 1.0 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv).
Solvent and Degassing: Add 40 mL of dry, degassed DMF. The mixture should be subjected to three cycles of vacuum-backfill with an inert gas.
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is crucial for the traditional Ullmann-type reaction[1].
Reaction Monitoring: Monitor the reaction progress by TLC (disappearance of starting material). The reaction typically requires 12-24 hours.
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-water and stir for 30 minutes. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.
Purification: The crude product can be purified by column chromatography (Silica gel, DCM:Methanol gradient) or recrystallization to yield the final benzoxazinone product.
¹H NMR: Disappearance of O-H/N-H peaks. MS: M+ peak corresponding to 317.01/319.01.
Application Protocol 2: Multi-Step Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol highlights the transformation of the benzoic acid into a completely different functional group array to access one of the most important heterocyclic cores in alkaloid chemistry: the tetrahydroisoquinoline.[4][6]
Rationale and Synthetic Pathway
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[7][8] Our starting benzoic acid does not contain the required β-arylethylamine moiety. Therefore, a multi-step transformation of the carboxylic acid is required first. This demonstrates the synthetic planning necessary in drug development.
Caption: Multi-step workflow for tetrahydroisoquinoline synthesis.
Experimental Protocol
(Note: Steps 1-4 are summarized for brevity but are standard, high-yielding transformations requiring appropriate safety precautions, especially when using reagents like LiAlH₄ and NaCN.)
Steps 1-4: Synthesis of 2-(4-Bromo-3-methoxy-2-methylphenyl)ethan-1-amine (Intermediate II)
Reduction: Reduce 4-Bromo-3-methoxy-2-methylbenzoic acid with a borane reagent (e.g., BH₃·THF) to the corresponding benzyl alcohol.
Halogenation: Convert the benzyl alcohol to the benzyl bromide using a reagent like phosphorus tribromide (PBr₃).
Cyanation: Displace the bromide with a cyanide source (e.g., NaCN in DMSO) to form the benzyl cyanide.
Amine Formation: Reduce the nitrile to the primary amine using a strong reducing agent like LiAlH₄ in THF or catalytic hydrogenation to yield Intermediate II .
Step 5: Pictet-Spengler Cyclization
Reaction Setup: Dissolve Intermediate II (2.58 g, 10.0 mmol) in a mixture of toluene (40 mL) and trifluoroacetic acid (TFA, 10 mL). The reaction requires strong acid catalysis due to the moderately activated nature of the phenyl ring[8].
Aldehyde Addition: Add aqueous formaldehyde (37% solution, 0.9 mL, ~11.0 mmol, 1.1 equiv) or paraformaldehyde to the solution.
Heating: Heat the mixture to 80-90 °C and stir for 6-8 hours. The mechanism involves the formation of an iminium ion, which is the electrophile for the ring-closing cyclization[7].
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice. Basify the mixture to pH > 10 by the slow addition of concentrated NaOH or NH₄OH solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography (Silica gel, DCM:Methanol with 1% TEA) to afford the final 7-bromo-6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline.
Data Summary
Step
Product
Molecular Formula
Overall Yield (from II)
Key Analytical Data (Predicted)
5
Tetrahydroisoquinoline
C₁₂H₁₆BrNO
65-80%
¹H NMR: Appearance of new aliphatic protons for the heterocyclic ring. MS: M+ peak at 270.04/272.04.
Conclusion
4-Bromo-3-methoxy-2-methylbenzoic acid is a powerful and versatile starting material for accessing complex heterocyclic systems of high value to the pharmaceutical and agrochemical industries. By strategically targeting its inherent functional groups, chemists can employ both direct, metal-catalyzed cyclizations and multi-step functional group interconversions to build diverse molecular architectures. The protocols provided herein serve as a robust starting point for further exploration and analogue synthesis, grounded in established and reliable chemical principles.
References
Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific Inc. [Link: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-methods/chemistry-named-reactions/pictet-spengler-tetrahydroisoquinoline-synthesis.html]
Yang, L., & Chiu, P. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction.ACS Combinatorial Science, 1(3), 121-124. [Link: https://pubs.acs.org/doi/10.1021/cc980009y]
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses.html]
Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. Google Patents. [Link: https://patents.google.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8772658/]
Synthesis of Heterocycles from 2‐Acylbenzoic Acids. ResearchGate. [Link: https://www.researchgate.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c05912]
Application Notes and Protocols for the Synthesis of Quinolones from 2-Acetylbenzoic Acid. BenchChem. [Link: https://www.benchchem.
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra05391g]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484102/]
Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00749a]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link: https://www.mdpi.com/2073-4344/11/11/1360]
[Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/2128731/]
Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link: https://www.qeios.com/read/P5052X]
C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/om5008542]
260 quinolones for applications in medicinal chemistry: synthesis and structure. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/30767074/]
Functionalization of benzoic acids catalyzed by transition metals. ResearchGate. [Link: https://www.researchgate.net/figure/Functionalization-of-benzoic-acids-catalyzed-by-transition-metals_fig1_372078023]
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/cr4006848]
Synthesis of benzonitriles from substituted benzoic acid. Google Patents. [Link: https://patents.google.
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6579]
Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. [Link: https://www.researchgate.
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01778h]
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link: https://www.rsc.
Radical Cyclizations of Bromo Acylsilanes and Intramolecular Trapping of the Rearranged a-Silyloxy Radicals. NTU Scholars. [Link: https://scholars.ntu.edu.sg/en/publications/radical-cyclizations-of-bromo-acylsilanes-and-intramolecular-tra]
Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4704877/]
Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03551a]
Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. ResearchGate. [Link: https://www.researchgate.net/publication/285747514_Selective_Formation_of_4-Bromo-3-methyl-25H-furanone_by_Solvolysis_of_22-Dibromo-1-methylcyclopropanecarboxylic_Acid]
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will delve into the common challenges, provide troubleshooting solutions, and offer a comprehensive experimental protocol.
Introduction
The synthesis of polysubstituted benzoic acids, such as 4-Bromo-3-methoxy-2-methylbenzoic acid, is a critical step in the development of various pharmaceutical compounds. The arrangement of the bromo, methoxy, and methyl substituents on the aromatic ring presents unique challenges, primarily concerning regioselectivity during the bromination step. This guide aims to provide practical, experience-driven advice to overcome these hurdles.
Core Concepts: Understanding the Synthetic Landscape
The most direct and common approach for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid is the electrophilic aromatic substitution (EAS) of 3-methoxy-2-methylbenzoic acid with a suitable brominating agent. The primary challenge in this synthesis is controlling the position of the incoming bromine atom on the aromatic ring. This is governed by the directing effects of the three existing substituents: the carboxyl group (-COOH), the methoxy group (-OCH₃), and the methyl group (-CH₃).
-COOH group: A meta-director and a deactivating group.
-OCH₃ group: An ortho, para-director and a strong activating group.
-CH₃ group: An ortho, para-director and a weak activating group.
The interplay of these electronic and steric effects dictates the regiochemical outcome of the bromination reaction. The powerful activating and ortho, para-directing nature of the methoxy group is the dominant factor, primarily directing the electrophile to the C4 position, which is ortho to the methoxy group. However, the formation of other isomers is a significant possibility, leading to purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Problem 1: Low Yield of the Desired 4-Bromo Isomer and Formation of Multiple Products
Question: My reaction is producing a mixture of brominated isomers, with a low yield of the desired 4-Bromo-3-methoxy-2-methylbenzoic acid. How can I improve the regioselectivity?
Answer:
This is the most common challenge in this synthesis and stems from the competing directing effects of the substituents on the benzene ring. While the methoxy group strongly directs to the 4-position, some bromination can occur at other positions, particularly the 6-position.
Probable Causes & Solutions:
Probable Cause
Recommended Solution
Scientific Rationale
Reaction Temperature is too High
Maintain a low reaction temperature, typically between 0°C and room temperature.
Electrophilic aromatic substitution reactions are often temperature-sensitive. Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered and electronically favored 4-bromo isomer.
Inappropriate Brominating Agent
Use N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
NBS is a milder and more selective brominating agent compared to liquid bromine. The use of a polar aprotic solvent can help to moderate the reactivity of the brominating species.
Presence of a Strong Lewis Acid Catalyst
Avoid or use a very mild Lewis acid catalyst. In many cases, a catalyst may not be necessary with an activated substrate.
Strong Lewis acids can increase the reactivity of the brominating agent, leading to reduced selectivity and the formation of multiple isomers.
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity.
Problem 2: Difficulty in Purifying the Final Product
Question: I have a mixture of isomers that are proving difficult to separate by standard recrystallization. What are my options?
Answer:
The structural similarity between the desired 4-bromo isomer and other potential isomers (e.g., 6-bromo) makes purification challenging due to similar solubilities.
Probable Causes & Solutions:
Probable Cause
Recommended Solution
Scientific Rationale
Similar Polarity of Isomers
Employ column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.
The slight differences in polarity between the isomers can be exploited by column chromatography to achieve separation. The 4-bromo isomer is generally expected to be slightly more polar than the 6-bromo isomer due to the electronic environment.
Co-crystallization of Isomers
If chromatography is not feasible, consider derivatization. Convert the mixture of benzoic acids to their corresponding methyl esters using a mild esterification method (e.g., methanol with a catalytic amount of sulfuric acid). The esters may have different crystallization properties or be more amenable to separation by chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid.
Esterification alters the intermolecular interactions and crystal packing forces, which can facilitate the separation of isomers by recrystallization or chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The ideal starting material is 3-methoxy-2-methylbenzoic acid. It is commercially available from several suppliers. If you need to synthesize it, a common route is the oxidation of 3-methoxy-2-methylbenzaldehyde, which can be prepared from 2-bromo-6-methoxytoluene via formylation.
Q2: Can I use liquid bromine for the bromination step?
A2: While liquid bromine can be used, it is a less selective and more hazardous reagent than N-Bromosuccinimide (NBS). The use of liquid bromine, especially with a Lewis acid catalyst, is more likely to lead to the formation of multiple isomers and over-bromination. For better control and higher selectivity, NBS is the recommended brominating agent for this substrate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3), to separate the starting material from the product(s). The starting material will be more polar than the brominated product. The reaction is complete when the spot corresponding to the starting material has disappeared. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the expected spectroscopic signatures for 4-Bromo-3-methoxy-2-methylbenzoic acid?
A4: While a definitive spectrum can only be obtained from a pure sample, you can expect the following in the ¹H NMR spectrum:
A singlet for the methyl protons (~2.2-2.4 ppm).
A singlet for the methoxy protons (~3.8-4.0 ppm).
Two doublets in the aromatic region for the two aromatic protons. The proton at C5 will be a doublet, and the proton at C6 will be a doublet, with a typical ortho coupling constant (J ≈ 8-9 Hz).
A broad singlet for the carboxylic acid proton (>10 ppm), which may not always be observed depending on the solvent and concentration.
The melting point of the pure compound is also a key characteristic for identification.
Experimental Protocol: Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Reaction Scheme:
Caption: Synthesis of the target molecule via bromination.
Materials:
3-methoxy-2-methylbenzoic acid
N-Bromosuccinimide (NBS)
N,N-Dimethylformamide (DMF), anhydrous
Deionized water
Hydrochloric acid (1 M)
Sodium sulfite
Ethyl acetate
Hexane
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
Quenching: Add a small amount of sodium sulfite to quench any unreacted bromine.
Acidification and Extraction: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Optimization
Technical Support Center: Purification of 4-Bromo-3-methoxy-2-methylbenzoic acid
Welcome to the technical support center for the purification of 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a systematic question-and-answer format.
Question 1: My purified product has a low melting point and a broad melting range. What could be the cause?
Answer: A low and broad melting point is a classic indicator of impurities. The most likely causes are residual solvents or reaction byproducts.
Probable Cause 1: Residual Solvent: The crystals may have trapped solvent molecules.
Solution: Ensure the purified crystals are thoroughly dried. After filtration, press the crystals between two pieces of dry filter paper and then dry them under a high vacuum for several hours. A small sample can be analyzed by ¹H NMR to check for characteristic solvent peaks.
Probable Cause 2: Incomplete Reaction or Side Products: The crude product may contain unreacted starting materials or side products from the synthesis. Common impurities in bromination reactions of substituted benzoic acids can include starting material (e.g., 3-methoxy-2-methylbenzoic acid) or isomers formed during bromination.[1]
Solution: A second purification step is recommended. If recrystallization was the initial method, consider performing it again with slow cooling to encourage the formation of purer crystals.[2] Alternatively, column chromatography is highly effective for separating compounds with different polarities.[3]
Question 2: During recrystallization, my compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved solid comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
Probable Cause 1: Solution is Supersaturated: The concentration of the benzoic acid derivative in the hot solvent is too high.
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation. Allow the solution to cool more slowly.[4]
Probable Cause 2: Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
Solution: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.[4] Only after it has reached room temperature should you place it in an ice bath to maximize yield.[2]
Probable Cause 3: High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.
Solution: If adding more solvent doesn't resolve the issue, it may be necessary to first "clean up" the crude product using a different method, like a quick filtration through a small plug of silica gel or by performing an acid-base extraction to remove neutral impurities.
Question 3: I have a low yield of purified product after recrystallization. What went wrong?
Answer: Low recovery is a common issue in recrystallization. The goal is to find a balance between purity and yield.
Probable Cause 1: Using Too Much Solvent: Adding a large excess of hot solvent to dissolve the crude product will result in a significant amount of your compound remaining in the mother liquor upon cooling.
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.[2]
Probable Cause 2: Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper.
Solution: Use a pre-heated funnel and receiving flask for hot filtration. This step should be done as quickly as possible to prevent cooling.[2]
Probable Cause 3: Incomplete Crystallization: The product may not have fully precipitated from the solution.
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid.[2]
Question 4: My column chromatography separation is poor, and the fractions are not pure.
Answer: Poor separation in column chromatography can stem from several factors related to the column setup and elution conditions.
Probable Cause 1: Inappropriate Solvent System (Mobile Phase): If the eluent is too polar, all compounds will travel down the column quickly with little separation. If it's not polar enough, the compounds may not move at all.
Solution: The ideal mobile phase should result in a retention factor (Rf) of ~0.25-0.35 for the target compound on a TLC plate. Test various solvent systems using TLC first. For benzoic acid derivatives, solvent systems like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) are common.[5]
Probable Cause 2: Poorly Packed Column: Channels or cracks in the silica gel stationary phase will lead to uneven flow of the mobile phase and broad, overlapping bands.
Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles. Gently tap the column during packing to ensure an even bed.
Probable Cause 3: Column Overload: Applying too much crude sample relative to the amount of silica gel will exceed the column's separation capacity.
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and it can be higher for closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 4-Bromo-3-methoxy-2-methylbenzoic acid?
A1: Both recrystallization and column chromatography are effective methods.[3]
Recrystallization is often the best choice if the crude product is relatively pure (>90%) and crystalline. It is a simpler, faster, and often more scalable technique. An ethanol/water mixed solvent system is a good starting point for many benzoic acid derivatives.[2]
Column Chromatography is superior for separating mixtures with multiple components or when impurities have very similar solubility characteristics to the desired product. It offers finer control over the separation process.
Q2: What are the likely impurities I need to remove?
A2: The impurities will depend on the synthetic route. A common synthesis involves the bromination of a substituted toluene or benzoic acid. Potential impurities could include:
Monobrominated Isomers: Bromination might occur at other positions on the aromatic ring.[1]
Over-brominated Products: Dibrominated or tribrominated benzoic acids could form if the reaction is not carefully controlled.[1]
Reagents from the workup: Such as residual acids or bases.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[6]
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run the sample alongside the crude material and starting material for comparison.[5]
Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any residual impurities.
Q4: What is a good starting solvent system for recrystallization?
A4: A mixed solvent system is often ideal for recrystallization. For a benzoic acid derivative, a polar protic solvent in which the compound is soluble when hot, paired with a solvent in which it is less soluble, works well. A good starting point would be an Ethanol/Water or Methanol/Water system.[2] The compound's methoxy group and carboxylic acid group suggest solubility in polar organic solvents.[7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 4-Bromo-3-methoxy-2-methylbenzoic acid using an ethanol/water system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol with stirring until the solid just dissolves.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]
Inducing Crystallization: While stirring the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[2]
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.[2]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
Drying: Press the crystals between filter papers to remove excess solvent, then dry them thoroughly under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purification using a silica gel column.
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) with 0.5% acetic acid. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-3-methoxy-2-methylbenzoic acid.
Data Summary
Parameter
Recrystallization
Column Chromatography
Typical Use
High initial purity (>90%)
Complex mixtures, low purity
Stationary Phase
N/A
Silica Gel (60 Å, 230-400 mesh)
Mobile Phase
Ethanol/Water
Hexane/Ethyl Acetate + 0.5% Acetic Acid
Key Advantage
Simple, scalable
High resolving power
Potential Issue
Low yield if not optimized
Time-consuming, requires more solvent
Purification Workflow Diagram
The following diagram illustrates the decision-making process for the purification of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Caption: Decision workflow for purification of 4-Bromo-3-methoxy-2-methylbenzoic acid.
References
BenchChem (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
Introduction Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. This valuable building block is crucial for the development of novel therapeutics and advanced materials.
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. This valuable building block is crucial for the development of novel therapeutics and advanced materials. However, its synthesis can present challenges in achieving high yield and purity due to the nuanced interplay of directing groups on the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance your synthetic success.
Overview of the Synthetic Pathway
The most direct and common laboratory-scale synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid involves the electrophilic aromatic substitution of the commercially available starting material, 3-methoxy-2-methylbenzoic acid. This reaction leverages the directing effects of the substituents on the benzene ring to introduce a bromine atom at the desired position.
Optimization
Technical Support Center: Bromination of Substituted Benzoic Acids
Welcome to the technical support center for the bromination of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundam...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the bromination of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
I. Frequently Asked Questions (FAQs)
Q1: Why is my bromination of benzoic acid yielding the meta-substituted product instead of the ortho or para isomers?
This is the expected and desired outcome for the electrophilic aromatic substitution (EAS) of benzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group.[1][2] It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles compared to benzene.[2][3] More importantly, it directs incoming electrophiles to the meta position.
Causality:
Inductive Effect: The electronegative oxygen atoms in the carboxyl group pull electron density away from the ring through the sigma bond.
Resonance Effect: The carboxyl group can withdraw electron density from the ring via resonance. When considering the carbocation intermediates (arenium ions) formed during electrophilic attack, the resonance structures for ortho and para attack place a destabilizing positive charge on the carbon directly attached to the electron-withdrawing -COOH group.[1] The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and the reaction pathway with the lowest activation energy.[1]
Q2: I am not observing any reaction when I try to brominate a heavily deactivated benzoic acid derivative. What is the issue?
The combination of the deactivating carboxylic acid group with other strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) can make the aromatic ring extremely electron-poor and thus highly unreactive towards electrophilic bromination.[3] Standard conditions (Br₂ with FeBr₃) may not be sufficient to overcome the high activation energy barrier.
Troubleshooting:
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this may also increase the likelihood of side reactions.
Use a Stronger Lewis Acid: Switching from FeBr₃ to a more potent Lewis acid like AlCl₃ or AlBr₃ can generate a more powerful electrophile ("Br⁺").[4]
Employ Harsher Brominating Agents: Reagents like tribromoisocyanuric acid in a strong acid like trifluoroacetic acid can be effective for brominating deactivated arenes.[5]
II. Troubleshooting Guide: Common Side Reactions
Problem 1: My primary product is the aryl bromide, but the carboxylic acid group is missing. What happened?
You are likely observing decarboxylative bromination , a reaction where the -COOH group is replaced by a bromine atom. This is a known side reaction, particularly for benzoic acids bearing electron-donating groups.[6][7]
Mechanism & Causality:
This transformation, sometimes referred to as a Hunsdiecker-type reaction, can proceed through various mechanisms. Recent studies suggest that for some electron-rich aromatic acids, a transition-metal-free pathway involving a concerted decarboxylation-bromination step is possible.[6][7] The presence of electron-donating groups makes the ipso-position (the carbon bearing the -COOH group) more nucleophilic, facilitating this reaction.[6][7] In other cases, particularly under conditions that favor radical formation, a free-radical mechanism may be at play.[8]
Experimental Protocol to Minimize Decarboxylation:
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Decarboxylation is often favored at higher temperatures.
Choice of Brominating Agent: Avoid conditions known to promote Hunsdiecker-type reactions, such as the use of silver salts of the carboxylic acid with bromine.[9] Stick to standard electrophilic bromination conditions (e.g., Br₂/FeBr₃).
Protecting Groups: If the substrate is highly activated and prone to decarboxylation, consider if temporary protection of another functional group could modulate the ring's electronics to disfavor this pathway.
Troubleshooting Flowchart: Decarboxylation
Caption: Stepwise optimization to prevent over-bromination.
Problem 4: A substituent other than hydrogen or the carboxyl group was replaced by bromine. What is this reaction?
This is an example of ipso-substitution . [10]In this reaction, the incoming electrophile (bromine) attacks a ring position that is already occupied by a substituent other than hydrogen. This is less common than C-H substitution but can occur, particularly if the substituent being replaced is a good leaving group and the position is highly activated.
Common Leaving Groups in ipso-Substitution:
Silyl groups (-SiMe₃): The C-Si bond is readily cleaved. Bromodesilylation is a known synthetic strategy.
[10]* Sulfonic acid groups (-SO₃H): Can be displaced by bromine, especially in highly activated rings.
[11]* Other halogens: In some cases, one halogen can be replaced by another, driven by reaction conditions.
[12]
Factors Favoring ipso-Substitution:
Activating Groups: Strong electron-donating groups (ortho or para to the leaving group) can stabilize the arenium ion intermediate formed upon ipso-attack.
Leaving Group Ability: The stability of the departing group influences the feasibility of the reaction.
Steric Hindrance: If the normally favored positions for EAS are sterically blocked, ipso-attack at an accessible position may become competitive.
Mitigation Strategies:
If ipso-substitution is an undesired side reaction, modifying the substrate to remove labile groups before bromination is the most effective strategy.
Altering the reaction conditions (e.g., changing the Lewis acid or solvent) may change the selectivity, but substrate modification is often more reliable.
III. References
Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.[Link]
Royal Society of Chemistry. (2018, March 26). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]
Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).[Link]
National Institutes of Health. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC. [Link]
Google Patents. US2535131A - Process for brominating p-toluyl benzoic acid.
YouTube. (2022, February 2). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions).[Link]
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.[Link]
Gauth. Solved: Benzoic acid (shown below) can undergo electrophilic substitution with bromine.[Link]
National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
Chemistry Stack Exchange. (2022, December 1). Are there any specific requirements for ipso substitution in aromatic compounds?[Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.[Link]
Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
Canadian Journal of Chemistry. DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES.[Link]
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]
American Chemical Society. (2025, October 23). Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer.[Link]
ResearchGate. Bromination of unsubstituted aromatic rings using various conditions.[Link]
YouTube. (2018, May 7). Benzene Side Chain Reactions.[Link]
Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid.[Link]
Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.* [Link]
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.[Link]
SlidePlayer. 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.[Link]
Chemical Reviews. Some Factors Influencing Substitution in the Benzene Ring.[Link]
YouTube. (2018, September 20). 18.2a EAS Bromination and Chlorination.[Link]
Allen. Discuss nitration and bromination of benzoic acid.[Link]
Khan Academy. Reactions at the benzylic position.[Link]
Journal of the American Chemical Society. (2021, April 5). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination.[Link]
Chemistry Steps. Allylic Bromination by NBS with Practice Problems.[Link]
Khan Academy. Synthesis of substituted benzene rings II.[Link]
National Bureau of Standards. Preparation of benzoic acid of high purity.[Link]
optimization of reaction conditions for 4-Bromo-3-methoxy-2-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic Acid This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. As a critical building block in medicinal chemistry and materials science, optimizing its synthesis is paramount for achieving high purity and yield. This document moves beyond standard protocols to offer troubleshooting solutions and a deeper understanding of the reaction's mechanistic nuances, empowering you to overcome common experimental challenges.
Section 1: Synthesis Overview and Mechanistic Considerations
The most direct and common route to 4-Bromo-3-methoxy-2-methylbenzoic acid is via the electrophilic aromatic substitution (EAS) of its precursor, 3-methoxy-2-methylbenzoic acid. The success of this synthesis hinges on controlling the regioselectivity of the bromination.
Reaction Scheme:
The orientation of the incoming electrophile (Br⁺) is dictated by the combined directing effects of the three substituents on the aromatic ring:
-OCH₃ (Methoxy) Group: A strongly activating ortho-, para- director.
-CH₃ (Methyl) Group: A moderately activating ortho-, para- director.
-COOH (Carboxylic Acid) Group: A deactivating meta- director.
The powerful activating effect of the methoxy group at position 3 is the dominant influence, strongly directing the bromination to its ortho (position 4) and para (position 6) sites. Position 4 is sterically accessible and electronically favored, making the desired 4-bromo isomer the expected major product. However, the formation of the 6-bromo isomer is a common side reaction that must be controlled.[1][2][3]
Technical Support Center: Purification of 4-Bromo-3-methoxy-2-methylbenzoic Acid
Welcome to the technical support center for 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequentl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Bromo-3-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our aim is to equip you with the expertise to overcome common challenges and ensure the high purity of your product.
I. Understanding the Impurity Profile
The purification strategy for 4-Bromo-3-methoxy-2-methylbenzoic acid is dictated by the potential impurities that may arise during its synthesis. The most common synthetic route involves the electrophilic bromination of 3-methoxy-2-methylbenzoic acid.
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
Di-brominated Species: Introduction of a second bromine atom to the aromatic ring.
Reagent-derived Impurities: Such as succinimide, if N-Bromosuccinimide (NBS) is used as the brominating agent.
Side-reaction Products: Potential for bromination of the methyl group, though less likely under standard aromatic bromination conditions.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Bromo-3-methoxy-2-methylbenzoic acid in a question-and-answer format.
Question 1: My initial purification by recrystallization resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery from recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.
Causality and Solutions:
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For 4-Bromo-3-methoxy-2-methylbenzoic acid, which is a moderately polar compound, a mixed solvent system is often effective. A good starting point is an ethanol/water or ethyl acetate/hexane system.
Using an Excessive Amount of Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will result in the desired compound remaining dissolved even after cooling. To rectify this, evaporate some of the solvent and allow the solution to cool again.
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals, and then place it in an ice bath to maximize precipitation.
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and perform the filtration as quickly as possible.
Question 2: After purification, my ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
¹H NMR spectroscopy is a powerful tool for assessing purity. Here's how to interpret common unexpected signals:
Observed Signal
Potential Impurity
Reasoning and Confirmation
A singlet around 10-12 ppm, but with integration less than 1H relative to other signals.
Residual starting material (3-methoxy-2-methylbenzoic acid).
The chemical shifts of the aromatic protons of the starting material will differ from the product. Compare with the spectrum of the starting material if available.
A singlet around 2.5 ppm.
Succinimide (if NBS was used).
Succinimide is a common byproduct of NBS bromination and is soluble in water. A thorough wash with water during workup should remove it.
Complex aromatic signals that do not correspond to the expected pattern.
Isomeric or di-brominated byproducts.
These impurities will have different substitution patterns, leading to different splitting patterns and chemical shifts in the aromatic region. HPLC or LC-MS can help to identify the number and mass of these impurities.
A singlet around 4.5 ppm.
Benzylic bromide (from bromination of the methyl group).
This is a less common side reaction but possible. This impurity would also show a different aromatic splitting pattern.
Question 3: My product has a yellowish tint, even after recrystallization. What could be the cause and how can I remove the color?
Answer:
A persistent color often indicates the presence of trace, highly colored impurities, which may be polymeric or oxidized species.
Decolorization Protocol:
Dissolution: Dissolve the impure 4-Bromo-3-methoxy-2-methylbenzoic acid in the minimum amount of a suitable hot solvent (e.g., ethanol).
Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% of the solute weight). Caution: Add the carbon carefully to the hot solution to avoid bumping.
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.
Crystallization: Allow the clear filtrate to cool slowly to induce crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 4-Bromo-3-methoxy-2-methylbenzoic acid on a large scale?
For large-scale purification, a combination of acid-base extraction followed by recrystallization is often the most practical and cost-effective approach. The acid-base extraction will efficiently remove any neutral or basic impurities, while the subsequent recrystallization will remove closely related acidic impurities like the starting material and isomers.
Q2: How can I use acid-base extraction to purify my product?
Answer:
This technique leverages the acidic nature of the carboxylic acid group.
Experimental Protocol: Acid-Base Extraction
Dissolve: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
Basify: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The 4-Bromo-3-methoxy-2-methylbenzoic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
Separate Layers: Separate the aqueous layer containing the sodium salt of your product.
Acidify: Cool the aqueous layer in an ice bath and re-acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), at which point the purified 4-Bromo-3-methoxy-2-methylbenzoic acid will precipitate out.
Isolate: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Q3: What are the recommended conditions for column chromatography of 4-Bromo-3-methoxy-2-methylbenzoic acid?
Answer:
Column chromatography is an excellent method for achieving high purity, especially for removing isomers.
Chromatography Conditions:
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will likely provide the best separation. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-40% ethyl acetate.
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) using the same solvent system. The product can be visualized under a UV lamp.
IV. Visualization of Purification Workflows
The following diagrams illustrate the decision-making process and a standard protocol for the purification of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
V. References
Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Retrieved from
University of Toronto. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. Retrieved from [Link]
Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Retrieved from
PubChem. (n.d.). 4-bromo-3-methoxy-2-methylbenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. Retrieved from [Link]
ACS Publications. (2020, February 26). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K). Journal of Chemical & Engineering Data. Retrieved from [Link]
Troubleshooting
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
As a Senior Application Scientist, this guide provides a comprehensive technical support framework for researchers and drug development professionals scaling up the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. Th...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide provides a comprehensive technical support framework for researchers and drug development professionals scaling up the synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid. The structure is designed to be intuitive, addressing challenges from initial synthesis to large-scale production, grounded in established chemical principles and practical field experience.
Introduction: 4-Bromo-3-methoxy-2-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, frequently employed as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] While its synthesis at the lab scale is relatively straightforward, scaling up production presents significant challenges related to reaction control, impurity profiling, and process safety. This guide offers a troubleshooting framework and detailed protocols to navigate these complexities effectively.
Synthesis Overview and Mechanistic Rationale
The most direct and industrially viable route to 4-Bromo-3-methoxy-2-methylbenzoic acid is the electrophilic aromatic substitution (bromination) of 3-methoxy-2-methylbenzoic acid.
The benzene ring of the starting material is activated by two electron-donating groups: a methoxy group (-OCH₃) and a methyl group (-CH₃). Both are ortho, para-directors.[3][4]
Methoxy Group (at C3): Strongly activating, directs incoming electrophiles (Br⁺) to positions C2, C4, and C6.
Methyl Group (at C2): Moderately activating, directs to positions C3, C4, and C6.
The C4 position is doubly activated by both groups and is sterically accessible, making it the most probable site for bromination. The C6 position is also activated but is more sterically hindered by the adjacent methyl group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, which further disfavors substitution at the C5 position.[4]
Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for 4-Bromo-3-methoxy-2-methylbenzoic acid.
Recommended Experimental Protocol (Lab Scale)
This protocol is a robust starting point for laboratory-scale synthesis, designed for high yield and purity.
Materials:
3-Methoxy-2-methylbenzoic acid (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Glacial Acetic Acid (10-15 volumes)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl Acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in glacial acetic acid (10-15 volumes).
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5]
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water (approx. 10 volumes).
Workup:
Add saturated sodium thiosulfate solution dropwise until any residual bromine color disappears.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Causality Note: The bicarbonate wash is crucial for removing the acidic solvent (acetic acid) and any unreacted starting material, which can complicate purification.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a minimal amount of a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain the pure 4-Bromo-3-methoxy-2-methylbenzoic acid.[1][6]
Scale-Up Considerations: From Lab to Plant
Transitioning from grams to kilograms requires a shift in methodology and safety focus.
Parameter
Laboratory Scale (Grams)
Pilot/Production Scale (Kilograms)
Rationale for Change
Brominating Agent
NBS is convenient and selective.
Liquid Bromine (Br₂) is often more cost-effective.[5]
Economic factors dominate at scale. However, Br₂ is highly corrosive and toxic, requiring specialized handling equipment.
Solvent
Acetic acid is effective.
Chlorobenzene or other higher-boiling, non-protic solvents may be preferred.[6][7][8]
Avoids potential side reactions with the solvent and simplifies downstream processing. Chlorobenzene is less corrosive than acetic acid.
Heat Management
Heating mantle.
Jacketed glass reactor with precise temperature control.[9]
The bromination reaction can be exothermic. Precise temperature control is critical to prevent runaway reactions and minimize side-product formation.
Reagent Addition
All at once.
Slow, controlled addition via a dosing pump.[5][9]
Maintains optimal reaction temperature and concentration, preventing local "hot spots" and reducing the formation of over-brominated impurities.
Workup/Isolation
Separatory funnel, rotary evaporator.
Centrifuge for filtration, large-scale extraction vessels, vacuum drying oven.
Equipment must be appropriately sized for handling large volumes of material and ensuring efficient phase separation and drying.
Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My reaction has stalled, with significant starting material remaining after the recommended time. What should I do?A: First, verify the quality and activity of your brominating agent (NBS can degrade over time). If the reagent is good, incomplete reactions are typically due to insufficient thermal energy or time. Cautiously increase the reaction temperature by 10 °C or extend the reaction time, continuing to monitor by HPLC. At scale, poor agitation can lead to localized areas of low reagent concentration, so ensure your stirring is efficient for the vessel size.[3]
Q: I'm observing a significant amount of a second, later-eluting impurity by HPLC, which I suspect is a di-brominated product. How can I prevent this?A: The formation of di-brominated species is a classic sign of over-reaction, caused by conditions that are too harsh.[3] The primary solution is stricter control over the reaction parameters.
Stoichiometry: Ensure you are not using more than 1.05 equivalents of the brominating agent.
Temperature Control: Lower the reaction temperature. A more controlled reaction provides better selectivity.
Controlled Addition: At scale, add the brominating agent (especially liquid bromine) slowly and sub-surface to prevent localized high concentrations.[9]
Q: During workup, my product precipitates as an oil instead of a solid, making it difficult to filter. What is the cause and solution?A: This phenomenon, known as "oiling out," typically occurs when impurities are present that depress the melting point of the mixture or when the solution is supersaturated.
Purity Issue: The crude product may contain residual solvent or isomers that are more soluble. Before crystallization, perform an additional wash or a slurry in a non-polar solvent like hexane to remove highly soluble impurities.[6]
Crystallization Technique: Your cooling rate may be too fast. Allow the hot, dissolved solution to cool slowly to room temperature before moving it to an ice bath. Seeding the solution with a small crystal of pure product can also promote proper crystal formation.[5]
Q: My batch-to-batch yields are inconsistent. How can I improve process robustness?A: Inconsistency is often a sign of poor process control.
Raw Material QC: Ensure the purity of your starting material (3-methoxy-2-methylbenzoic acid) is consistent between batches.
Strict Parameter Control: Log and strictly control all critical parameters: reagent stoichiometry, addition rates, reaction temperature (using a calibrated probe), and stir speed.
Water Content: Ensure all solvents are appropriately anhydrous where needed, as water can interfere with some reagents and affect reaction kinetics.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this bromination?A: The primary hazards are the handling of the brominating agent and managing the reaction exotherm. Liquid bromine is highly toxic, corrosive, and volatile; it requires handling in a closed system with appropriate personal protective equipment (PPE) and a scrubber for off-gassing. The reaction can be exothermic, so a robust cooling system and emergency quenching plan are essential to prevent a thermal runaway.[9]
Q: How can I effectively monitor this reaction in a production environment?A: While TLC is useful in the lab, HPLC-UV is the preferred method for quantitative monitoring at scale.[10][11] A simple isocratic method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% phosphoric or formic acid) can typically resolve the starting material, product, and major impurities.[10][11] Monitoring the disappearance of the starting material and the appearance of the product allows for precise determination of the reaction endpoint.
Q: What are the expected spectroscopic data for pure 4-Bromo-3-methoxy-2-methylbenzoic acid?A: Based on its structure and data for similar compounds, you should expect:
¹H NMR: Distinct singlets for the methyl (-CH₃) and methoxy (-OCH₃) protons. Two doublets in the aromatic region corresponding to the two remaining aromatic protons. A broad singlet far downfield for the carboxylic acid proton (-COOH).[12]
¹³C NMR: Resonances for the methyl, methoxy, and carboxylic carbons, along with six distinct signals for the aromatic carbons, including those bonded to bromine and the other substituents.[12][13]
Mass Spec (EI): A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a compound containing one bromine atom.[12]
Zubrick, J.W. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016-12-16). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. [Link]
Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]
Quora. (2022-05-11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
Bangladesh Journals Online. (2022-01-01). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. [Link]
Sciencemadness.org. (2016-01-01). Preparation of 3-methoxybenzoic acid. [Link]
Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
ACS Publications. (2026-01-12). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]
A Senior Application Scientist's Guide to the Definitive NMR Analysis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For substituted b...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For substituted benzoic acids, which are common scaffolds in drug discovery, precise characterization is not merely an academic exercise but a foundational requirement for advancing research. This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic approach to characterizing 4-Bromo-3-methoxy-2-methylbenzoic acid, presenting it as the gold standard for structural elucidation.
We will move beyond a simple recitation of data, delving into the causality behind experimental choices and comparing NMR's capabilities against other common analytical techniques. This document is structured to serve as a practical guide for researchers, ensuring that the methodologies described are both robust and self-validating.
The Primacy of NMR in Molecular Structure Elucidation
While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and fragmentation, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, NMR spectroscopy stands alone in its ability to provide a detailed atom-by-atom map of a molecule's constitution.[1][2] It achieves this by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing not just the chemical environment of each atom but also their connectivity through bonds.[3] For a molecule with multiple isomers like 4-Bromo-3-methoxy-2-methylbenzoic acid, NMR is the only technique that can definitively confirm the precise substitution pattern on the aromatic ring.
Section 1: Experimental Design & Protocol
A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters. The choices made at this stage directly impact the quality and interpretability of the final spectra.
Causality of Solvent Selection
The choice of a deuterated solvent is the first critical decision. The ideal solvent must dissolve the analyte to a sufficient concentration (typically 5-25 mg for ¹H NMR) while not reacting with it or possessing signals that overlap with key analyte resonances.[4][5]
For 4-Bromo-3-methoxy-2-methylbenzoic acid, two common choices are Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
Chloroform-d (CDCl₃): A versatile solvent for many organic compounds, its primary advantage is its volatility, which simplifies sample recovery. However, the acidic proton of the carboxylic acid may exchange with trace amounts of water or undergo rapid intermolecular exchange, leading to a broad signal that can be difficult to observe. Its residual proton peak at ~7.26 ppm can also interfere with aromatic signals.[6]
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds and carboxylic acids. It is less volatile but forms strong hydrogen bonds with the carboxylic acid proton, resulting in a sharp, well-defined peak at a high chemical shift (~13 ppm), making it easily identifiable.[6] Its residual proton peak is around 2.5 ppm, far from the aromatic region.
Recommendation: For unambiguous observation of all protons, including the crucial carboxylic acid proton, DMSO-d₆ is the superior choice for this compound.
Step-by-Step Experimental Protocol
The following protocol outlines a comprehensive approach to data acquisition.
Sample Preparation:
Weigh approximately 15-20 mg of purified 4-Bromo-3-methoxy-2-methylbenzoic acid.
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small vial. Gentle vortexing can aid dissolution.
Filter the resulting solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
Add a minute amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm), if not already present in the solvent.[7]
NMR Data Acquisition (Typical 400 MHz Spectrometer):
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (D1) of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for confirming which aromatic protons are adjacent.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[9]
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons.[10]
The logical workflow for acquiring and interpreting this suite of experiments is visualized below.
Caption: A logical workflow for the comprehensive NMR analysis of an organic molecule.
Section 2: Data Interpretation & Structural Verification
The power of the multi-experiment approach lies in its self-validating nature. Each spectrum provides a piece of the puzzle, and together they build an unambiguous picture of the molecule.
Predicted Spectral Data
Based on the structure of 4-Bromo-3-methoxy-2-methylbenzoic acid, we can predict the expected NMR signals. These predictions serve as a hypothesis to be confirmed by the experimental data.
Assignment
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
¹³C Chemical Shift (δ, ppm)
-COOH
~13.0
Singlet (broad)
~167
Ar-H5
~7.6
Doublet
~134
Ar-H6
~7.5
Doublet
~132
-OCH₃
~3.9
Singlet
~56
-CH₃
~2.3
Singlet
~16
Ar-C1 (C-COOH)
-
Quaternary
~126
Ar-C2 (C-CH₃)
-
Quaternary
~130
Ar-C3 (C-OCH₃)
-
Quaternary
~158
Ar-C4 (C-Br)
-
Quaternary
~115
Note: These are estimated values. Actual shifts may vary based on experimental conditions.
A Self-Validating Interpretation Strategy
The definitive structure is confirmed by weaving together the information from all spectra, as illustrated below.
Caption: Key 2D NMR correlations used to confirm the structure of the target molecule.
¹H NMR & COSY: The proton spectrum will show two doublets in the aromatic region, confirming two adjacent protons. The COSY spectrum will display a cross-peak between these two signals, definitively proving their neighborly relationship (H5-H6).[11] It will also show two singlets for the methyl and methoxy groups, as they have no proton neighbors to couple with.
HSQC: This spectrum acts as a bridge, linking the proton signals to their attached carbons.[8] It will show correlations for H5-C5, H6-C6, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.
The methyl protons (~2.3 ppm) will show correlations to the quaternary carbons at C1, C2, and C3, locking down the position of the methyl group.
The methoxy protons (~3.9 ppm) will show a strong correlation to C3, confirming its attachment point.
The aromatic proton H5 will show correlations to the quaternary carbons C1 and C3, while H6 will correlate to C2. These cross-ring correlations are undeniable proof of the substitution pattern.
By following these correlations, every atom is placed in its correct position, providing a level of structural certainty that other techniques cannot match.
Section 3: Comparison with Alternative Analytical Techniques
To fully appreciate the role of NMR, it's useful to compare it with other common analytical methods.
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Complete 3D structure, atom connectivity, stereochemistry.[1]
Provides no information on the molecular skeleton or how functional groups are connected.[14]
The following diagram illustrates how these techniques provide complementary, but distinct, information.
Caption: Comparison of information derived from NMR, MS, and FTIR for molecular characterization.
While MS would confirm the molecular weight (showing the characteristic isotopic pattern for bromine) and FTIR would confirm the presence of a carboxylic acid and methoxy group, only a complete NMR analysis can prove the specific arrangement of the bromo, methoxy, and methyl substituents on the benzoic acid core.
Conclusion
For the definitive structural analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a comprehensive suite of NMR experiments is not just the preferred method; it is the essential one. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, researchers can build a self-validating, atom-by-atom model of the molecule. This rigorous approach provides an authoritative and trustworthy structural assignment, forming a solid foundation for any subsequent research or development efforts.
References
Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]
Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Available at: [Link]
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]
ResearchGate. (2025, August 6). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Available at: [Link]
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
Emwas, A. H., et al. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Available at: [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Available at: [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
El-Bery, H. M., et al. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. ResearchGate. Available at: [Link]
mass spectrometry of 4-Bromo-3-methoxy-2-methylbenzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-methoxy-2-methylbenzoic acid Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of nov...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-methoxy-2-methylbenzoic acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 4-Bromo-3-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a class of molecules often encountered as intermediates or scaffolds in medicinal chemistry. Its unique substitution pattern, featuring a heavy halogen atom (Bromine), a methoxy group, a methyl group, and a carboxylic acid function, presents both distinct opportunities and challenges for mass spectrometric analysis. The molecular formula is C₉H₉BrO₃, and its monoisotopic mass is 243.9735 Da.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry techniques for the analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. Our focus will be on comparing common ionization techniques and their resultant fragmentation patterns, providing researchers with the insights needed to select the optimal method for their analytical goals, be it structural confirmation, impurity profiling, or quantitative analysis.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation, and ultimately, the information that can be gleaned from the analysis. For a molecule like 4-Bromo-3-methoxy-2-methylbenzoic acid, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Technique for Structural Clues
EI is a high-energy ionization method that involves bombarding the analyte with a beam of electrons (typically at 70 eV), leading to the formation of a radical cation (M⁺˙) and extensive, reproducible fragmentation.[1] This makes EI highly valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.
Expected EI Fragmentation:
The fragmentation of aromatic carboxylic acids in EI is well-understood.[2][3] For 4-Bromo-3-methoxy-2-methylbenzoic acid, the molecular ion peak is expected, and its isotopic pattern, due to the presence of Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would be a key diagnostic feature. Prominent fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is common, resulting in a prominent acylium ion.[3]
Loss of the carboxyl group (•COOH): This involves the cleavage of the bond between the aromatic ring and the carboxylic acid.[2]
Loss of a methyl radical (•CH₃): This can occur from either the methoxy group or the methyl substituent on the ring.
Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond.
Loss of Bromine (•Br): While less common as an initial fragmentation from the intact molecular ion, it can occur.
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight and Quantification
In contrast to EI, ESI is a soft ionization technique that generates ions from a solution, typically with minimal fragmentation.[4] This makes it ideal for determining the molecular weight of the analyte and for quantitative studies, often in conjunction with liquid chromatography (LC-MS). For a carboxylic acid, ESI is most effective in the negative ion mode, where it readily forms a deprotonated molecule, [M-H]⁻.
Expected ESI Behavior:
In negative-ion ESI, 4-Bromo-3-methoxy-2-methylbenzoic acid is expected to yield an intense ion corresponding to [M-H]⁻ at m/z 243/245. The characteristic bromine isotope pattern will be preserved.
Adduct Formation: In some cases, especially in the presence of alkali metal salts, adduct ions may be observed. In negative mode, sodium-bridged dimer ions ([2M-2H+Na]⁻) have been reported for substituted benzoic acids.[5][6]
In-Source Fragmentation: By increasing the cone voltage (a parameter in the ESI source), controlled fragmentation can be induced. For the [M-H]⁻ ion, the most likely fragmentation would be the loss of carbon dioxide (CO₂), a characteristic fragmentation of deprotonated carboxylic acids.
In-Depth Fragmentation Analysis
Predicted Electron Ionization (EI) Fragmentation Pathway
The high energy of EI leads to a cascade of fragmentation events that provide rich structural information. The predicted pathway for 4-Bromo-3-methoxy-2-methylbenzoic acid is visualized below.
Caption: A typical experimental workflow for ESI-MS/MS analysis.
For the [M-H]⁻ ion of 4-Bromo-3-methoxy-2-methylbenzoic acid, the primary fragmentation observed upon CID would be the neutral loss of 44 Da, corresponding to CO₂.
This fragmentation is highly characteristic and confirms the presence of the carboxylic acid moiety. Further fragmentation of the m/z 199/201 ion could involve losses of methyl or methoxy groups, but would typically require higher collision energies.
Data Summary: Predicted Key Fragments
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Interpretation
EI
244/246 ([M]⁺˙)
227/229
Loss of •OH
199/201
Loss of •COOH
229/231
Loss of •CH₃
165
Loss of •Br
ESI-MS/MS (-)
243/245 ([M-H]⁻)
199/201
Neutral loss of CO₂
Comparison of Mass Analyzers for Analysis
The choice of mass analyzer impacts the quality of data obtained. For 4-Bromo-3-methoxy-2-methylbenzoic acid, different analyzers would be chosen based on the research objective.
Mass Analyzer
Mass Accuracy
Resolution
Scan Speed
Primary Application for this Analyte
Quadrupole
Low (~0.1 Da)
Low
Very Fast
Quantitative analysis (e.g., in SRM/MRM mode)
Time-of-Flight (TOF)
High (<5 ppm)
High
Fast
Accurate mass measurement for formula confirmation
Orbitrap
Very High (<2 ppm)
Very High
Moderate
High-resolution structural elucidation and impurity identification
For routine quantification in a drug development setting, a triple quadrupole (QqQ) mass spectrometer would be the instrument of choice due to its sensitivity and speed in selected reaction monitoring (SRM) mode. For initial characterization or metabolite identification, a high-resolution mass spectrometer like a Q-TOF or Orbitrap would be superior, as its high mass accuracy allows for the confident determination of elemental compositions of both the parent molecule and its fragments.
Detailed Experimental Protocol: LC-ESI-MS/MS
This protocol outlines a general method for the analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation:
Accurately weigh 1 mg of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Perform serial dilutions in the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration of 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Note: For MS compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile acids like phosphoric acid).
[7]* Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions (Negative Ion Mode):
Apply a collision energy of 15-25 eV (this should be optimized to maximize the fragment ion signal).
Monitor the transition 243 -> 199 for quantification (SRM) or scan for all fragments in a full scan MS2 experiment.
Conclusion
The mass spectrometric analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid is a multifaceted task where the choice of methodology is dictated by the analytical objective. Electron Ionization provides extensive, reproducible fragmentation patterns ideal for initial structural confirmation and library matching, with the bromine isotopic signature being a key identifier. Conversely, Electrospray Ionization, particularly in the negative ion mode, offers a sensitive and robust method for molecular weight determination and quantification, especially when coupled with liquid chromatography. The use of tandem mass spectrometry (ESI-MS/MS) bridges the gap by providing characteristic fragmentation data (such as the loss of CO₂) from the deprotonated molecule, confirming the presence of the carboxylic acid group. By understanding the principles behind these techniques and the predictable fragmentation behavior of this molecule, researchers can confidently characterize 4-Bromo-3-methoxy-2-methylbenzoic acid and its derivatives in complex matrices, advancing their research and development goals.
References
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
Dugan, G., et al. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC - PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem. Retrieved from [Link]
Candioti, L., et al. (2004). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry. Retrieved from [Link]
Saeed, A., et al. (2014). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylbenzoic acid. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives | Request PDF. Retrieved from [Link]
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comparing the reactivity of 4-Bromo-3-methoxy-2-methylbenzoic acid with similar compounds
A Technical Guide for Synthetic Chemists Introduction: Understanding the Architectural Nuances of a Versatile Building Block 4-Bromo-3-methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serve...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Synthetic Chemists
Introduction: Understanding the Architectural Nuances of a Versatile Building Block
4-Bromo-3-methoxy-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the unique interplay of its four distinct functional and structural motifs: a carboxylic acid, a bromine atom, a methoxy group, and a methyl group. The specific arrangement of these substituents on the benzene ring dictates the molecule's reactivity, creating a landscape of steric and electronic effects that must be carefully considered during synthetic planning.
This guide provides an in-depth comparison of the reactivity of 4-Bromo-3-methoxy-2-methylbenzoic acid against structurally similar compounds. We will dissect the influence of each substituent on the molecule's behavior in key chemical transformations, supported by mechanistic principles and experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the predictive insights needed to effectively harness this compound's synthetic potential.
Part 1: Acidity and the Reactivity of the Carboxyl Group - The "Ortho Effect" in Action
The acidity of a benzoic acid derivative, quantified by its pKa, is a fundamental property that governs its behavior in acid-base reactions and influences the reactivity of the carboxyl group in transformations like esterification and amidation. The acidity is a direct reflection of the stability of the corresponding carboxylate anion.
In 4-Bromo-3-methoxy-2-methylbenzoic acid, the acidity is primarily dictated by a powerful steric interaction known as the "ortho effect."[1][2] The methyl group at the C2 position (ortho to the carboxyl group) sterically clashes with the large carboxylic acid group. This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[2]
Why is this significant? This loss of planarity inhibits resonance between the carboxyl group's π-system and the aromatic ring. Consequently, the destabilizing resonance donation from the ring to the carboxyl group is diminished, and the inductive electron-withdrawing effect of the sp²-hybridized ring carbon on the carboxyl group becomes more pronounced, leading to a significant increase in acidity compared to its meta and para isomers.[1][3] Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid for this reason.[2]
The electronic effects of the other substituents also play a role:
Bromo Group (C4): Exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the negative charge of the carboxylate anion, thereby increasing acidity.[3][4]
Methoxy Group (C3): Exhibits a dual nature. It has an electron-withdrawing inductive effect (-I) but a stronger electron-donating resonance effect (+R). From the meta position, its resonance effect on the carboxyl group is minimal, so its primary influence is a modest, acidity-increasing inductive pull.[4]
Methyl Group (C2): Besides the dominant steric ortho effect, it is weakly electron-donating via induction (+I), which would typically decrease acidity in the absence of the steric component.[4]
// Invisible edges for layout
edge [style=invis];
ortho_ring -> para_ring;
para_ring -> conclusion;
}
doted
Caption: The Ortho Effect: Steric hindrance forces the carboxyl group out of plane, inhibiting resonance and increasing acidity.
Comparative Acidity Data
To contextualize this, let's compare the predicted relative acidity of our target molecule with several analogues.
Compound
Key Structural Features
Expected Relative Acidity
Rationale
4-Bromo-3-methoxy-2-methylbenzoic acid
Ortho-methyl group , -I (Br), -I (OCH₃)
Very High
Dominant steric ortho effect from the methyl group significantly increases acidity.[1][2] Additional -I effects from Br and OCH₃ further stabilize the anion.
2-Methylbenzoic acid
Ortho-methyl group
High
The ortho effect is the primary contributor to its enhanced acidity compared to benzoic acid.[2]
4-Bromo-3-methoxybenzoic acid
-I (Br), -I/+R (OCH₃)
Moderate
Lacks the steric ortho effect. Acidity is increased by the inductive effects of Br and OCH₃.
The electron-donating methyl group destabilizes the carboxylate anion, decreasing acidity.
Part 2: Reactivity of the Aryl Bromide - A Tale of Two Pathways
The bromine atom at the C4 position is a key handle for synthetic modification, primarily through two competing pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide).[5] This pathway is heavily dependent on the electronic nature of the ring. Crucially, SNAr requires the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. [5][6]
In 4-Bromo-3-methoxy-2-methylbenzoic acid, the ring is substituted with:
-OCH₃ (meta): Electron-donating via resonance.
-CH₃ (ortho): Electron-donating via induction.
-COOH (meta): Electron-withdrawing, but its effect from the meta position is less pronounced.
The overall electronic landscape is not favorable for stabilizing the negative charge required for an SNAr intermediate. Therefore, direct displacement of the bromine by common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is expected to be extremely slow or unsuccessful.[7]
Comparison with an Activated System:
Compound
Substituents relative to LG
Expected SNAr Reactivity
4-Bromo-3-methoxy-2-methylbenzoic acid
Ortho: -CH₃ (EDG)Meta: -OCH₃ (EDG), -COOH (EWG)
Very Low / Inert
1-Chloro-2,4-dinitrobenzene
Ortho: -NO₂ (EWG)Para: -NO₂ (EWG)
Very High
B. Palladium-Catalyzed Cross-Coupling Reactions
This is the preferred and most powerful method for functionalizing the C-Br bond in 4-Bromo-3-methoxy-2-methylbenzoic acid.[7] Reactions like the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (amines), and Sonogashira (alkynes) proceed via a catalytic cycle involving a palladium complex.[8][9] The reactivity in these transformations is governed by the ease with which the palladium catalyst can undergo oxidative addition into the C-Br bond.
The substituents on our target molecule can influence this key step:
Steric Hindrance: The ortho-methyl group introduces some steric bulk near the C-Br bond, which could slightly retard the rate of oxidative addition compared to a less hindered analogue like 4-bromo-3-methoxybenzoic acid.
Electronic Effects: The overall electron-donating character of the methoxy and methyl groups increases electron density on the ring. While this can sometimes slow oxidative addition (which is favored by electron-deficient rings), the effect is generally less critical for aryl bromides compared to aryl chlorides and is easily overcome by modern catalyst systems.
Comparative Reactivity in Suzuki Coupling:
Compound
Key Features Affecting Coupling
Expected Relative Rate
4-Bromotoluene
Minimal steric hindrance
Fast
4-Bromo-3-methoxybenzoic acid
No ortho hindrance
Fast
4-Bromo-3-methoxy-2-methylbenzoic acid
Moderate ortho-methyl steric hindrance
Slightly Slower
2-Bromo-3-methoxy-4-methylbenzoic acid
Severe ortho-carboxyl steric hindrance
Significantly Slower
Despite the potential for a slightly reduced rate, 4-Bromo-3-methoxy-2-methylbenzoic acid remains an excellent substrate for a wide range of cross-coupling reactions.[10]
Part 3: Experimental Protocols and Workflow
To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The following section details a validated procedure for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for this class of compounds.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methoxy-2-methylbenzoic acid with Phenylboronic Acid
This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be necessary for different coupling partners.
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Experimental Workflow Diagram:
Step-by-Step Procedure:
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methoxy-2-methylbenzoic acid, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Solvent Addition: Through the septum, add degassed toluene followed by degassed water using syringes. The reaction mixture should be a suspension.
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated. Separate the layers.
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
Washing: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The reactivity of 4-Bromo-3-methoxy-2-methylbenzoic acid is a fascinating case study in the interplay of steric and electronic effects. While its structure renders it inert to classical SNAr reactions, it is an excellent and versatile substrate for modern palladium-catalyzed cross-coupling chemistry. The dominant ortho effect of the 2-methyl group is the single most important feature, dramatically increasing the acidity of the carboxyl function. A thorough understanding of these principles allows chemists to strategically employ this building block in the efficient synthesis of complex molecular targets, navigating its reactivity with precision and confidence.
Substituent Effects on Acidity - Chemistry LibreTexts. [Link]
Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters - ACS Publications. [Link]
Effect of substituents on acidity of benzoic acids - Filo. [Link]
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. [Link]
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid - Pharmaguideline. [Link]
The electronic effects of benzoic acid substituents on glycine conjugation - PubMed. [Link]
Solvation and steric hindrance in methyl-substituted benzoic acids - Semantic Scholar. [Link]
Substituent effects on the electronic structure and pKa of benzoic acid - The Research Portal. [Link]
Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed. [Link]
Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) - Lakehead University. [Link]
Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(methoxymethoxy) Benzoic Acid: A DFT Study - Bangladesh Journals Online. [Link]
Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P
Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google P
Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google P
Advances in Cross-Coupling Reactions - MDPI. [Link]
A Comparative Guide to the Definitive Structural Validation of 4-Bromo-3-methoxy-2-methylbenzoic Acid: An X-ray Crystallography Perspective
Introduction: The Challenge of Unambiguous Structure Determination in Drug Development In the field of drug development and materials science, the precise molecular structure of a compound is not merely an academic detai...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Challenge of Unambiguous Structure Determination in Drug Development
In the field of drug development and materials science, the precise molecular structure of a compound is not merely an academic detail; it is the fundamental blueprint that dictates its function, reactivity, and safety. For a molecule such as 4-Bromo-3-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, subtle changes in the arrangement of substituents on the benzene ring can lead to vastly different chemical and biological properties. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis, they can sometimes leave residual ambiguity, particularly in distinguishing between close isomers.[1][2][3] This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography remains the unequivocal "gold standard" for determining the absolute three-dimensional structure of small molecules.[4][5] We will explore the complete workflow, from crystal growth to data validation, demonstrating how this technique provides a self-validating system for achieving irrefutable structural evidence.
Part 1: X-ray Crystallography: The Gold Standard for Molecular Structure
X-ray crystallography is a powerful experimental science that determines the precise arrangement of atoms within a crystalline solid.[5][6] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.[7] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact position of each atom.[5] Unlike other methods that provide information about connectivity or mass, crystallography provides a direct, high-resolution picture of the molecule's structure in the solid state.[8][9]
The Experimental Workflow: A Journey from Solution to Structure
The path from a powdered sample to a fully validated crystal structure is a systematic process, with each step designed to ensure the quality and reliability of the final model.[5][10] The causality behind these steps is critical for success.
Crystal Growth (The Prerequisite for Diffraction): The most crucial, and often most challenging, step is growing a high-quality single crystal.[5]
Why it's necessary: Diffraction requires a highly ordered, three-dimensional lattice to amplify the weak scattering from individual molecules into a measurable pattern.[11] Defects, twinning, or an amorphous state will prevent the collection of usable data.
Methodology: Slow evaporation from a saturated solution is a common and effective technique. The choice of solvent is paramount. For 4-Bromo-3-methoxy-2-methylbenzoic acid, a moderately polar molecule, a solvent system like ethanol/water or acetone/hexane would be a logical starting point. The goal is to find conditions where solubility decreases gradually, allowing molecules to deposit onto a growing lattice in an ordered fashion rather than crashing out of solution as a powder.
Data Collection (Capturing the Diffraction Pattern): A suitable crystal (typically >0.1 mm) is mounted on a goniometer and placed into an intense, monochromatic X-ray beam.[5]
The Process: The crystal is rotated in the beam, and a detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted spots (reflections) that are produced.[5]
Structure Solution & Refinement (Building the Molecular Model): This is the computational phase where the raw diffraction data is transformed into a chemical structure.
Solving the Phase Problem: The detector measures intensities, but the phase information for each reflection is lost. This "phase problem" is solved using computational methods to generate an initial electron density map.
Model Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the diffraction data calculated from the model (Fcalc) and the experimentally observed data (Fobs).[12][13] This refinement process is what validates the structure.
Caption: The single-crystal X-ray crystallography workflow.
Part 2: The Self-Validating System: Trustworthiness Through Data
A key strength of X-ray crystallography is its inherent system of checks and balances. The quality of the final structure is not a matter of opinion but is judged by universally accepted statistical metrics that quantify the agreement between the experimental data and the final model.[13][14]
Key Quality Metrics
The refinement process generates several key parameters that are reported in the standard Crystallographic Information File (CIF).[15] These metrics provide an objective assessment of the structure's quality.
Parameter
Typical Value (Small Molecule)
Significance
R-factor (R1)
< 0.05 (5%)
The primary measure of agreement between the observed diffraction data and the data calculated from the final structural model. A lower value indicates a better fit.[13][14]
Goodness-of-Fit (GooF)
~ 1.0
A statistical measure of how well the model fits all of the data. A value close to 1.0 suggests that the model is a good representation of the data.[16]
Resolution (Å)
< 1.0 Å
Indicates the level of detail visible in the electron density map. Lower values mean higher resolution and more precisely located atoms.[8]
Completeness (%)
> 99%
The percentage of all theoretically possible reflections that were actually measured. High completeness is crucial for a reliable structure.
Note: The table presents idealized target values for a high-quality structure determination of 4-Bromo-3-methoxy-2-methylbenzoic acid.
The Logic of Validation
The ultimate validation comes from an independent, automated process. The final CIF, containing all experimental and model data, is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[15][17][18] This service runs hundreds of automated checks for geometric consistency, data completeness, and agreement with established chemical and physical principles.[19][20][21] The output is a report with ALERTS that highlight potential issues, ensuring the structure is robustly scrutinized before publication or use.[22] This process makes the protocol a self-validating system.
Caption: The logical relationship in crystallographic data validation.
Part 3: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides definitive structural data, it is important to understand its role in the context of other common analytical techniques.[8][9] Each method offers unique information, and they are often used in a complementary fashion.[1][3]
Technique
Information Provided
Sample Requirements
Key Advantage
Key Limitation
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[5][6]
High-quality single crystal (solid state).
Unambiguous, high-resolution 3D structure.
Crystal growth can be difficult/impossible; provides a static picture.[7][9]
NMR Spectroscopy
Atom connectivity (C-H framework), chemical environment of nuclei, dynamic information in solution.[23]
Soluble sample in deuterated solvent (solution state).
Excellent for determining connectivity and behavior in solution.
Can be ambiguous for complex isomers; does not directly provide 3D coordinates.[8]
Mass Spectrometry (MS)
Molecular weight and elemental formula (high-res), fragmentation patterns.[2][3]
Ionizable sample (gas phase).
Extremely sensitive, provides exact mass and formula.
Provides no information on atom connectivity or 3D arrangement.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., C=O, O-H, C-Br).[2][23]
Solid or liquid sample.
Fast and simple method to identify key functional groups.
Provides very limited information on the overall molecular skeleton.
For 4-Bromo-3-methoxy-2-methylbenzoic acid, NMR would confirm the presence of a carboxylic acid proton, a methoxy group, a methyl group, and two aromatic protons, and could suggest their relative positions through coupling patterns. MS would confirm the molecular formula C₉H₉BrO₃.[24] IR would show characteristic stretches for the O-H and C=O of the carboxylic acid. However, only X-ray crystallography could definitively prove the ortho, meta, and para relationships between the four substituents on the aromatic ring without any ambiguity.
Part 4: Detailed Experimental Protocols
Protocol 1: Crystal Growth by Slow Evaporation
Objective: To grow diffraction-quality single crystals of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Materials: Target compound, selection of solvents (e.g., ethanol, acetone, ethyl acetate, water, hexane), small glass vials (2-4 mL).
Procedure:
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature in a clean vial. Add the compound in small portions until a small amount no longer dissolves.
Gently warm the vial to dissolve the remaining solid, then allow it to cool to room temperature.
If the solution is clear, add a small amount of a less-polar "anti-solvent" (e.g., a few drops of water or hexane) until the solution becomes faintly turbid.
Clarify the solution by adding one or two drops of the primary solvent (ethanol).
Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation.
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
Objective: To collect diffraction data and solve the crystal structure.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or pixel array detector.
Procedure:
Crystal Mounting: Using a microscope, select a well-formed, clear crystal with sharp edges. Mount it on a cryo-loop or glass fiber.
Data Collection:
Center the crystal in the X-ray beam.
Perform an initial unit cell determination.
Execute a full data collection strategy, typically involving rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction images.
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities and standard uncertainties.
Structure Solution: Use direct methods or other algorithms (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.
Structure Refinement:
Build the molecular model into the electron density map using software like Olex2 or Coot.
Refine the model against the experimental data using a full-matrix least-squares program (e.g., SHELXL). This involves refining atomic positions, displacement parameters, and a scale factor.
Locate and add hydrogen atoms to the model.
Continue refinement until the R-factor and other quality metrics converge to their lowest possible values.
Validation: Generate the final CIF file and run it through the checkCIF service to obtain a validation report. Address any Level A or B ALERTS by re-examining the model or providing a justification.
Conclusion
For pharmaceutical and materials science researchers, structural ambiguity is a significant risk. While a suite of analytical techniques is essential for comprehensive characterization, X-ray crystallography holds a unique position.[25] It is the only common laboratory technique that provides a direct, high-resolution, three-dimensional visualization of a molecule. For compounds like 4-Bromo-3-methoxy-2-methylbenzoic acid, where isomeric certainty is paramount, the method's ability to precisely map atomic coordinates and its robust, self-validating data refinement process make it the definitive and authoritative tool for structural elucidation.
References
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier.
Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable.
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press.
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
Structure determination techniques - X-ray and NMR. (n.d.). Ruhr-Universität Bochum.
Cortes, S. (2020). 10.1: Organic Structure Determination. Chemistry LibreTexts.
Comparison of X-ray Crystallography, NMR and EM. (2024, September 3). Creative Biostructure.
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Journal of Chemical Education.
Crystallographic Information Framework. (n.d.). International Union of Crystallography.
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
International Union of Crystallography. (n.d.). Grokipedia.
Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Modern Organic Chemistry.
Validation and Quality Assessment of X-ray Protein Structures. (n.d.). IntechOpen.
International Union of Crystallography (IUCr). (n.d.). International Science Council.
International Union of Crystallography. (n.d.). Wikipedia.
Krishna Murthy, P., et al. (2018). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.
Publication standards for crystal structures. (2011, June 2). International Union of Crystallography.
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube.
PLATON/VALIDATION. (n.d.). Utrecht University.
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography.
Estimation of the quality of refined protein crystal structures. (n.d.). Protein Science.
Spek, A. L. (2010). PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility, NUI Galway.
checkCIF validation ALERTS: what they mean and how to respond. (n.d.). IUCr Journals.
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics.
X-ray crystallography. (n.d.). Wikipedia.
Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
Analysis of the quality of crystallographic data and the limitations of structural models. (n.d.). The Journal of General Physiology.
A Senior Application Scientist's Comparative Guide to Purity Determination of 4-Bromo-3-methoxy-2-methylbenzoic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, effic...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Bromo-3-methoxy-2-methylbenzoic acid, a crucial building block in the synthesis of various complex molecules, is no exception.[1] Ensuring its purity is paramount, as even trace impurities can derail reaction pathways, compromise the integrity of the final product, and introduce potential toxicological risks.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of 4-Bromo-3-methoxy-2-methylbenzoic acid. We move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenge. The integrity of any analytical result hinges on the validation of the method, a principle that is woven into the fabric of each protocol discussed herein.[2][3]
Physicochemical Profile and Potential Impurities
Before delving into analytical methodologies, a foundational understanding of the analyte is essential. The physicochemical properties of 4-Bromo-3-methoxy-2-methylbenzoic acid dictate the suitability of each analytical approach.
Potential impurities can originate from starting materials, by-products of the synthesis, or degradation.[6] For instance, synthetic routes might leave residual starting materials or generate positional isomers.[7][8] A robust analytical method must be able to resolve the main compound from these potential contaminants.
Comparative Analysis of Core Analytical Methodologies
The choice of an analytical method is a critical decision, balancing the need for specificity, sensitivity, and accuracy against practical considerations like sample throughput and cost. Four principal techniques are evaluated: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classic Acid-Base Titrimetry.
Parameter
HPLC-UV
GC-MS
qNMR
Titrimetry
Principle
Partitioning between liquid mobile and solid stationary phases.
Partitioning between gas mobile and liquid/solid stationary phases, with mass-based detection.
Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Neutralization reaction between an acid and a base.
Selectivity
High (Excellent for resolving isomers and impurities).
Very High (Chromatographic separation plus mass fragmentation for identification).
High (Depends on spectral resolution; excellent for structural elucidation).
Low (Measures total acidity, does not distinguish between different acids).
Sensitivity
High (µg/mL to ng/mL).
Very High (pg to fg level).
Moderate (mg/mL range).
Low (Requires higher concentrations).
Quantification
Relative (Requires a reference standard of the analyte).
Relative (Requires a reference standard).
Absolute (Primary method; uses a certified internal standard).[9]
Absolute (Primary method; requires a certified titrant).
Sample Volatility
Not required. Ideal for non-volatile compounds.
Requires volatility; derivatization is often necessary for carboxylic acids.
Not required.
Not required.
Primary Advantage
Versatility, robustness, and wide applicability for purity and impurity profiling.
Definitive identification of volatile impurities via mass spectra.
Absolute quantification without a specific analyte standard; provides structural information.
Cost-effective, simple, and rapid for assaying the main component.
Primary Disadvantage
Requires a specific reference standard for quantification.
Destructive; derivatization adds complexity and potential for error.
Lower sensitivity compared to chromatographic methods; higher equipment cost.
Non-specific; cannot detect or quantify neutral or basic impurities.
Workflow for Analytical Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as a logical flow, starting from the analytical objective.
Caption: Logical workflow for selecting an analytical method.
Detailed Experimental Protocols
The trustworthiness of an analytical method is established through a detailed, reproducible protocol.[6] The following sections provide validated starting points for the analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and versatility.[10] A reversed-phase method is ideal for this analyte.
Causality of Choices:
Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar aromatic carboxylic acid.
Mobile Phase: An acetonitrile/water gradient provides robust separation. The addition of a small amount of acid (phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group (pKa ~3.85), ensuring a sharp, symmetrical peak shape.[11][12]
Detector: UV detection is suitable as the benzene ring is a strong chromophore.
Caption: Experimental workflow for HPLC-UV purity analysis.
Experimental Protocol:
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
Acetonitrile (HPLC grade).
Water (HPLC grade).
Phosphoric Acid (or Formic Acid for MS compatibility).
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. A gradient can be optimized, for example, starting from 40% Acetonitrile to 80% Acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (typically near 254 nm).
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of the reference standard in 10 mL of mobile phase (or a suitable solvent like acetonitrile) to get a 1 mg/mL solution.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard stock solution.
Data Analysis: Purity is typically determined by the area percentage method. The peak area of 4-Bromo-3-methoxy-2-methylbenzoic acid is divided by the total area of all peaks in the chromatogram.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form.[14]
Causality of Choices:
Derivatization: Silylation (e.g., using BSTFA) is a common and effective method to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing its volatility and thermal stability.[14]
Detection: Mass spectrometry provides high specificity and allows for the identification of unknown impurities based on their fragmentation patterns.[15][16]
Caption: Experimental workflow for GC-MS analysis including derivatization.
Experimental Protocol:
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column).
Reagents:
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Anhydrous solvent (e.g., Pyridine, Acetonitrile).
Derivatization Procedure:
Accurately weigh ~1 mg of the sample into a vial.
Add 100 µL of anhydrous solvent and 100 µL of BSTFA + 1% TMCS.
Seal the vial and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Chromatographic Conditions:
Carrier Gas: Helium at a constant flow of 1 mL/min.
Injector Temperature: 280 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Scan Range: 50-500 m/z.
Data Analysis: Identify the TMS-derivatized peak of the main compound by its retention time and mass spectrum. Calculate purity using the area percentage method.
Quantitative NMR (qNMR) Spectroscopy
qNMR stands out as a primary ratio method of analysis, allowing for the determination of purity without needing a reference standard of the analyte itself.[9][17] It relies on a high-purity internal standard.
Causality of Choices:
Internal Standard: A suitable internal standard (e.g., maleic acid) must be of high, certified purity, stable, and have a simple spectrum with at least one signal that is well-resolved from any analyte signals.[13]
Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large protonated solvent signal that would overwhelm the analyte signals.
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known amount of the internal standard with the integral of the analyte, the absolute amount of the analyte can be calculated.[9]
Experimental Protocol:
Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
Deuterated solvent (e.g., DMSO-d₆).
High-purity internal standard (e.g., Maleic Acid, ≥99.5%).
Sample Preparation:
Accurately weigh about 20 mg of the 4-Bromo-3-methoxy-2-methylbenzoic acid sample into a clean vial.
Accurately weigh about 10 mg of the internal standard into the same vial. Record the exact weights.
Add approximately 0.7 mL of the deuterated solvent and ensure complete dissolution.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1 of interest) to ensure full signal recovery.
Data Analysis:
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the internal standard.
Acid-Base Titrimetry
This classic analytical technique provides a cost-effective and rapid method for determining the overall assay of the acidic component. It is a measure of the total acidic content and is not specific to the target molecule if other acidic impurities are present.
Experimental Protocol:
Instrumentation: Burette (50 mL), pH meter or visual indicator.
Reagents:
Standardized ~0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (titrant).
Solvent: A mixture of ethanol and water to dissolve the analyte.
Indicator: Phenolphthalein, or use a pH meter for potentiometric titration.
Procedure:
Accurately weigh approximately 200 mg of the sample and dissolve it in ~50 mL of the ethanol/water solvent.
Add a few drops of phenolphthalein indicator or immerse a calibrated pH electrode.
Titrate with the standardized NaOH solution until a persistent pink color is observed or the equivalence point is reached on the pH meter.
Record the volume of titrant used.
Data Analysis:
Calculate the purity using the formula:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100
Where: V = Volume of titrant (L), M = Molarity of titrant, MW = Molecular weight of analyte, m = mass of sample (g).
Conclusion and Recommendations
The determination of purity for 4-Bromo-3-methoxy-2-methylbenzoic acid is not a one-size-fits-all endeavor. The optimal analytical method is dictated by the specific goal of the analysis.
For routine quality control and release testing, where speed, robustness, and the ability to detect known impurities are key, HPLC-UV is the undisputed method of choice. It offers excellent resolution and reliable quantification when a reference standard is available.
For the definitive identification of unknown volatile or semi-volatile impurities,GC-MS is invaluable. Its power lies in providing structural information that can help elucidate impurity profiles.
For the certification of a primary reference standard or when an analyte-specific standard is unavailable,qNMR is the superior technique. Its status as a primary method provides an absolute measure of purity with high confidence.[9]
For a rapid, low-cost assay of the bulk material where the primary concern is the total acid content,acid-base titrimetry remains a viable and efficient option.
By understanding the principles, strengths, and practical execution of these methods, researchers and quality control professionals can confidently ensure the purity of 4-Bromo-3-methoxy-2-methylbenzoic acid, thereby safeguarding the quality and integrity of their downstream processes and products.
References
LCGC North America. "Validation of Impurity Methods, Part II." (2014). Available at: [Link]
EC-UNDP. "Validation Of Analytical Methods For Pharmaceutical Analysis." Available at: [Link]
Profound Pharma. "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance." (2025). Available at: [Link]
Brazilian Journal of Pharmaceutical Sciences. "VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS." (2020). Available at: [Link]
SIELC Technologies. "4-Bromo-3-methylbenzoic acid." (2018). Available at: [Link]
Journal of Pharmaceutical and Biomedical Analysis. "Analytical method validation: A brief review." Available at: [Link]
PubChem. "Methyl 4-bromo-3-methoxybenzoate." Available at: [Link]
Chromatography Today. "and 4- Bromobenzoic Acids both In Vitro and In Vivo." Available at: [Link]
Journal of Medicinal Chemistry. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." (2014). Available at: [Link]
Journal of Agricultural and Food Chemistry. "GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice." (2004). Available at: [Link]
Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]
ResearchGate. "IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY." (2025). Available at: [Link]
Eurofins. "Molecular Identification and Product Purity Assessment Using NMR Spectroscopy." Available at: [Link]
Royal Society of Chemistry. "An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS)." Available at: [Link]
Oregon State University. "CH 336: Carboxylic Acid Spectroscopy." (2020). Available at: [Link]
National Center for Biotechnology Information. "Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid." (2015). Available at: [Link]
HELIX Chromatography. "HPLC Methods for analysis of Benzoic acid." Available at: [Link]
Japan International Cooperation Agency. "III Analytical Methods." Available at: [Link]
PubChem. "4-bromo-3-methoxy-2-methylbenzoic acid." Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications." (2026). Available at: [Link]
ResearchGate. "Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound." (2013). Available at: [Link]
Google Patents. "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
ACG Publications. "Measurement uncertainty evaluation for titrimetric determination of benzoic acid purity." (2021). Available at: [Link]
A Comparative Study of the Biological Activity of Brominated Benzoic Acid Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to profound differences in biological activity. This guide offers a comparative analysis of the three posi...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug discovery and development, the nuanced structural variations of small molecules can lead to profound differences in biological activity. This guide offers a comparative analysis of the three positional isomers of brominated benzoic acid: 2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para). While direct comparative studies profiling the biological activities of these specific isomers in parallel are not extensively available in publicly accessible literature, this document synthesizes existing data on benzoic acid derivatives and related halogenated compounds to provide a framework for understanding their potential therapeutic applications. We will delve into the structure-activity relationships that govern their bioactivity and provide detailed experimental protocols for their evaluation.
Introduction: The Significance of Isomerism in Biological Activity
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The introduction of a halogen atom, such as bromine, onto the benzene ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These alterations, in turn, can dramatically influence how the molecule interacts with biological targets like enzymes and receptors.[2]
The specific placement of the bromine atom on the benzoic acid scaffold—ortho, meta, or para—is a critical determinant of its biological effects. This positional isomerism can affect the molecule's ability to cross cell membranes, its binding affinity to target proteins, and its metabolic stability.[2] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.
Physicochemical Properties of Brominated Benzoic Acid Isomers
A foundational aspect of comparing these isomers lies in their intrinsic physicochemical properties, which can influence their biological behavior.
Moderately soluble in water, soluble in organic solvents like ethanol and acetone.
Limited solubility in water, soluble in organic solvents.[7]
Comparative Biological Activities: An Inferential Analysis
Direct, side-by-side experimental data comparing the biological activities of the three brominated benzoic acid isomers is sparse. However, by examining studies on related compounds, we can infer potential differences in their efficacy.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are known for their antimicrobial properties, which are often pH-dependent. The undissociated form of the acid is believed to be responsible for its antimicrobial action, as it can penetrate the microbial cell membrane and disrupt intracellular pH and metabolic processes.
While specific comparative data on the brominated isomers is lacking, studies on other halogenated benzoic acid derivatives suggest that the position of the halogen can influence antimicrobial potency. For instance, in a study of 2-chlorobenzoic acid derivatives, the synthesized compounds exhibited greater antibacterial potential against Gram-negative bacteria than Gram-positive bacteria.[8] It is plausible that the brominated isomers would also exhibit differential activity against various microbial strains. The lipophilicity conferred by the bromine atom may enhance membrane permeability, a key factor in antimicrobial efficacy.
Anticancer Activity
Derivatives of brominated benzoic acids have shown promise as anticancer agents. For example, 4-bromobenzoic acid is used in the synthesis of anticancer compounds for treating diseases like breast cancer. The mechanisms of action for the anticancer effects of benzoic acid derivatives are varied and can include the induction of apoptosis and cell cycle arrest.
Experimental Protocols for Comparative Biological Evaluation
To facilitate further research and a standardized comparison of the brominated benzoic acid isomers, this section provides detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[9]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol:
Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Preparation of Test Compounds: Prepare stock solutions of 2-, 3-, and 4-bromobenzoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microorganism and broth) and negative (broth only) controls.
Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol:
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the brominated benzoic acid isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure. Key structural modifications and their impact are as follows:
Lipophilicity: The addition of a bromine atom increases the lipophilicity of the benzoic acid molecule. This can enhance its ability to cross biological membranes, which may lead to increased antimicrobial and anticancer activity. The position of the bromine atom will influence the overall lipophilicity and dipole moment of the molecule, thereby affecting its interactions with membranes and target proteins.
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. These electronic effects can play a crucial role in the molecule's binding to its biological target.
Steric Hindrance: The position of the bromine atom can introduce steric hindrance, which may either promote or hinder the binding of the molecule to its target. For example, an ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, altering its binding characteristics.
Proposed General Mechanism of Action
Caption: Proposed general mechanism of action for brominated benzoic acid isomers.
Conclusion and Future Directions
While a comprehensive, direct comparative study of the biological activities of 2-, 3-, and 4-bromobenzoic acid is a clear gap in the current scientific literature, the foundational principles of medicinal chemistry and the available data on related compounds strongly suggest that these isomers possess distinct and potentially valuable biological profiles. The position of the bromine atom is a critical determinant of their physicochemical properties and, consequently, their interactions with biological systems.
Future research should focus on conducting systematic, parallel evaluations of these isomers against a broad range of microbial strains and cancer cell lines. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in elucidating their specific mechanisms of action and identifying the most promising isomer for further development as a therapeutic agent. The insights gained from such comparative analyses will undoubtedly contribute to the rational design of next-generation drugs.
References
For further reading and to support the claims made in this guide, please refer to the following resources:
Dove Medical Press. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
Dove Medical Press. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). Retrieved from [Link]
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]
MDPI. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]
PubMed Central. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]
PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]
PubMed. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Retrieved from [Link]
PubMed Central. (n.d.). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Retrieved from [Link]
MDPI. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Retrieved from [Link]
Hilaris Publisher. (n.d.). Molecular Mechanisms of Action of Anti-cancer Drugs. Retrieved from [Link]
ResearchGate. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]
PubMed Central. (n.d.). Anticancer Activity of Ether Derivatives of Chrysin. Retrieved from [Link]
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
PubMed Central. (n.d.). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
MDPI. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Retrieved from [Link]
MDPI. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Retrieved from [Link]
MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]
PubMed Central. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]
Preprints.org. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
PubMed Central. (n.d.). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Retrieved from [Link]
IEREK. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]
A Spectroscopic Journey: Differentiating 4-Bromo-3-methoxy-2-methylbenzoic Acid from Its Precursors
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science, with its logical synthetic precursors. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can clearly delineate the structural evolution from starting material to final product. This analysis serves as a practical reference for reaction monitoring and final product verification.
The Synthetic Logic: From Precursor to Product
The synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid typically proceeds via electrophilic aromatic substitution on a less complex precursor. A logical and common synthetic route is the bromination of 3-methoxy-2-methylbenzoic acid. This precursor already contains the carboxylic acid, methoxy, and methyl functionalities in the desired orientation. The bromination step, often employing a reagent like N-Bromosuccinimide (NBS) or elemental bromine, introduces the bromine atom onto the aromatic ring. The directing effects of the existing substituents guide the bromine to the position para to the activating methoxy group and ortho to the weakly activating methyl group.
To provide a broader comparative context, we will also analyze the spectroscopic data for 2-bromo-1-methoxy-3-methylbenzene. This compound, while not a direct precursor in the aforementioned route, represents a structurally related molecule where the carboxylic acid group is absent. Comparing its spectra highlights the significant influence of the carboxyl group on the spectroscopic properties.
Caption: Plausible synthetic route to 4-Bromo-3-methoxy-2-methylbenzoic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
In the case of our compounds, the aromatic region of the spectrum is particularly informative. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing carboxylic acid (-COOH) and bromine (-Br) groups deshield protons, shifting them downfield.
Analysis:
3-methoxy-2-methylbenzoic acid: This precursor will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The protons will show coupling (splitting) to their neighbors.
4-Bromo-3-methoxy-2-methylbenzoic acid: The key change upon bromination is the disappearance of one aromatic proton signal. The remaining two aromatic protons will appear as two doublets, a consequence of their ortho coupling. The introduction of the electronegative bromine atom will cause a downfield shift for the adjacent protons.
2-bromo-1-methoxy-3-methylbenzene: Lacking the deshielding carboxylic acid group, the aromatic protons of this compound are expected to be shifted slightly upfield compared to the other two molecules. It will show three aromatic proton signals.
The aliphatic region will show sharp singlets for the methoxy (~3.8-4.0 ppm) and methyl (~2.2-2.5 ppm) protons. The carboxylic acid proton of the benzoic acids will appear as a broad singlet at a very downfield position (typically >10 ppm), which is readily exchangeable with deuterium oxide (D₂O).
Table 1: Comparative ¹H NMR Data (Predicted, ppm)
Proton Assignment
3-methoxy-2-methylbenzoic acid
2-bromo-1-methoxy-3-methylbenzene
4-Bromo-3-methoxy-2-methylbenzoic acid
-COOH
>10 (s, 1H)
-
>10 (s, 1H)
Aromatic H
~7.0-7.8 (m, 3H)
~6.8-7.5 (m, 3H)
~7.6 (d, 1H), ~7.8 (d, 1H)
-OCH₃
~3.9 (s, 3H)
~3.8 (s, 3H)
~3.9 (s, 3H)
Ar-CH₃
~2.3 (s, 3H)
~2.2 (s, 3H)
~2.4 (s, 3H)
(s = singlet, d = doublet, m = multiplet)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.
Analysis:
Carbonyl Carbon: The most downfield signal in the benzoic acid derivatives will be the carboxylic acid carbonyl carbon, typically appearing around 165-175 ppm. This signal will be absent in 2-bromo-1-methoxy-3-methylbenzene.
Aromatic Carbons: The number of signals in the aromatic region (110-160 ppm) corresponds to the number of unique carbon environments. The carbon atom attached to the bromine (ipso-carbon) will be shifted upfield due to the "heavy atom effect," while carbons ortho and para to the bromine will be deshielded. The carbons attached to the oxygen of the methoxy group and the carboxylic acid group will be significantly deshielded.
Aliphatic Carbons: The methoxy carbon will appear around 55-60 ppm, and the methyl carbon will be the most upfield signal, typically between 15-25 ppm.
Table 2: Comparative ¹³C NMR Data (Predicted, ppm)
Carbon Assignment
3-methoxy-2-methylbenzoic acid
2-bromo-1-methoxy-3-methylbenzene
4-Bromo-3-methoxy-2-methylbenzoic acid
-C =O
~170
-
~168
Ar-C -O
~158
~157
~159
Ar-C -Br
-
~115
~118
Aromatic C -H & C -C
~115-140
~110-140
~115-140
-OC H₃
~56
~56
~56
Ar-C H₃
~16
~15
~17
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.
Analysis:
Carboxylic Acid Group: The most prominent features for 3-methoxy-2-methylbenzoic acid and its brominated product will be a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong C=O stretching absorption around 1680-1710 cm⁻¹. These two features are definitive for the presence of a carboxylic acid and will be absent in the spectrum of 2-bromo-1-methoxy-3-methylbenzene.
Methoxy and Methyl Groups: All three compounds will exhibit C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methoxy and methyl groups.
Aromatic Ring: C-H stretching for the aromatic protons will be seen just above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
C-O and C-Br Bonds: A C-O stretch for the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region. The C-Br stretch is typically weak and appears in the fingerprint region at lower wavenumbers (500-600 cm⁻¹), making it sometimes difficult to identify definitively.
Table 3: Key Comparative IR Absorption Bands (cm⁻¹)
Functional Group Vibration
3-methoxy-2-methylbenzoic acid
2-bromo-1-methoxy-3-methylbenzene
4-Bromo-3-methoxy-2-methylbenzoic acid
O-H stretch (Carboxylic Acid)
2500-3300 (very broad)
Absent
2500-3300 (very broad)
C=O stretch (Carboxylic Acid)
1680-1710 (strong, sharp)
Absent
1680-1710 (strong, sharp)
C-H stretch (Aromatic)
>3000
>3000
>3000
C-H stretch (Aliphatic)
<3000
<3000
<3000
C=C stretch (Aromatic)
1450-1600
1450-1600
1450-1600
C-O stretch (Ether/Acid)
1200-1300
1200-1300
1200-1300
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Analysis:
The most telling feature in the mass spectra of the bromine-containing compounds will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any fragment containing a bromine atom: the M⁺ peak and an M+2 peak.
3-methoxy-2-methylbenzoic acid (C₉H₁₀O₃): The molecular ion peak will appear at m/z 166. Common fragments would include the loss of a methyl group (m/z 151) or a methoxy group (m/z 135).
2-bromo-1-methoxy-3-methylbenzene (C₈H₉BrO): This compound will show a characteristic pair of molecular ion peaks at m/z 200 and 202. Fragmentation may involve the loss of a bromine radical or a methyl group.
4-Bromo-3-methoxy-2-methylbenzoic acid (C₉H₉BrO₃): The molecular ion will be a pair of peaks at m/z 244 and 246. Key fragmentation pathways will include the loss of a hydroxyl group (-OH, m/z 227/229), a carboxyl group (-COOH, m/z 199/201), or a bromine atom. The presence of the M+2 peak is the most definitive evidence of successful bromination when comparing the product to the starting material.
Table 4: Comparative Mass Spectrometry Data (m/z)
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key [M]⁺ Peaks
3-methoxy-2-methylbenzoic acid
C₉H₁₀O₃
166.17
166
2-bromo-1-methoxy-3-methylbenzene
C₈H₉BrO
201.06
200, 202
4-Bromo-3-methoxy-2-methylbenzoic acid
C₉H₉BrO₃
245.07
244, 246
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed. These methodologies represent a self-validating system, where proper execution ensures trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
¹H NMR Acquisition:
Tune and shim the spectrometer to the sample.
Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Set the spectral width to cover a range of -2 to 16 ppm.
Process the data with Fourier transformation, phase correction, and baseline correction.
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon environments.
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Set the spectral width to cover a range of 0 to 220 ppm.
Process the data similarly to the ¹H spectrum.
Caption: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as a direct insertion probe or, for volatile compounds, Gas Chromatography (GC-MS).
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.
Mass Analysis: Scan a mass range appropriate for the expected molecular weights of the compounds (e.g., m/z 40-350) using a mass analyzer such as a quadrupole.
Data Analysis: Identify the molecular ion peak(s) and analyze the major fragment ions to confirm the structure. Pay close attention to the isotopic patterns for bromine-containing fragments.
Conclusion
The spectroscopic differentiation of 4-Bromo-3-methoxy-2-methylbenzoic acid from its precursors is straightforward when a systematic, multi-technique approach is employed. The introduction of the bromine atom is most definitively confirmed by the appearance of the characteristic M⁺/M+2 isotopic pattern in the mass spectrum and the change in the number and pattern of signals in the aromatic region of the ¹H NMR spectrum. The presence or absence of the carboxylic acid functional group is easily identified by the distinct broad O-H and sharp C=O stretches in the IR spectrum, the highly deshielded carbonyl signal in the ¹³C NMR spectrum, and the unique fragmentation patterns in the mass spectrum. This guide provides the foundational data and rationale to confidently track the synthesis and verify the identity of 4-Bromo-3-methoxy-2-methylbenzoic acid.
References
This section would be populated with links to specific spectral data from databases like SDBS or published literature if available. As this guide uses predicted and generalized data, specific citations to primary spectra are not included. The protocols described are standard laboratory procedures.
Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 4-Bromo-3-methoxy-2-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, expe...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a high-performance liquid chromatography (HPLC) method for the analysis of 4-Bromo-3-methoxy-2-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing potential methodologies to arrive at an optimized and validated analytical procedure.
Understanding the Analyte: 4-Bromo-3-methoxy-2-methylbenzoic Acid
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.
Property
Value
Significance for HPLC Method Development
Molecular Formula
C₉H₉BrO₃
Influences molecular weight and potential interactions.
Critical for mobile phase pH selection. To ensure the analyte is in a single, non-ionized form for good peak shape and retention in reversed-phase HPLC, the mobile phase pH should be at least 1.5 to 2 units below the pKa.[3]
Predicted LogP
~2.5-3.0
Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18.
UV Absorbance
Aromatic Ring
The substituted benzene ring acts as a chromophore, allowing for UV detection. A starting wavelength of 254 nm is a reasonable initial choice.
The predicted pKa of approximately 3.51 is the most influential parameter for this acidic compound. Operating the mobile phase at a pH below ~2.0 will suppress the ionization of the carboxylic acid group, minimizing peak tailing caused by secondary interactions with the stationary phase.[3][4]
The Method Development Workflow: A Logic-Driven Approach
A systematic and logical workflow is the cornerstone of efficient and effective HPLC method development. The following diagram illustrates the proposed pathway for developing a robust method for 4-Bromo-3-methoxy-2-methylbenzoic acid.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Starting Conditions
The initial phase of method development involves screening different stationary phases and mobile phase compositions to identify the most promising starting point. Here, we compare two common reversed-phase columns: a standard C18 and a Pentafluorophenyl (PFP) column.
Parameter
Method A: Standard C18
Method B: Alternative Selectivity (PFP)
Rationale and Expertise
Stationary Phase
C18, 5 µm, 4.6 x 150 mm
Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
The C18 column provides a good starting point based on the analyte's hydrophobicity. The PFP column offers alternative selectivity through aromatic and dipole-dipole interactions, which can be beneficial for aromatic and halogenated compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
0.1% Formic Acid in Water
Phosphoric acid provides a low pH (~2.1) to suppress analyte ionization. Formic acid is a weaker acid but is mass spectrometry compatible.[5]
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile (ACN)
ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient
50-90% B in 10 min
50-90% B in 10 min
A generic gradient is used for initial screening to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
30 °C
A slightly elevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength
254 nm
254 nm
A common starting wavelength for aromatic compounds.
Injection Volume
10 µL
10 µL
A standard injection volume for initial screening.
Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
Mobile Phase A (0.1% Formic Acid): Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
Mobile Phase B: Use HPLC grade acetonitrile.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-3-methoxy-2-methylbenzoic acid and dissolve it in 10 mL of acetonitrile or methanol.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.
HPLC System Setup and Initial Screening
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (diluent) to ensure the system is clean.
Inject the working standard solution using both Method A and Method B conditions.
Evaluate the chromatograms for retention time, peak shape, and resolution from any impurities.
From Screening to Optimization: A Self-Validating System
The initial screening results will guide the optimization phase. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time.
Caption: Logic diagram for HPLC method optimization.
Case Study: Interpreting Screening Results
Scenario 1: Good retention but significant peak tailing on the C18 column.
Expertise & Experience: This is a classic sign of secondary interactions between the acidic analyte and residual silanols on the silica-based stationary phase.[4] Although the mobile phase pH is low, it may not be sufficient to fully suppress these interactions.
Action:
Confirm Mobile Phase pH: Ensure the pH of the 0.1% phosphoric acid is indeed around 2.1.
Consider a Different Acid Modifier: Trifluoroacetic acid (TFA) at 0.1% can be a more effective ion-pairing agent and further reduce silanol interactions, though it can be difficult to remove from the column and may suppress MS signals.
Prioritize the PFP Column: If the PFP column shows better peak shape, its alternative chemistry may be more suitable for this analyte.
Scenario 2: The peak elutes very early on both columns.
Expertise & Experience: The initial organic percentage (50%) in the gradient is too high.
Action:
Modify the Gradient: Start with a lower initial percentage of acetonitrile, for example, 10-20%.
Consider Isocratic Elution: If a shallow gradient is required, an isocratic method may be simpler and more robust. Experiment with different isocratic mobile phase compositions (e.g., 70:30, 60:40 Water:ACN with acid modifier).
Final Optimized Method (Hypothetical)
Based on experience with similar aromatic acids, a well-end-capped C18 column with a phosphoric acid-modified mobile phase is likely to provide a robust method.
Parameter
Optimized Condition
Stationary Phase
High-purity, end-capped C18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Elution
Isocratic: 65% A / 35% B
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection Wavelength
230 nm (optimized for maximum absorbance)
Injection Volume
5 µL
Method Validation: The Trustworthiness Pillar
Once an optimized method is established, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This involves analyzing blank samples, placebos, and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust HPLC method for 4-Bromo-3-methoxy-2-methylbenzoic acid is a systematic process that relies on a fundamental understanding of the analyte's properties and the principles of chromatography. By logically progressing from initial screening through optimization and culminating in validation, a reliable and accurate analytical method can be established. The comparison of different stationary phases and mobile phase conditions, guided by scientific principles, ensures the final method is not only functional but also well-understood and defensible.
References
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
A Spectroscopic Roadmap: Distinguishing Constitutional Isomers of Bromo-Methoxy-Methylbenzoic Acid
For researchers in medicinal chemistry, materials science, and drug development, the precise structural elucidation of aromatic compounds is paramount. Constitutional isomers, with their identical molecular formulas but...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers in medicinal chemistry, materials science, and drug development, the precise structural elucidation of aromatic compounds is paramount. Constitutional isomers, with their identical molecular formulas but different connectivity, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of spectroscopic methodologies to unambiguously distinguish between the constitutional isomers of bromo-methoxy-methylbenzoic acid, a compound with multiple substitution patterns that present a significant analytical challenge.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, empowering researchers to adapt and troubleshoot their own analytical workflows. We will explore the power of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating system for isomer identification.
The Challenge: A Multitude of Isomers
The core challenge lies in the numerous possible arrangements of the bromo, methoxy, methyl, and benzoic acid groups on the benzene ring. For the purpose of this guide, we will focus on a representative set of six constitutional isomers to illustrate the key distinguishing principles that can be applied to all possible variations.
Caption: A typical workflow for distinguishing isomers using NMR spectroscopy.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [1]Ensure the sample is fully dissolved to avoid poor spectral resolution.
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution in both dimensions.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in the molecule and can offer clues about the substitution pattern on the aromatic ring.
Key Differentiating Features in IR Spectroscopy:
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.
Carbonyl C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carboxylic acid carbonyl group. The exact position can be influenced by conjugation and the electronic nature of the other ring substituents.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C=C in-ring stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.
Out-of-Plane (OOP) Bending Vibrations: The pattern of weak absorption bands in the 675-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring. The number and position of adjacent hydrogen atoms on the ring determine the specific frequencies of these OOP bending vibrations, providing a "fingerprint" for each isomer.
Predicted IR Absorption Data Comparison (Key Regions)
Isomer
C=O Stretch (cm⁻¹)
Aromatic C-H OOP Bending Pattern (cm⁻¹)
2-Bromo-3-methoxy-4-methylbenzoic acid
~1700
Pattern indicative of 1,2,3,4-tetrasubstitution
3-Bromo-4-methoxy-2-methylbenzoic acid
~1705
Pattern indicative of 1,2,3,4-tetrasubstitution
4-Bromo-2-methoxy-5-methylbenzoic acid
~1695
Pattern indicative of 1,2,4,5-tetrasubstitution
5-Bromo-2-methoxy-4-methylbenzoic acid
~1695
Pattern indicative of 1,2,4,5-tetrasubstitution
2-Bromo-4-methoxy-5-methylbenzoic acid
~1700
Pattern indicative of 1,2,4,5-tetrasubstitution
4-Bromo-5-methoxy-2-methylbenzoic acid
~1705
Pattern indicative of 1,2,4,5-tetrasubstitution
Note: These are generalized predictions. The OOP bending patterns can be complex and are best compared to reference spectra or used in conjunction with other data.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
[2][3]2. Pellet Formation: Place the KBr mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of a blank KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Alternative (ATR Method): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. [4][5]This method requires minimal sample preparation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
Key Differentiating Features in Mass Spectrometry:
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the bromo-methoxy-methylbenzoic acid isomers. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Pattern: While the isomers will have the same molecular weight, their fragmentation patterns upon ionization (e.g., by electron impact) may differ. The positions of the substituents can influence the stability of the resulting fragment ions. Common fragmentation pathways for benzoic acids include the loss of -OH, -COOH, and cleavage of the substituents from the aromatic ring. The relative abundances of these fragment ions can vary between isomers, providing a basis for differentiation. For instance, ortho-substituted benzoic acids can sometimes exhibit unique fragmentation patterns due to neighboring group participation.
[6][7]
Expected Key Fragments in Mass Spectrometry
Fragment
Description
[M]⁺ and [M+2]⁺
Molecular ion peaks showing the bromine isotope pattern.
[M-CH₃]⁺
Loss of the methyl group.
[M-OCH₃]⁺
Loss of the methoxy group.
[M-COOH]⁺
Loss of the carboxylic acid group.
[M-Br]⁺
Loss of the bromine atom.
Note: The relative intensities of these fragments will be the key to distinguishing the isomers.
Experimental Protocol for GC-MS
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. A derivatization step is often required for carboxylic acids to increase their volatility.
Derivatization (Esterification): Convert the carboxylic acid to a more volatile ester (e.g., a methyl ester) using a suitable reagent like diazomethane or by heating with an alcohol in the presence of an acid catalyst.
[8][9]2. GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The different isomers may have slightly different retention times, allowing for their separation.
MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating fragment ions. The mass spectrometer will record the mass-to-charge ratio of the molecular ion and all fragment ions.
Conclusion: A Multi-faceted Approach for Confident Isomer Identification
While each spectroscopic technique provides valuable information, a combination of these methods is essential for the unambiguous identification of the constitutional isomers of bromo-methoxy-methylbenzoic acid. ¹H and ¹³C NMR, supported by 2D NMR experiments, form the foundation for definitive structure elucidation. IR spectroscopy offers rapid confirmation of functional groups and clues to the substitution pattern. Mass spectrometry confirms the molecular weight and can provide supporting evidence for the structure based on fragmentation patterns.
By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently navigate the complexities of isomer differentiation and ensure the structural integrity of their compounds.
References
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ACS Publications. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
SpectraBase. (n.d.). 2-BROMO-3-METHYL-BENZOIC-ACID. Retrieved from [Link]
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
Shen, J. (1981). Determination of carboxylic acids in oil samples by capillary gas chromatography/mass spectrometry. SciTech Connect. Retrieved from [Link]
PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Retrieved from [Link]
A Comparative Guide to the Synthetic Routes of 4-Bromo-3-methoxy-2-methylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-Bromo-3-methoxy-2-methylbenzoic acid is a valuable building block in t...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-Bromo-3-methoxy-2-methylbenzoic acid is a valuable building block in the synthesis of a range of biologically active molecules. This guide provides an in-depth comparison of the most common synthetic strategies to access this important intermediate, offering a critical analysis of each route's advantages and disadvantages, supported by experimental insights.
Introduction: The Significance of 4-Bromo-3-methoxy-2-methylbenzoic Acid
4-Bromo-3-methoxy-2-methylbenzoic acid serves as a crucial scaffold in medicinal chemistry due to its unique substitution pattern. The presence of a carboxylic acid allows for further functionalization, while the bromine atom provides a handle for cross-coupling reactions. The methoxy and methyl groups influence the molecule's electronic properties and steric environment, which can be critical for its interaction with biological targets. Given its utility, the development of efficient and reliable synthetic routes is of significant interest.
This guide will explore two primary synthetic approaches, starting from different commercially available precursors. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable route for your specific research needs.
Route 1: Synthesis from 3-Methoxy-2-methylbenzoic Acid
This is arguably the most direct and commonly employed route, involving the synthesis of the precursor 3-methoxy-2-methylbenzoic acid followed by a regioselective bromination.
Part A: Synthesis of the Precursor, 3-Methoxy-2-methylbenzoic Acid
The synthesis of 3-methoxy-2-methylbenzoic acid can be achieved through several methods. A prevalent industrial method starts from 3-chloro-o-xylene.
Experimental Protocol: Synthesis of 3-Methoxy-2-methylbenzoic Acid from 3-Chloro-o-xylene
This two-step process involves the oxidation of one of the methyl groups of 3-chloro-o-xylene to a carboxylic acid, followed by a nucleophilic aromatic substitution to replace the chlorine with a methoxy group.
Step 1: Oxidation of 3-Chloro-o-xylene to 2-Methyl-3-chlorobenzoic Acid
In a high-pressure autoclave, combine 100g of 3-chloro-o-xylene, 250g of acetic acid, and a cobalt-bromine composite catalyst (e.g., 0.7g of cobalt acetate tetrahydrate and 0.4g of potassium bromide)[1].
Stir the mixture and heat to 150-155°C.
Slowly introduce oxygen into the autoclave to a pressure of 1 MPa over approximately 3 hours, maintaining the temperature.
After the reaction is complete, cool the mixture and distill off the acetic acid under reduced pressure.
The resulting crude 2-methyl-3-chlorobenzoic acid can be purified by filtration and drying. This process typically yields the product in high purity (around 98.8%) with a yield of approximately 70%[1].
Step 2: Methoxylation of 2-Methyl-3-chlorobenzoic Acid
To a reaction vessel, add the 2-methyl-3-chlorobenzoic acid obtained in the previous step, dimethyl sulfoxide (DMSO), and a copper catalyst such as cuprous bromide.
Heat the mixture to 175-180°C.
Slowly add a 30% solution of sodium methoxide in methanol dropwise.
After the addition is complete, maintain the temperature at 140-145°C for 2 hours.
Distill off the methanol under atmospheric pressure.
Cool the reaction mixture and filter to remove inorganic salts.
The filtrate is then subjected to a work-up procedure involving washing with an organic solvent like cyclohexane and water, followed by crystallization to yield 3-methoxy-2-methylbenzoic acid. This step can achieve a yield of around 90%[1].
Causality Behind Experimental Choices:
The use of a cobalt-bromine catalyst in the oxidation step is crucial for the selective oxidation of one methyl group in the presence of the other and the chloro-substituent.
The high temperature and pressure are necessary to overcome the activation energy for the C-H bond oxidation.
The use of a copper catalyst in the methoxylation step is a classic Ullmann condensation condition, which is effective for the nucleophilic aromatic substitution of aryl halides with alkoxides. DMSO is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the reaction rate.
Part B: Regioselective Bromination of 3-Methoxy-2-methylbenzoic Acid
The key to this synthesis is the regioselective introduction of a bromine atom at the C4 position of 3-methoxy-2-methylbenzoic acid. This is governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale for Regioselectivity:
The electrophilic aromatic bromination of 3-methoxy-2-methylbenzoic acid is directed by three substituents:
-OCH₃ (Methoxy group): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance[2][3][4].
-CH₃ (Methyl group): A weak activating group and an ortho, para-director through an inductive effect and hyperconjugation[5].
-COOH (Carboxylic acid group): A deactivating group and a meta-director due to its electron-withdrawing nature[6].
Considering the positions relative to these substituents:
The C4 position is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group.
The C6 position is ortho to the methoxy group and ortho to the methyl group, but also ortho to the deactivating carboxylic acid group. Steric hindrance from the adjacent methyl group would also disfavor substitution at this position.
The C5 position is meta to the methoxy group and meta to the methyl group, but ortho to the deactivating carboxylic acid group.
The powerful para-directing effect of the methoxy group, combined with the meta-directing effect of the carboxylic acid, strongly favors the substitution at the C4 position.
Experimental Protocol: Bromination of 3-Methoxy-2-methylbenzoic Acid
A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as a brominating agent, which provides a low concentration of bromine, minimizing side reactions[7][8].
Dissolve 3-methoxy-2-methylbenzoic acid in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
Collect the solid by filtration, wash with water to remove any remaining succinimide, and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-3-methoxy-2-methylbenzoic acid.
Causality Behind Experimental Choices:
NBS is a convenient and safer alternative to liquid bromine, providing a controlled release of the electrophilic bromine species[7].
Acetic acid is a common solvent for aromatic brominations as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.
The reaction is typically run at room temperature to control the regioselectivity and minimize the formation of over-brominated byproducts.
Route 2: Multi-step Synthesis from Substituted Naphthalenes
An alternative, though more complex, industrial route to the precursor 3-methoxy-2-methylbenzoic acid involves the rearrangement of substituted naphthalenes under harsh conditions.
Experimental Protocol: Synthesis from Trisodium 1,3,5-naphthalenetrisulphonate
This process involves a high-temperature alkali fusion of a naphthalenesulfonate salt, followed by methylation.
In a nickel autoclave, trisodium 1,3,5-naphthalenetrisulphonate is heated with a concentrated aqueous solution of sodium hydroxide to approximately 280°C under pressure[9]. This harsh treatment results in the cleavage of the naphthalene ring system and the formation of a salt of 3-hydroxy-2-methylbenzoic acid.
After cooling, the reaction mixture is diluted with water and filtered to remove insoluble byproducts.
The pH of the filtrate is adjusted to be alkaline, and the solution is then treated with a methylating agent, such as dimethyl sulfate, to convert the hydroxyl group to a methoxy group[9].
The reaction mixture is then acidified to precipitate the 3-methoxy-2-methylbenzoic acid, which is collected by filtration and purified.
The resulting 3-methoxy-2-methylbenzoic acid can then be brominated as described in Route 1.
Causality Behind Experimental Choices:
This route leverages inexpensive starting materials from the dye industry.
The extreme conditions of the alkali fusion are necessary to break the stable aromatic system of the naphthalene derivative.
The subsequent methylation and acidification are standard procedures for the synthesis of methoxybenzoic acids from their corresponding hydroxy precursors.
Comparative Analysis of Synthetic Routes
Feature
Route 1: Bromination of 3-Methoxy-2-methylbenzoic Acid
Route 2: From Substituted Naphthalenes
Starting Material
3-Methoxy-2-methylbenzoic acid (or its precursors like 3-chloro-o-xylene)
Generally milder conditions for the final bromination step. The precursor synthesis may involve high pressure and temperature.
Extremely harsh conditions (high temperature and pressure) for the initial rearrangement.
Scalability
Readily scalable, particularly the bromination step.
Scalable for industrial production but requires specialized equipment (autoclaves).
Yield
Good to excellent yields for the bromination step. Overall yield depends on the synthesis of the precursor.
Can provide good overall yields on an industrial scale.
Safety & Handling
NBS is a safer alternative to liquid bromine. The precursor synthesis from 3-chloro-o-xylene involves handling of flammable and corrosive materials.
Involves handling of highly corrosive and hazardous materials under extreme conditions. Dimethyl sulfate is a potent carcinogen.
Cost-Effectiveness
Can be cost-effective depending on the price of the starting materials.
Potentially very cost-effective on a large industrial scale due to the low cost of the initial starting materials.
Key Advantage
High regioselectivity in the final step, straightforward laboratory-scale synthesis.
Utilizes inexpensive, readily available bulk chemicals.
Key Disadvantage
Availability and cost of the immediate precursor can be a factor.
Requires specialized equipment and involves hazardous reaction conditions not suitable for a standard laboratory setting.
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the two primary synthetic routes to 4-Bromo-3-methoxy-2-methylbenzoic acid.
Conclusion
For laboratory-scale synthesis and process development, Route 1 , starting from a suitable precursor like 3-chloro-o-xylene and proceeding through 3-methoxy-2-methylbenzoic acid, is the more practical and accessible choice. The final bromination step is highly regioselective and proceeds under relatively mild conditions. The overall efficiency of this route is largely dependent on the synthesis of the 3-methoxy-2-methylbenzoic acid precursor.
Route 2 , while industrially viable due to the use of inexpensive starting materials, is not recommended for typical laboratory settings due to the harsh and hazardous reaction conditions.
The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability and cost of starting materials, and the equipment and safety infrastructure available. This guide provides the necessary information to make an informed decision for the efficient synthesis of 4-Bromo-3-methoxy-2-methylbenzoic acid.
References
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. Available at: [Link]
Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents. DE19531164A1.
Process for brominating p-toluyl benzoic acid. Google Patents. US2535131A.
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
Preparation of 3-alkoxy-2-methylbenzoic acids. Google Patents. US20040260119A1.
The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents. CN106946685A.
Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents. CA2184034A1.
2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. Available at: [Link]
Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. University of Connecticut. Available at: [Link]
The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents. CN107778167A.
Novel process for aromatic bromination. Google Patents. EP0594758A1.
Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-methoxy-2-methylbenzoic Acid
This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-3-methoxy-2-methylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As rese...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-3-methoxy-2-methylbenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and professionals in drug development, it is imperative that we handle and dispose of chemical reagents with the utmost care and scientific rigor. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind these essential safety protocols.
Understanding the Hazard Profile
Based on the analysis of its structural analogs, 4-Bromo-3-methoxy-2-methylbenzoic acid should be handled as a hazardous substance with the following potential risks:
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[2][3][4]
Harmful if Swallowed: Ingestion may be harmful.[3] Some related compounds are classified as toxic if swallowed.[1]
Given these hazards, adherence to stringent safety protocols is non-negotiable.
Table 1: Inferred Hazard Classification and Properties
Property/Hazard
Inferred Information
Source (Analog Compounds)
GHS Classification
Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3), Acute Toxicity, Oral (Category 4, potentially Category 3)
Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen halides (specifically hydrogen bromide).[2]
Immediate Safety and Handling Protocols
Prior to handling 4-Bromo-3-methoxy-2-methylbenzoic acid for any purpose, including disposal preparation, the following personal protective equipment (PPE) and engineering controls are mandatory:
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[3][4]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles with side shields.
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-Bromo-3-methoxy-2-methylbenzoic acid is that it must be treated as a hazardous waste and disposed of through a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Workflow for Disposal of 4-Bromo-3-methoxy-2-methylbenzoic Acid
Caption: A workflow diagram illustrating the key stages for the proper disposal of 4-Bromo-3-methoxy-2-methylbenzoic acid.
Step 1: Waste Identification and Segregation
Categorization: This compound is a halogenated organic acid. It must be segregated from other waste streams, particularly from non-halogenated organic waste and aqueous waste.
Incompatibilities: Do not mix with strong oxidizing agents, strong bases, or strong acids in the same waste container.[1][2]
Step 2: Container Selection and Labeling
Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure screw-top lid.
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-3-methoxy-2-methylbenzoic acid". Also, include the approximate quantity of the waste.
Step 3: Waste Accumulation
Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked and away from general work areas.
Container Management: Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Arrange for Pickup and Disposal
Contact: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a designated waste management coordinator.
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill site.
Personal Protection: Before cleaning up the spill, don the appropriate PPE as outlined in Section 2.
Carefully sweep up the spilled solid material using a brush and dustpan.
Place the collected material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Ventilation: Ensure the area is well-ventilated.
Primary Disposal Method: Incineration
The most probable and environmentally sound disposal method for 4-Bromo-3-methoxy-2-methylbenzoic acid is high-temperature incineration in a facility equipped with advanced flue gas cleaning systems.
Mechanism of Destruction: Incineration at high temperatures breaks down the organic structure of the molecule.
Environmental Considerations: The bromine content necessitates special considerations. During combustion, brominated organic compounds can form hydrogen bromide (HBr) and have the potential to form polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants.[6] Therefore, it is critical that the incineration facility has robust flue gas scrubbing technology to neutralize acidic gases like HBr and capture any potentially formed toxic byproducts.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-Bromo-3-methoxy-2-methylbenzoic acid is a critical component of responsible laboratory practice. By understanding the hazards, adhering to the step-by-step disposal protocols, and entrusting the final disposal to certified professionals, we uphold our commitment to the safety of our colleagues and the protection of our environment. This diligence is not merely a matter of compliance but a cornerstone of scientific integrity.
References
Methyl 4-bromo-3-methoxybenzoate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
The thermal decomposition of benzoic acid. (2025, August 6). ResearchGate. [Link]
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]
Hazardous Waste Disposal Procedures. (n.d.). University of Alabama at Birmingham. [Link]
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). AIDIC. [Link]
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect. [Link]
Thermal Decomposition of Brominated Butyl Rubber. (n.d.). MDPI. [Link]
Comprehensive Handling Guide: Personal Protective Equipment for 4-Bromo-3-methoxy-2-methylbenzoic Acid
This guide provides essential safety and handling protocols for 4-Bromo-3-methoxy-2-methylbenzoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insight...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety and handling protocols for 4-Bromo-3-methoxy-2-methylbenzoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, explaining not just the "what," but the "why" behind each recommendation.
Disclaimer: This document synthesizes safety data from structurally similar compounds to provide a robust safety framework. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical batch in use and adhere to their institution's safety policies.
Hazard Assessment: The Rationale Behind the Precautions
Understanding the inherent risks of 4-Bromo-3-methoxy-2-methylbenzoic acid is fundamental to selecting the correct Personal Protective Equipment (PPE). Based on data from analogous brominated and methylated benzoic acid derivatives, we can anticipate a distinct hazard profile that dictates our handling strategy. The molecule's structure—a solid, halogenated aromatic carboxylic acid—presents risks of irritation and toxicity through multiple exposure routes.
The primary hazards associated with this class of compounds are summarized below.
Hazard Classification
Anticipated Effect & Rationale
Supporting Evidence from Analogous Compounds
Serious Eye Damage/Irritation
High Risk. The compound is expected to cause serious, potentially irreversible, eye irritation or damage upon contact. This is a common characteristic of acidic, crystalline powders.
Moderate to High Risk. Ingestion is hazardous and can lead to systemic toxicity.
Analogous compounds are classified as "Toxic if swallowed" or "Harmful if swallowed".[2][6]
These hazards necessitate a multi-layered defense strategy, beginning with engineering controls and supplemented by carefully selected PPE.
Core Protective Measures: Engineering Controls & PPE
Safe handling is achieved by layering controls. The most effective control, a chemical fume hood, mitigates the primary risk of inhalation. PPE serves as the essential final barrier to protect you from direct contact.
Primary Engineering Control: The Chemical Fume Hood
All handling of 4-Bromo-3-methoxy-2-methylbenzoic acid powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents the inhalation of airborne particles and contains any potential spills.[2][3]
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection:
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[7] Safety glasses do not provide adequate protection from splashes or airborne powder.[8]
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is strongly recommended when handling larger quantities (>10g) or during procedures with a heightened risk of splashing.[7][8]
Hand Protection:
Glove Selection: No single glove material protects against all chemicals.[8] For this compound, nitrile gloves provide a good baseline of protection for incidental contact.[7][9] However, given its aromatic nature, extended contact requires more robust protection.
Best Practice: Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer and a second, heavier pair over them. This enhances protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or degradation before use.[7]
Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to verify compatibility with halogenated aromatic carboxylic acids.
Glove Material
General Use Case & Limitations
Nitrile
Excellent for incidental contact; provides good dexterity and protection against a broad range of chemicals, including acids and bases.[9] May offer limited protection against certain aromatic solvents.
Neoprene
A suitable alternative for handling acids and caustics, offering good chemical resistance and flexibility.
Butyl Rubber
Offers superior resistance to many polar organic compounds but may be more expensive and less dexterous.[9]
Body Protection:
A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7]
For procedures involving significant quantities or a high splash potential, a chemical-resistant apron worn over the lab coat is advised.[3]
Wear long pants and fully enclosed shoes to protect all skin.[7] Fabrics such as polyester or acrylic should be avoided.[7]
Respiratory Protection:
When working within a certified fume hood, additional respiratory protection is typically not required.
In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][10] Use of a respirator requires prior medical clearance and fit-testing.[7]
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step procedural guide for safely handling 4-Bromo-3-methoxy-2-methylbenzoic acid throughout its lifecycle in the lab.
Caption: Workflow for handling 4-Bromo-3-methoxy-2-methylbenzoic acid.
Step-by-Step Handling Protocol
1. Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[2][3]
The storage location should be secure and locked.[1][2][3]
2. Preparation and Weighing (Inside a Fume Hood):
Before handling, ensure the chemical fume hood is operational and the sash is at the indicated height.
Don the complete PPE ensemble: chemical splash goggles, lab coat, and double gloves.
To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid onto an anti-static weigh boat or into a tared container.
Clean the spatula with an appropriate solvent-moistened wipe, disposing of the wipe as halogenated waste.
Immediately and securely cap the source container.
3. Post-Handling and Decontamination:
Once the experimental procedure is complete, clean all surfaces within the fume hood.
Carefully remove the outer pair of gloves, turning them inside out, and dispose of them in the designated halogenated solid waste container.
Remove the inner gloves, followed by your lab coat and goggles.
Wash your hands thoroughly with soap and water.[1][2][3]
4. Spill Response:
Small Spill (Inside Fume Hood):
Ensure the fume hood is drawing air correctly.
Using appropriate PPE, gently cover the spill with an absorbent material.
Carefully sweep the material into a designated container for halogenated solid waste.
Wipe the area with a solvent-moistened cloth and dispose of it as hazardous waste.
Large Spill or Spill Outside Fume Hood:
Evacuate the immediate area and alert colleagues.
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
Waste Management and Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Classification: As a brominated organic compound, 4-Bromo-3-methoxy-2-methylbenzoic acid and all materials contaminated with it are classified as Halogenated Organic Waste .[11][12][13]
Solid Waste Disposal:
Dispose of excess chemical, contaminated gloves, weigh boats, paper towels, and other solid materials in a clearly labeled, puncture-resistant container designated for "Halogenated Solid Waste."
Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[13]
Liquid Waste Disposal:
If the compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Liquid Waste."
Collect this waste in a sealed, properly labeled container.
Do not pour any amount of this chemical or its solutions down the drain.[13]
By adhering to these rigorous protocols, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
Personal Protective Equipment (PPE) - Appendix E . University of Pittsburgh. [Link]